Technical Documentation Center

2-Aminobut-3-EN-1-OL hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Aminobut-3-EN-1-OL hydrochloride
  • CAS: 99726-03-1

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on CAS 99726-03-1: Properties, Synthesis Workflows, and Advanced Applications of 2-Aminobut-3-en-1-ol Hydrochloride

Executive Summary CAS 99726-03-1, chemically identified as 2-aminobut-3-en-1-ol hydrochloride , is a highly versatile, trifunctional aliphatic building block. Featuring a primary amine, a primary alcohol, and a terminal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

CAS 99726-03-1, chemically identified as 2-aminobut-3-en-1-ol hydrochloride , is a highly versatile, trifunctional aliphatic building block. Featuring a primary amine, a primary alcohol, and a terminal alkene, this molecule serves as a critical scaffold in modern organic synthesis. Its unique topology allows for orthogonal functionalization, making it an indispensable precursor in the asymmetric synthesis of complex alkaloids, the development of antiviral therapeutics (such as HIV integrase inhibitors), and the formulation of advanced surface-active materials.

This whitepaper provides an in-depth analysis of the physicochemical properties, mechanistic reactivity, and field-proven experimental protocols associated with CAS 99726-03-1, designed specifically for researchers and drug development professionals.

Physicochemical Profiling & Structural Analysis

Understanding the physical parameters and stability mechanisms of 2-aminobut-3-en-1-ol hydrochloride is the first step in designing robust synthetic routes.

Quantitative Data Summary
PropertyValue / Specification
Chemical Name 2-aminobut-3-en-1-ol hydrochloride
CAS Number 99726-03-1
Molecular Formula C₄H₁₀ClNO (C₄H₉NO · HCl)
Molecular Weight 123.58 g/mol
Typical Purity ≥95% to 98%
Physical Form Solid / Powder
Storage Conditions 2-8°C, stored under nitrogen
GHS Classification H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)
Mechanistic Insight: The Causality of the Hydrochloride Salt

A critical question often raised in early-stage synthesis is: Why utilize the hydrochloride salt rather than the free base?

Allylic amines in their free base form are notoriously unstable. The electron-rich double bond, coupled with the nucleophilic primary amine, makes the molecule highly susceptible to auto-oxidation, enamine tautomerization, and spontaneous polymerization. By isolating the molecule as a hydrochloride salt , the amine is protonated ( NH3+​ ). This protonation exerts a strong electron-withdrawing inductive effect that stabilizes the adjacent allylic system, preventing unwanted side reactions. Consequently, the shelf life is significantly extended, provided it is protected from atmospheric moisture which could cause deliquescence.

Synthetic Utility & Reactivity Principles

The strategic value of CAS 99726-03-1 lies in its orthogonal reactivity. Each of its three functional groups can be selectively targeted without protecting the others, provided the correct reagents and thermodynamic conditions are applied.

Reactivity Core CAS 99726-03-1 2-Aminobut-3-en-1-ol Amine Primary Amine (-NH2) Core->Amine Alkene Terminal Alkene (-CH=CH2) Core->Alkene Hydroxyl Primary Alcohol (-OH) Core->Hydroxyl App1 Amide Coupling (Heterocycles) Amine->App1 EDCI/HOAt App2 [3+2] Cycloaddition (Piperidines) Alkene->App2 Nitrone Dipole App3 Esterification (Esterquats) Hydroxyl->App3 Fatty Acid/Cat.

Figure 1: Orthogonal reactivity pathways of CAS 99726-03-1 enabling diverse scaffold generation.

Key Experimental Protocols & Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems , incorporating in-process controls to verify mechanistic success at each step.

Protocol A: Amide Coupling for Heterocyclic Scaffolds

Context: This protocol is utilized in the synthesis of substituted pyridotriazine compounds, which act as potent HIV integrase inhibitors .

Causality & Reagent Selection: Standard coupling reagents (like DCC) often fail or cause racemization when dealing with sterically hindered allylic amines. We utilize EDCI in conjunction with HOAt (1-Hydroxy-7-azabenzotriazole). HOAt features a pyridine ring nitrogen that provides neighboring-group participation, accelerating the reaction and suppressing racemization of chiral carboxylic acid precursors. N,N-Diisopropylethylamine (DIEA) is required in a stoichiometric excess to neutralize the hydrochloride salt of CAS 99726-03-1 in situ, liberating the nucleophilic free amine.

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid precursor (1.0 eq) in anhydrous dichloromethane (DCM) under nitrogen.

  • Active Ester Formation: Add EDCI (1.25 eq), HOAt (1.25 eq), and DIEA (3.3 eq). Stir at room temperature for 15 minutes. The solution will transition to a pale yellow as the active ester forms.

  • Amine Liberation & Coupling: Add CAS 99726-03-1 (1.0 eq) in one portion. The excess DIEA immediately deprotonates the hydrochloride salt.

  • Propagation: Stir the reaction mixture at room temperature for 12–18 hours.

  • Self-Validating Step (In-Process Control): Monitor the reaction via LC-MS. The system is validated when the active ester mass signal disappears and the target product mass [M+H]+ emerges as the dominant peak (typically >95% conversion).

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, EtOAc/Hexane gradient).

Workflow A 1. Carboxylic Acid Precursor B 2. Activation (EDCI, HOAt, DIEA in DCM) A->B C 3. Addition of CAS 99726-03-1 (Liberation of Free Amine) B->C D 4. Amide Coupling Reaction (Stir at RT, 12-18h) C->D E 5. In-Process Control (LC-MS / TLC) D->E E->D Incomplete Reaction F 6. Aqueous Workup (Brine wash, Extraction) E->F >95% Conversion G 7. Purification (Flash Chromatography) F->G

Figure 2: Step-by-step workflow and in-process controls for the amide coupling of CAS 99726-03-1.

Protocol B: Nitrone[3+2] Cycloaddition for Piperidine Alkaloids

Context: Large-scale asymmetric synthesis of 3-aminopiperidin-4-ols, such as the synthesis of (2R, 4R, 5S)-tetrahydropseudodistomin .

Causality & Reagent Selection: The terminal alkene of 2-aminobut-3-en-1-ol acts as an excellent dipolarophile. The adjacent amine group (often protected during this specific step to prevent side reactions) dictates the facial selectivity of the incoming nitrone dipole. Steric shielding and hydrogen-bonding coordination guide the nitrone to attack from the less hindered face, ensuring high diastereomeric excess in the resulting isoxazolidine intermediate.

Step-by-Step Methodology:

  • Generate the nitrone in situ from an aliphatic aldehyde (e.g., tetradecanal) and a hydroxylamine derivative.

  • Introduce 2-aminobut-3-en-1-ol in a non-polar solvent (e.g., toluene) and heat to reflux.

  • Allow the [3+2] cycloaddition to proceed, yielding a bicyclic or substituted isoxazolidine intermediate.

  • Perform a reductive cleavage of the N-O bond using Zn dust in acetic acid (or catalytic hydrogenation over Pd/C) to yield the final 3-aminopiperidin-4-ol scaffold.

Applications in Drug Development & Materials Science

The structural flexibility of CAS 99726-03-1 translates to broad industrial utility:

  • Antimicrobial & Antiviral Therapeutics: The molecule is a foundational building block for synthesizing morpholine and oxazine derivatives targeting severe bacterial infections . Furthermore, its integration into 2,3-dihydro-1H-pyrido[2,1-f][1,2,4]triazine systems has yielded highly effective HIV integrase inhibitors.

  • Materials Science (Esterquats): Beyond pharma, the primary alcohol of CAS 99726-03-1 can be esterified with long-chain fatty acids (e.g., stearic acid) using a hypophosphorous acid catalyst. Subsequent quaternization of the amine yields "esterquats"—biodegradable surface-active compounds widely used as fabric softeners and industrial surfactants .

Handling, Safety, and Storage Protocols

Strict adherence to safety and storage protocols is required to maintain the integrity of the compound. According to its Safety Data Sheet , the compound is classified as harmful if swallowed (H302) and causes skin/eye irritation (H315, H319).

Storage Causality: The compound must be stored at 2-8°C under an inert nitrogen atmosphere . Because the hydrochloride salt is highly hygroscopic, exposure to atmospheric moisture leads to deliquescence. Once dissolved in ambient moisture, the acidic environment can catalyze the hydration of the terminal alkene or facilitate oxidative degradation. Maintaining a cold, dry, and inert environment is non-negotiable for long-term stability.

References

  • Naito, T., et al. "Cycloaddition of a nitrone to 2-aminobut-3-en-1-ol for large-scale preparation of 3-aminopiperidin-4-ols: a new asymmetric synthesis of (2R, 4R, 5S)-tetrahydropseudodistomin." Journal of the Chemical Society, Perkin Transactions 1 (1994). URL:[Link]

  • Gilead Sciences, Inc. "Substituted Pyridotriazine Compounds and Uses Thereof." European Patent Office (EP4196479B1).
  • World Intellectual Property Organization. "Compounds and methods for treating bacterial infections." WIPO Patent (WO2014114929A1).
  • European Patent Office. "Esterquats, their intermediates, a process to make the esterquats, and their use." EPO Patent (EP1159257B1).
Exploratory

Precision Profiling of 2-Aminobut-3-en-1-ol Hydrochloride: Molecular Weight, Chiral Synthesis, and Applications in Drug Development

Executive Summary In the landscape of modern drug development and asymmetric synthesis, 2-Aminobut-3-en-1-ol hydrochloride (commonly referred to as vinylglycinol hydrochloride) serves as a foundational chiral building bl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug development and asymmetric synthesis, 2-Aminobut-3-en-1-ol hydrochloride (commonly referred to as vinylglycinol hydrochloride) serves as a foundational chiral building block. As a highly functionalized, low-molecular-weight aliphatic amino alcohol, it provides a versatile scaffold for synthesizing unnatural amino acids, mechanism-based enzyme inhibitors (such as the antiepileptic drug Vigabatrin), and complex peptidomimetics.

This whitepaper provides an in-depth technical analysis of 2-aminobut-3-en-1-ol hydrochloride, detailing the precise derivation of its molecular weight (123.58 g/mol ), the causality behind its salt-form stabilization, and field-proven protocols for its asymmetric synthesis and analytical validation.

Physicochemical Profiling & Stoichiometric Fundamentals

Accurate stoichiometric scaling in pharmaceutical manufacturing relies on the precise calculation of molecular weight. 2-Aminobut-3-en-1-ol hydrochloride exists as a stable salt with the molecular formula C₄H₁₀ClNO (comprising the free base C₄H₉NO and one equivalent of HCl).

According to standardized isotopic masses (), the exact molecular weight is 123.58 g/mol . The quantitative breakdown of its atomic mass contributions is detailed in Table 1.

Table 1: Atomic Mass Contribution to 2-Aminobut-3-en-1-ol Hydrochloride

ElementSymbolStandard Atomic Weight ( g/mol )QuantityTotal Mass Contribution ( g/mol )
CarbonC12.011448.044
HydrogenH1.0081010.080
NitrogenN14.007114.007
OxygenO15.999115.999
ChlorineCl35.450135.450
Total Molecular Weight 123.580
Causality in Salt Selection: Why the Hydrochloride Form?

In its free base form (MW: 87.12 g/mol ), vinylglycinol is a highly polar, reactive liquid. The proximity of the primary amine to the terminal alkene makes the free base highly susceptible to oxidative degradation, spontaneous polymerization, and unwanted Michael additions during storage.

By converting the free base into the hydrochloride salt , the primary amine is protonated ( −NH3+​ ). This transformation serves two critical functions:

  • Nucleophilic Deactivation: It eliminates the lone pair on the nitrogen, preventing auto-catalytic degradation and side reactions.

  • Phase State Alteration: It forces the compound into a highly pure, bench-stable crystalline solid, drastically improving its handling, shelf-life, and aqueous solubility for biological assays.

Enantioselective Synthesis Workflows

The biological efficacy of downstream drug targets (such as GABA transaminase inhibitors) is strictly dependent on the stereochemistry of the vinylglycinol precursor. The most industrially relevant method for synthesizing enantiopure (S)-2-aminobut-3-en-1-ol relies on a Dynamic Kinetic Asymmetric Transformation (DYKAT) , pioneered by Trost and colleagues ().

DYKAT_Synthesis Racemic Racemic Butadiene Monoepoxide (Starting Material) PdCat Pd(0) + Chiral Ligand (DYKAT Catalysis) Racemic->PdCat Phthalimide Intermediate (S)-N-Phthaloyl-2-amino-3-buten-1-ol (Enantiopure Intermediate) PdCat->Intermediate Asymmetric Amination Deprotect Hydrazine Deprotection (Ing-Manske Reaction) Intermediate->Deprotect EtOH, Reflux Product (S)-2-Aminobut-3-en-1-ol HCl (MW: 123.58 g/mol) Deprotect->Product HCl in Ether

Caption: Dynamic Kinetic Asymmetric Transformation (DYKAT) workflow for (S)-2-Aminobut-3-en-1-ol HCl.

Protocol 1: Enantioselective Synthesis of (S)-2-Aminobut-3-en-1-ol HCl
  • Step 1: Asymmetric Allylic Amination. Dissolve racemic butadiene monoepoxide and phthalimide in anhydrous dichloromethane (DCM). Introduce a Pd(0) catalyst complexed with a chiral Trost ligand.

    • Causality: The chiral ligand enforces DYKAT, funneling both enantiomers of the racemic epoxide into a single enantiopure intermediate by exploiting the rapid equilibration of the intermediate π -allyl palladium complexes.

  • Step 2: Deprotection. Treat the resulting (S)-N-phthaloyl-2-amino-3-buten-1-ol with hydrazine hydrate in ethanol under reflux for 2 hours.

    • Causality: Hydrazine selectively cleaves the robust phthalimide protecting group via the Ing-Manske reaction, releasing the free amino alcohol without isomerizing the sensitive terminal alkene.

  • Step 3: Salt Formation and Precipitation. Filter off the phthalhydrazide byproduct. Concentrate the filtrate, redissolve in anhydrous diethyl ether, and add 1.2 equivalents of 2M HCl in ether dropwise at 0°C.

    • Causality: Converting the free base to the hydrochloride salt instantly neutralizes the nucleophilic amine, allowing the product to crash out as a highly pure, easily filterable crystalline solid.

  • Step 4: Self-Validation. Analyze the isolated crystals via chiral HPLC (Chiralcel OD-H column). System Check: Proceed to downstream applications only if the enantiomeric excess (ee) is >99%.

Applications in Drug Development

2-Aminobut-3-en-1-ol hydrochloride is not an end-product but a highly reactive surrogate for complex molecular architectures ().

  • Mechanism-Based Enzyme Inhibitors: The terminal alkene acts as a latent electrophile. When oxidized to vinylglycine, it serves as a suicide inhibitor for pyridoxal phosphate (PLP)-dependent enzymes. This is the exact mechanistic foundation of Vigabatrin, which irreversibly inhibits GABA transaminase to treat epilepsy.

  • Fluorescent Probes: The terminal double bond is an ideal substrate for Palladium-catalyzed Heck couplings, allowing the attachment of polyaromatic fluorophores (e.g., pyrene) to create fluorescent unnatural amino acids for cellular imaging.

Analytical Validation & Quality Control

To ensure the integrity of the 123.58 g/mol molecular weight and the absence of oxidative degradation, rigorous analytical validation is required.

AnalyticalWorkflow Sample Sample Preparation (1 mg/mL in MeOH) LC HILIC Chromatography (Polar Retention) Sample->LC NMR Chiral HPLC / NMR (ee% Determination) Sample->NMR HRMS High-Resolution MS (ESI+ Mode) LC->HRMS Data Data Validation ([M+H]+ = 88.0762 Da) HRMS->Data NMR->Data

Caption: Analytical validation workflow for determining molecular weight and enantiomeric purity.

Protocol 2: LC-HRMS Validation of Molecular Weight and Purity
  • Step 1: Sample Preparation. Dissolve 1.0 mg of the HCl salt in 1 mL of 90:10 Acetonitrile/Water containing 10 mM ammonium formate.

    • Causality: High organic content is required for initial conditions in HILIC chromatography to ensure the polar analyte partitions effectively into the aqueous layer immobilized on the stationary phase.

  • Step 2: Chromatographic Separation. Inject 2 µL onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Waters BEH Amide) operating at a flow rate of 0.4 mL/min.

    • Causality: Standard C18 reversed-phase columns fail to retain small, highly polar aliphatic amines, causing them to elute in the void volume where severe ion suppression occurs. HILIC guarantees a retention factor ( k′>2 ), isolating the analyte from matrix salts.

  • Step 3: Mass Spectrometry (ESI+ HRMS). Analyze the eluent using a quadrupole time-of-flight (Q-TOF) mass spectrometer in positive electrospray ionization mode.

    • Causality: The primary aliphatic amine is highly basic and readily accepts a proton in the ESI source, yielding a strong signal.

  • Step 4: Self-Validation. Extract the ion chromatogram for the theoretical monoisotopic mass of the free base [M+H]+ (C₄H₁₀NO⁺). System Check: The observed m/z must be 88.0762 Da ( ± 5 ppm). The absence of a peak at m/z 104.07 (the oxidized N-oxide derivative) confirms sample integrity.

References

  • PubChem. "(S)-2-aminobut-3-en-1-ol hydrochloride; CID 16007024". National Center for Biotechnology Information. URL:[Link]

  • Trost, B. M., Bunt, R. C., Lemoine, R. C., & Calkins, T. L. "Dynamic Kinetic Asymmetric Transformation of Diene Monoepoxides: A Practical Asymmetric Synthesis of Vinylglycinol, Vigabatrin, and Ethambutol". Journal of the American Chemical Society, 2000, 122(25), 5968–5976. URL:[Link]

  • Maleckis, A., Klimovica, K., & Jirgensons, A. "Catalytic Enantioselective Synthesis of 4-Vinyl-2-trichloromethyloxazoline: An Access to Enantioenriched Vinylglycinol Surrogate". The Journal of Organic Chemistry, 2010, 75(22), 7897–7900. URL:[Link]

Foundational

Synthesis and Application of 2-Aminobut-3-en-1-ol Hydrochloride: A Comprehensive Technical Guide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 2-Aminobut-3-en-1-ol hydrochloride (Vinylglycinol hydrochloride) CAS Number: 219803-57-3 (for the (S)-enantiomer) Executive S...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 2-Aminobut-3-en-1-ol hydrochloride (Vinylglycinol hydrochloride) CAS Number: 219803-57-3 (for the (S)-enantiomer)

Executive Summary & Strategic Context

As a Senior Application Scientist, I frequently encounter the challenge of sourcing and synthesizing high-purity chiral building blocks. 2-Aminobut-3-en-1-ol hydrochloride , commonly known as vinylglycinol hydrochloride, represents a highly versatile, four-carbon chiral synthon (chiron). It is a critical intermediate in the synthesis of blockbuster pharmaceuticals, including the GABA transaminase inhibitor Vigabatrin and the antitubercular agent Ethambutol[1].

The free base of vinylglycinol is notoriously unstable; the proximity of a primary amine, a primary alcohol, and a terminal alkene makes it prone to auto-polymerization, oxidation, and undesired cyclization. Therefore, isolating and storing the compound as a hydrochloride salt is a mandatory field standard to ensure long-term stability and stereochemical integrity.

This whitepaper critically analyzes the mechanistic pathways to synthesize this molecule, providing self-validating protocols grounded in modern synthetic literature.

Mechanistic Pathways: The "Why" Behind the Chemistry

The synthesis of highly enantioenriched 2-aminobut-3-en-1-ol relies on overcoming the inherent challenge of controlling both regioselectivity and enantioselectivity. We evaluate three primary strategic pathways:

Pathway A: Dynamic Kinetic Asymmetric Transformation (DYKAT)

Developed by B.M. Trost and colleagues, this is arguably the most elegant and atom-economical route[1]. Traditional kinetic resolution of racemic epoxides limits the maximum theoretical yield to 50%. However, by utilizing a Palladium(0) catalyst with a proprietary chiral diphosphine ligand, racemic butadiene monoepoxide (3,4-epoxy-1-butene) is converted into a π -allyl palladium intermediate.

The Causality of Experimental Choices: Because the π -allyl intermediate can equilibrate faster than nucleophilic attack, both enantiomers of the starting material converge into a single enantiomeric product (DYKAT). Phthalimide is chosen as the nitrogen source because its pKa is perfectly tuned to attack the more substituted carbon of the π -allyl complex, driven by the steric environment of the chiral ligand. The addition of sodium carbonate ( Na2​CO3​ ) is critical; it prevents premature protonation of the intermediate, which would lead to a racemic background reaction[1].

Figure 1: Pd-catalyzed DYKAT mechanism for enantioselective vinylglycinol synthesis.
Pathway B: Chiral Pool Derivation (L-Homoserine / L-Methionine)

For laboratories lacking access to specialized chiral ligands, the chiral pool approach remains highly reliable. Starting from L-homoserine lactone or L-methionine, the core strategy involves the elimination of a sulfoxide or selenoxide to generate the terminal alkene (vinylglycine), followed by the reduction of the carboxylic acid to an alcohol[2]. While this route is robust and guarantees high enantiomeric excess (>95% ee) inherited from the natural amino acid, it requires multiple protection/deprotection steps and uses stoichiometric, often toxic, reagents (e.g., diphenyl diselenide)[2].

Pathway C: Modern Sulfinamide Auxiliary Route

Recent patent literature highlights a highly scalable industrial approach using Ellman's sulfinamide[3]. A protected alpha-hydroxy aldehyde is reacted with a vinyl Grignard reagent under the stereocontrol of a chiral tert-butanesulfinyl group. The beauty of this route lies in the final step: a single treatment with methanolic HCl simultaneously cleaves the sulfinamide auxiliary and the silyl ether protecting group, precipitating the target 2-aminobut-3-en-1-ol hydrochloride directly[3].

Quantitative Data Presentation

To facilitate route selection for your specific laboratory capabilities, the following table summarizes the key metrics of the three discussed pathways:

Synthesis RouteStarting MaterialKey Reagents / CatalystsOverall YieldEnantiomeric Excess (ee)Scalability & Cost Profile
A. DYKAT (Trost) [1]Racemic butadiene monoepoxide Pd2​(dba)3​⋅CHCl3​ , Chiral Ligand, Phthalimide~85-90%>98% (up to >99% post-cryst.)High scalability; low starting material cost, but high catalyst cost.
B. Chiral Pool [2]L-Homoserine lactone Ph2​Se2​ , NaBH4​ , LiAlH4​ ~72% (over 4 steps) 95%Moderate; reliable but limited by the cost of stoichiometric reagents.
C. Sulfinamide [3]Protected α -hydroxy aldehydeVinyl Grignard, chiral sulfinamide, HCl/MeOH~75-80%>98%Excellent for industrial scale; avoids heavy metals and toxic selenium.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. Analytical checkpoints are included to ensure the integrity of the synthesis before proceeding to the next step.

Protocol A: Synthesis via DYKAT and HCl Salt Formation[1]

Step 1: Palladium-Catalyzed Asymmetric Allylic Amination

  • Preparation: In a flame-dried Schlenk flask under Argon, dissolve Pd2​(dba)3​⋅CHCl3​ (0.5 mol %) and the (R,R)-Trost Ligand (1.5 mol %) in anhydrous dichloromethane (DCM). Stir for 15 minutes until the solution turns a deep, homogenous orange.

  • Reagent Addition: Add phthalimide (1.05 equiv) and anhydrous Na2​CO3​ (0.05 equiv). Scientist's Note: The catalytic amount of base is crucial to suppress the racemic background reaction caused by trace protons.

  • Substrate Addition: Cool the mixture to 0 °C. Add racemic butadiene monoepoxide (1.0 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Filter the mixture through a short pad of Celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure.

  • Validation Checkpoint: Analyze the crude via 1H NMR. The presence of a doublet of doublets at ~6.0 ppm confirms the internal alkene proton of the branched product, differentiating it from the undesired linear isomer.

Step 2: Deprotection and Hydrochloride Salt Isolation

  • Hydrazinolysis: Dissolve the protected vinylglycinol in ethanol. Add hydrazine hydrate (1.5 equiv) and reflux for 2 hours. A white precipitate of phthalhydrazide will form.

  • Filtration: Cool to 0 °C and filter off the byproduct. Concentrate the filtrate carefully (the free base is volatile).

  • Salt Formation: Dissolve the crude free base in anhydrous diethyl ether at 0 °C. Slowly bubble dry HCl gas into the solution (or add a stoichiometric amount of 2M HCl in ether).

  • Isolation: The 2-aminobut-3-en-1-ol hydrochloride will precipitate as a white crystalline solid. Filter, wash with cold ether, and dry under high vacuum.

Figure 2: Stepwise deprotection and hydrochloride salt formation workflow.
Protocol B: Direct Global Deprotection via Sulfinamide Route[3]

For researchers utilizing the modern sulfinamide auxiliary route, the final deprotection is highly streamlined, bypassing the unstable free-base intermediate entirely.

  • Preparation: Take the purified intermediate, N-(1-(tert-butyldimethylsilyloxy)but-3-en-2-yl)-2-methylpropane-2-sulfinamide (1.0 equiv), and dissolve it in anhydrous Methanol (MeOH) at room temperature.

  • Acidic Cleavage: Slowly add a solution of 4N HCl in MeOH (approx. 3.0 equiv). Scientist's Note: The methanolic HCl serves a dual purpose here—it cleaves the bulky TBS ether protecting the alcohol and hydrolyzes the N-sulfinyl bond simultaneously.

  • Reaction: Stir the mixture at room temperature for exactly 1 hour. Monitor via TLC (Ninhydrin stain) to ensure complete consumption of the starting material.

  • Isolation: Concentrate the reaction mixture directly under reduced pressure. Wash the resulting crude solid with a mixture of Ethyl Acetate/Petroleum Ether (EA/PE) to remove the cleaved silanol and sulfinic acid byproducts.

  • Validation: The resulting white solid is pure 2-aminobut-3-en-1-ol hydrochloride. Validate via LC-MS (Expected [M+H]+ for the free base = 88.1 m/z)[3].

Conclusion

The synthesis of 2-aminobut-3-en-1-ol hydrochloride requires strict adherence to stereochemical control and careful handling of the final deprotection steps to avoid degradation. While the Chiral Pool method[2] offers a reliable fallback, Trost's DYKAT[1] and modern sulfinamide auxiliary methods[3] represent the pinnacle of current synthetic efficiency, offering high atom economy and direct pathways to the stable hydrochloride salt.

References

  • A Practical Asymmetric Synthesis of Vinylglycinol, Vigabatrin, and Ethambutol Source: Journal of the American Chemical Society (JACS) URL:[Link]

  • A Convenient Synthesis of L-α-Vinylglycine from L-Homoserine Lactone Source: Synthesis / NIH URL:[Link]

  • Catalytic Enantioselective Synthesis of 4-Vinyl-2-trichloromethyloxazoline: An Access to Enantioenriched Vinylglycinol Surrogate Source: The Journal of Organic Chemistry (JOC) URL:[Link]

  • Boron-containing small molecules as antiprotozoal agents (JP2018514519A)

Sources

Exploratory

Unlocking the Synthetic Potential of 2-Aminobut-3-en-1-ol Hydrochloride: A Comprehensive Technical Guide

Executive Summary In the landscape of modern organic synthesis and drug discovery, bifunctional chiral building blocks are the cornerstones of complex molecule assembly. 2-Aminobut-3-en-1-ol hydrochloride —commonly refer...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern organic synthesis and drug discovery, bifunctional chiral building blocks are the cornerstones of complex molecule assembly. 2-Aminobut-3-en-1-ol hydrochloride —commonly referred to as vinylglycinol hydrochloride—represents a premier scaffold in this domain. Featuring a terminal alkene, a primary alcohol, and a chiral allylic amine, this molecule is highly sought after for the synthesis of unnatural amino acids, sphingolipid analogs, and mechanism-based inhibitors for pyridoxal phosphate (PLP)-dependent enzymes.

This technical whitepaper provides an in-depth analysis of the physicochemical dynamics, synthetic methodologies, and laboratory workflows associated with 2-aminobut-3-en-1-ol hydrochloride, designed specifically for researchers and drug development professionals.

Physicochemical Profiling & Structural Dynamics

Understanding the physical and chemical constraints of a building block is critical before integrating it into a synthetic pipeline. The physicochemical baseline of 2-aminobut-3-en-1-ol hydrochloride dictates its handling, reactivity, and storage parameters .

Quantitative Chemical Profile
PropertyValue / Description
Chemical Name 2-Aminobut-3-en-1-ol hydrochloride
Common Synonyms Vinylglycinol hydrochloride, 2-amino-3-buten-1-ol HCl
Molecular Formula C₄H₁₀ClNO
Molecular Weight 123.58 g/mol
CAS Number (S-enantiomer) 219803-57-3
CAS Number (R-enantiomer) 313995-40-3
CAS Number (Racemic) 99726-03-1
Physical State Solid / Crystalline Powder
Storage Conditions 2–8 °C, stored under inert gas (Nitrogen/Argon)
Causality in Structural Design: Why the Hydrochloride Salt?

A common question in synthetic planning is why this compound is commercially distributed and stored as a hydrochloride salt rather than a free base. The free base of vinylglycinol is a 1,2-amino alcohol with an adjacent terminal alkene. In its unprotonated state, the primary amine is highly nucleophilic. If left as a free base, the molecule is highly susceptible to atmospheric oxidation, spontaneous intramolecular cyclization, and intermolecular condensation.

By isolating the compound as a hydrochloride salt, the amine is protonated into an ammonium ion ( −NH3+​ ). This drastically reduces its nucleophilicity, rendering the molecule inert to self-reaction. Furthermore, the salt form establishes a rigid crystal lattice that locks the stereocenter at C2, preventing base-catalyzed racemization and ensuring long-term shelf stability.

Synthetic Methodologies: Accessing the Vinylglycinol Scaffold

While 2-aminobut-3-en-1-ol hydrochloride is commercially available, understanding its upstream synthesis provides insight into its stereochemical purity and derivatization potential.

The DYKAT Pathway

The foundational approach to accessing the enantiopure vinylglycinol scaffold relies on the Dynamic Kinetic Asymmetric Transformation (DYKAT) of butadiene monoepoxide. Developed by Trost et al., this method utilizes a palladium-catalyzed asymmetric allylic alkylation (AAA). Through rapid interconversion of intermediate π -allyl palladium complexes, both enantiomers of the racemic starting material are funneled into a single enantiomeric product with >99% ee.

DYKAT_Pathway A Racemic Butadiene Monoepoxide B Pd-Catalyzed AAA (Chiral Ligand) A->B C π-Allyl Palladium Complex B->C D Phthalimide Addition C->D E Protected Vinylglycinol (>99% ee) D->E

Pd-catalyzed DYKAT pathway for the highly enantioselective synthesis of vinylglycinol.

Vinyloxazoline Surrogates

Recent advancements also include the catalytic enantioselective synthesis of 4-vinyl-2-trichloromethyloxazoline, which serves as a highly effective, easy-to-deprotect enantioenriched vinylglycinol surrogate. This is achieved via the cyclization of allylic bis-trichloroacetimidates using cationic Pd(II) catalysts, providing an alternative route to the vinylglycinol core .

Experimental Workflows & Applications

To utilize 2-aminobut-3-en-1-ol hydrochloride in downstream synthesis (such as peptide coupling or cross-metathesis), the amine must first be liberated from its salt form and orthogonally protected.

Self-Validating Protocol: N-Boc Protection of 2-Aminobut-3-en-1-ol HCl

This protocol describes the conversion of the HCl salt to an N-Boc protected intermediate, a fundamental first step in most synthetic applications.

Step 1: Solvent System Preparation

  • Action: Dissolve 1.0 eq of 2-aminobut-3-en-1-ol HCl in a 1:1 mixture of 1,4-Dioxane and deionized H2​O (0.2 M concentration).

  • Causality: The biphasic/miscible solvent system is critical. The aqueous phase ensures the complete dissolution of the polar hydrochloride salt, while the organic dioxane phase keeps the highly hydrophobic Boc-anhydride ( Boc2​O ) in solution, facilitating a homogeneous reaction environment.

Step 2: Neutralization (The Self-Validating Step)

  • Action: Cool the solution to 0 °C using an ice bath. Slowly add 2.5 eq of solid Sodium Bicarbonate ( NaHCO3​ ).

  • Causality: NaHCO3​ is a mild base. It gently deprotonates the ammonium salt to yield the free amine in situ without causing base-catalyzed side reactions (e.g., alkene isomerization or alcohol deprotonation) that stronger bases like NaOH might trigger.

  • Validation: The addition of NaHCO3​ will result in the immediate evolution of CO2​ gas (effervescence). This bubbling serves as a self-validating visual cue that the neutralization of the HCl salt is actively occurring.

Step 3: Protection

  • Action: Add 1.1 eq of Di-tert-butyl dicarbonate ( Boc2​O ) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Causality: The slight excess of Boc2​O ensures complete conversion of the newly liberated, highly reactive primary amine.

Step 4: Workup & Extraction

  • Action: Evaporate the dioxane under reduced pressure. Extract the remaining aqueous layer with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate in vacuo.

Application in Drug Development: Sphingosine Analogs

The terminal alkene of the protected vinylglycinol is an ideal substrate for olefin cross-metathesis. By reacting N-protected vinylglycinol with long-chain lipid alkenes (e.g., 1-pentadecene) using Grubbs' 2nd Generation Catalyst, researchers can rapidly construct the sphingoid base backbone, a critical component in the development of immunomodulatory drugs and targeted therapies.

Sphingosine_Synthesis A 2-Aminobut-3-en-1-ol HCl (Starting Material) B Neutralization & N-Protection A->B C N-Boc-Vinylglycinol (Intermediate) B->C D Cross-Metathesis (Grubbs II) C->D E Sphingosine Analog (Target) D->E

Workflow for the synthesis of sphingosine analogs via cross-metathesis of vinylglycinol.

Analytical Validation & Quality Control

To ensure the integrity of the 2-aminobut-3-en-1-ol core prior to complex synthesis, rigorous analytical validation is required:

  • Nuclear Magnetic Resonance (NMR): 1H NMR is utilized to confirm the presence of the terminal alkene. The vinylic protons typically present as distinct multiplets in the downfield region (approx. 5.2–5.9 ppm). Loss of these signals indicates unwanted alkene migration or oxidation.

  • Chiral HPLC: Because the biological activity of downstream products (like sphingolipids or vigabatrin) is highly stereodependent, the enantiomeric excess (ee) of the vinylglycinol precursor must be verified. Using a chiral stationary phase (e.g., Chiralcel OD-H column) allows baseline separation of the (R) and (S) enantiomers, ensuring the stereochemical fidelity of the batch.

References

  • PubChem. "(S)-2-aminobut-3-en-1-ol hydrochloride." National Center for Biotechnology Information. URL:[Link]

  • Trost, B. M., Bunt, R. C., Lemoine, R. C., & Calkins, T. L. (2000). "Dynamic Kinetic Asymmetric Transformation of Diene Monoepoxides: A Practical Asymmetric Synthesis of Vinylglycinol, Vigabatrin, and Ethambutol." Journal of the American Chemical Society. URL:[Link]

  • Maleckis, A., Klimovica, K., & Jirgensons, A. (2010). "Catalytic Enantioselective Synthesis of 4-Vinyl-2-trichloromethyloxazoline: An Access to Enantioenriched Vinylglycinol Surrogate." The Journal of Organic Chemistry. URL:[Link]

Foundational

Advanced Discovery and Synthesis of Vinylglycinol Hydrochloride Derivatives: A Technical Whitepaper

Executive Summary Vinylglycinol (2-amino-3-buten-1-ol) and its hydrochloride derivatives are highly versatile β,γ-unsaturated amino alcohol building blocks. The juxtaposition of a terminal alkene and a primary alcohol fl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Vinylglycinol (2-amino-3-buten-1-ol) and its hydrochloride derivatives are highly versatile β,γ-unsaturated amino alcohol building blocks. The juxtaposition of a terminal alkene and a primary alcohol flanking a chiral carbon bearing an amine makes them privileged synthons in the discovery of complex pharmaceuticals, including the antiepileptic vigabatrin and the antitubercular ethambutol 1[1]. This whitepaper explores the mechanistic rationale, catalytic asymmetric synthesis pathways, and detailed experimental protocols for generating enantiopure vinylglycinol hydrochloride derivatives.

Mechanistic Rationale: Vinylglycinol as a Chiral Hub

The synthetic utility of vinylglycinol hydrochloride stems from its dense functionalization. The orthogonal reactivity of its three functional groups (alkene, amine, hydroxyl) allows for divergent synthetic trajectories. For instance, the alkene can undergo oxidative cleavage to yield (R)-serine derivatives, or cross-metathesis to form extended aliphatic chains 1[2]. In modern drug discovery, vinylglycinol derivatives are critical precursors for Kinesin Spindle Protein (KSP) inhibitors and spirocyclic oxindoles 3[4].

Catalytic Asymmetric Synthesis: The DYKAT Paradigm

Traditionally, accessing enantiopure vinylglycinol relied on chiral pool starting materials (e.g., L-methionine) or kinetic resolution, which inherently limits the maximum theoretical yield to 50% 5[5]. The advent of Dynamic Kinetic Asymmetric Transformation (DYKAT) revolutionized this approach.

By utilizing racemic butadiene monoepoxide as a substrate, Pd-catalyzed DYKAT enables the conversion of both enantiomers into a single enantiomeric product (>99% ee) 1[1]. Causality of Experimental Choice: In this DYKAT process, phthalimide is selected as the N-nucleophile. Crucially, no exogenous base is required. The ring-opening of the epoxide relieves significant ring strain, generating a formally charge-separated π-allyl-palladium intermediate with a transient alkoxide leaving group. This alkoxide acts as an internal base to deprotonate the phthalimide, ensuring that nucleophilic attack occurs exclusively after the rapid equilibration of the diastereomeric π-allyl-Pd complexes, thus driving the DYKAT mechanism 5[5].

Alternative Pathway: Enantioselective Cyclization of Trichloroacetimidates

Another robust method involves the enantioselective cyclization of E- and Z-configured allylic bis-trichloroacetimidates to form 2-trichloromethyl-4-vinyloxazolines, which are subsequently hydrolyzed to vinylglycinol hydrochloride 6[7]. Causality of Experimental Choice: Neutral Pd(II) catalysts (e.g., (R)-BINAPPdCl2) fail to promote this cyclization due to insufficient electrophilicity. The addition of a silver salt (AgBF4) abstracts the chloride ligands, generating a highly active cationic Pd(II) complex. This cationic species effectively coordinates the olefin, facilitating a 5-exo aminopalladation step that forms the oxazoline ring with high enantioselectivity 6[7].

Quantitative Data: Catalyst and Ligand Optimization

The choice of chiral ligand and the electronic state of the palladium catalyst dictate the enantiomeric excess (ee) and yield of the vinyloxazoline intermediate. The table below summarizes the optimization parameters for the cyclization of bis-imidate Z-7 to enantioenriched vinyloxazoline 6[7].

Catalyst SystemTime (h)Yield (%)ee (%)Configuration
(R)-BINAP/PdCl2 + AgBF41.09493(R)
(S)-BINAP/PdCl2(CH3CN)2 + AgBF41.09394(S)
(S)-Xyl-BINAP/PdCl2(CH3CN)2 + AgBF42.58784(S)
(S)-MeO-BIPHEP/PdCl2(CH3CN)2 + AgBF42.59389(S)
(S)-SEGPHOS/PdCl2(CH3CN)2 + AgBF42.56687(S)
(R)-BINAPPdCl2 (Neutral, No AgBF4)>24.0N.R.N/AN/A

Note: N.R. = No Reaction. The absolute necessity of AgBF4 to generate the cationic Pd(II) active species is demonstrated by the failure of the neutral complex.

Experimental Methodologies

Protocol A: Pd-Catalyzed DYKAT of Butadiene Monoepoxide

Objective: Synthesis of (S)-N-Phthaloyl-vinylglycinol 1[2].

  • Preparation of Catalyst Complex: In a flame-dried Schlenk flask under argon, dissolve [Pd2(dba)3]·CHCl3 (1.0 mol %) and the chiral Trost ligand (R,R-DACH-phenyl Trost ligand, 3.0 mol %) in anhydrous dichloromethane (DCM). Stir at room temperature for 15 minutes to ensure complete complexation.

  • Substrate Addition: Add phthalimide (1.05 equivalents) to the catalyst solution. Self-Validating Step: The suspension will remain heterogeneous until the reaction proceeds, serving as a reliable visual indicator of reaction progress.

  • Epoxide Introduction: Cool the mixture to 0 °C. Add racemic butadiene monoepoxide (1.0 equivalent) dropwise.

  • Reaction Progression: Remove the cooling bath and stir at room temperature. The relief of epoxide ring strain generates the internal alkoxide base, gradually dissolving the phthalimide.

  • Isolation: Once the solution becomes homogeneous and TLC indicates complete consumption of the epoxide, concentrate the mixture in vacuo. Purify via flash column chromatography to yield the phthalimido derivative in near-quantitative yield (>98% ee). Recrystallization from ethanol enhances the ee to >99%.

Protocol B: Hydrazinolysis to Vinylglycinol Hydrochloride

Objective: Deprotection to yield the versatile hydrochloride salt 1[2].

  • Hydrazinolysis: Dissolve the (S)-N-phthaloyl-vinylglycinol in absolute ethanol. Add hydrazine monohydrate (2.0 equivalents).

  • Reflux: Heat the mixture to reflux for 2 hours. A white precipitate of phthalhydrazide will form, indicating successful initial cleavage.

  • Acidification (Crucial Step): Cool the mixture to room temperature and carefully add 6 N aqueous hydrochloric acid (HCl) until the pH is < 2.

  • Secondary Reflux: Heat the acidified mixture to reflux for an additional 1 hour to ensure complete hydrolysis of any intermediate hydrazides.

  • Filtration and Concentration: Cool to 0 °C and filter off the phthalhydrazide byproduct. Concentrate the aqueous filtrate in vacuo to afford enantiopure (S)-vinylglycinol hydrochloride as a crystalline solid.

Visualization: Synthetic Workflow

G N1 Racemic Butadiene Monoepoxide N2 Pd(0) / Chiral Ligand DYKAT Pathway N1->N2 Phthalimide, π-Allyl-Pd N3 Phthalimido-Vinylglycinol (>99% ee) N2->N3 Enantioselective Amination N4 Hydrazinolysis & HCl Treatment N3->N4 Deprotection N5 Vinylglycinol Hydrochloride (Chiral Pool Hub) N4->N5 Acidification N6 Vigabatrin (GABA-T Inhibitor) N5->N6 2-Carbon Extension N7 Ethambutol (Antitubercular) N5->N7 Reductive Amination

Synthetic workflow from racemic precursors to vinylglycinol hydrochloride derivatives.

References

  • Trost, B. M., Bunt, R. C., Lemoine, R. C., & Calkins, T. L. (2000). "Dynamic Kinetic Asymmetric Transformation of Diene Monoepoxides: A Practical Asymmetric Synthesis of Vinylglycinol, Vigabatrin, and Ethambutol." Journal of the American Chemical Society. 1

  • Maleckis, A., Jaunzeme, I., & Jirgensons, A. (2010). "Enantioselective Synthesis of Vinylglycinol." Journal of Organic Chemistry. 6

  • Khan, A. et al. (2014). "Palladium-Catalyzed Decarboxylative Cycloaddition of Vinylethylene Carbonates with Isocyanates: Enantioselective Construction of β-Substituted β-Vinylglycinol Derivatives." ResearchGate. 3

  • Berkowitz, D. B. et al. (2001). "α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms." PMC. 5

Sources

Exploratory

2-Aminobut-3-EN-1-OL Hydrochloride: Safety, Handling, and Synthetic Applications in Drug Development

Executive Summary As drug development increasingly relies on complex, spatially defined molecular architectures, bifunctional chiral building blocks have become indispensable. 2-Aminobut-3-en-1-ol hydrochloride (often re...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development increasingly relies on complex, spatially defined molecular architectures, bifunctional chiral building blocks have become indispensable. 2-Aminobut-3-en-1-ol hydrochloride (often referred to as 2-vinylglycinol hydrochloride) is a highly versatile synthon featuring a primary amine, a primary alcohol, and a terminal alkene[1]. This unique triad of functional groups allows for orthogonal reactivity, making it a premier starting material for synthesizing chiral oxazolidinones[2] and complex azepane rings via Ring-Closing Metathesis (RCM)[3].

This whitepaper provides an authoritative guide on the physicochemical profiling, environmental health and safety (EHS) protocols, and field-proven synthetic methodologies associated with this critical pharmaceutical intermediate.

Physicochemical Profiling & Structural Dynamics

Understanding the structural dynamics of 2-aminobut-3-en-1-ol hydrochloride is critical for maintaining its stability. The hydrochloride salt form is intentionally utilized to protonate the primary amine, thereby preventing intramolecular side reactions (such as spontaneous cyclization or oligomerization) and stabilizing the molecule against ambient oxidation. However, the terminal alkene remains susceptible to radical-initiated polymerization or hydration if exposed to extreme conditions.

Table 1: Physicochemical & Safety Data Summary
PropertyValue
Chemical Name 2-Aminobut-3-en-1-ol hydrochloride
CAS Numbers 99726-03-1 (Racemate), 313995-40-3 (R), 219803-57-3 (S)
Molecular Formula C4H10ClNO
Molecular Weight 123.58 g/mol
Exact Mass 123.045 Da
Topological Polar Surface Area 46.3 Ų
GHS Hazards H302, H315, H319, H335
Storage Conditions 2-8 °C, Inert Atmosphere (N2/Ar)

Data aggregated from the [1] and[4].

EHS & Handling Protocols

The compound is classified under the Globally Harmonized System (GHS) with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[4].

Causality in Handling Choices
  • Storage under Nitrogen (2-8 °C): The hydrochloride salt is highly hygroscopic. Moisture ingress not only causes clumping but can also facilitate the acidic hydrolysis of the terminal alkene over prolonged periods. Storing under an inert gas (N2 or Ar) at 2-8 °C suppresses auto-oxidation of the alkene[5].

  • Ventilation & Anti-Static Tools: Because the fine powder can act as a potent respiratory irritant (H335), weighing must be conducted in a certified fume hood or glove box. Anti-static spatulas are required to prevent the dispersion of charged particulates into the operator's breathing zone[4].

Handling Start 2-Aminobut-3-en-1-ol HCl Storage Storage: 2-8°C under N2 Start->Storage PPE Don PPE (Goggles, Gloves) Storage->PPE Weighing Weighing in Fume Hood PPE->Weighing Spill Spill: Absorb & Dispose Weighing->Spill If spilled Reaction Proceed to Synthesis Weighing->Reaction

Fig 1: Standard operating procedure for the safe handling and storage of the compound.

Synthetic Utility & Mechanistic Workflows

Oxazolidinone Core Synthesis

The 1,2-amino alcohol motif is the perfect precursor for synthesizing 4-vinyl-1,3-oxazolidin-2-ones. By reacting the compound with a phosgene equivalent (such as triphosgene), the amine and alcohol are bridged by a carbonyl group. This core is a critical pharmacophore in antibacterial agents (e.g., linezolid analogs) and serves as a powerful chiral auxiliary in asymmetric synthesis[2].

Ring-Closing Metathesis (RCM) Precursor

The terminal vinyl group is highly reactive toward ruthenium-based alkylidene catalysts (Grubbs' catalysts). In advanced drug development, 2-aminobut-3-en-1-ol derivatives are frequently utilized in RCM to construct complex 7-membered azepane rings. A premier example of this is the developed by GlaxoSmithKline[3].

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I emphasize that a robust protocol must have built-in validation mechanisms. The following methodology details the synthesis of 4-vinyl-1,3-oxazolidin-2-one using a biphasic triphosgene system.

Protocol: Biphasic Cyclization to 4-Vinyl-1,3-oxazolidin-2-one

Reagents:

  • (S)-2-Aminobut-3-en-1-ol hydrochloride: 1.0 eq

  • Triphosgene: 0.35 eq (provides ~1.05 eq of reactive phosgene)

  • 10% Aqueous NaHCO3: 5.0 eq

  • Toluene: Reaction solvent

Step-by-Step Methodology:

  • Free-Basing (Biphasic Setup): Dissolve the 2-aminobut-3-en-1-ol HCl in a mixture of 10% aqueous NaHCO3 and toluene (1:1 v/v).

    • Causality: NaHCO3 is chosen over stronger bases (like NaOH) because it neutralizes the HCl salt without rapidly hydrolyzing the incoming triphosgene. The biphasic nature partitions the generated free amine at the interface, protecting it from premature degradation[2].

  • Thermal Control: Cool the vigorously stirring biphasic mixture to 0 °C using an ice bath.

    • Causality: Triphosgene decomposition is highly exothermic. Maintaining 0 °C suppresses the formation of unwanted intermolecular urea byproducts and preserves the terminal alkene.

  • Reagent Addition: Dissolve triphosgene in a minimal amount of anhydrous toluene and add dropwise to the reaction mixture over 1 hour.

  • Maturation: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature for an additional 4 hours.

Self-Validation & Quality Control:

  • Visual Cue (Step 1 & 3): The evolution of CO2 gas (bubbling) during addition validates that the NaHCO3 is actively neutralizing the HCl and reacting with phosgene equivalents. Cessation of bubbling indicates reaction completion.

  • TLC Monitoring: Spot the reaction mixture on a silica TLC plate.

    • Validation: Stain with Ninhydrin. The starting material will appear as a deep purple spot (primary amine). The successful product will not stain with Ninhydrin (as it is now a carbamate) but will stain bright yellow/white against a purple background when treated with KMnO4, validating that the terminal alkene remains intact and unreacted.

Synthesis SM 2-Aminobut-3-en-1-ol HCl Base Aqueous NaHCO3 (Free-basing) SM->Base Step 1 Intermediate Free Amino Alcohol Base->Intermediate Reagent Triphosgene / Toluene (0 °C) Intermediate->Reagent Step 2 Product 4-Vinyl-1,3-oxazolidin-2-one Reagent->Product Cyclization

Fig 2: Biphasic synthetic workflow for the cyclization into 4-vinyl-1,3-oxazolidin-2-one.

Sources

Foundational

The Definitive Technical Guide to 2-Aminobut-3-en-1-ol Hydrochloride: Structural Dynamics, Orthogonal Reactivity, and Synthetic Protocols

Executive Summary As a Senior Application Scientist, I approach 2-Aminobut-3-en-1-ol hydrochloride (often referred to as 1-vinylglycinol hydrochloride) not merely as a chemical reagent, but as a highly programmable, bifu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach 2-Aminobut-3-en-1-ol hydrochloride (often referred to as 1-vinylglycinol hydrochloride) not merely as a chemical reagent, but as a highly programmable, bifunctional chiral scaffold. The true power of this molecule lies in its orthogonal reactivity: it possesses a primary amine, a primary alcohol, and a terminal alkene within a compact, stereodefined framework.

The decision to utilize the hydrochloride salt rather than the free base is rooted in fundamental chemical stability. The free amine of 1-vinylglycinol is highly nucleophilic and prone to spontaneous auto-polymerization and oxidative degradation. By protonating the amine to form the HCl salt, the lone pair is sequestered, effectively locking the molecule into a stable, bench-ready solid[1]. This guide dissects the physicochemical properties, mechanistic behavior, and self-validating experimental protocols required to master this compound in advanced drug development and synthetic applications.

Molecular Identity & Physicochemical Profiling

Understanding the quantitative parameters of this scaffold is critical for precise stoichiometric calculations and downstream purification. The compound is commercially available in its racemic form[2], as well as its enantiopure (S)-[1] and (R)-configurations[3].

PropertySpecification
IUPAC Name (2S)-2-aminobut-3-en-1-ol hydrochloride (for S-enantiomer)
Common Synonyms 1-Vinylglycinol HCl, 2-amino-3-buten-1-ol HCl
CAS Registry Numbers 99726-03-1 (Racemate)[2], 219803-57-3 (S-isomer)[1], 313995-40-3 (R-isomer)[3]
Molecular Formula C₄H₁₀ClNO (or C₄H₉NO · HCl)
Molecular Weight 123.58 g/mol [1]
Physical State White to off-white hygroscopic crystalline powder[2]
Solubility Profile Highly soluble in H₂O, Methanol, and DMSO
Storage Requirements 2–8°C, desiccated under inert atmosphere (N₂/Ar)[4]

Structural Dynamics & Causality in Reactivity

The synthetic utility of 2-aminobut-3-en-1-ol hydrochloride is dictated by the distinct electronic properties of its three functional groups.

  • The Allylic System: The proximity of the terminal alkene to the chiral center allows for highly stereoselective transformations. The alkene acts as a potent dipolarophile in [3+2] cycloadditions, enabling the construction of complex heterocycles like 3-aminopiperidin-4-ols[5].

  • Orthogonal Nucleophilicity: The primary amine and hydroxyl groups have vastly different pKa values. By carefully tuning the pH, we can selectively functionalize one over the other. For instance, the primary hydroxyl group can undergo direct esterification with fatty acids (e.g., stearic acid) at elevated temperatures (160°C) using hypophosphorous acid as a catalyst, yielding complex esterquats used as surface-active agents[6].

Experimental Workflows & Self-Validating Protocols

To harness this molecule, the protocols must be robust and self-validating. Below are two foundational workflows detailing the causality behind each experimental choice.

Protocol 1: In Situ Neutralization and Chemoselective N-Boc Protection

Objective: Mask the primary amine to allow orthogonal functionalization of the hydroxyl or alkene groups. Causality: The hydrochloride salt is highly stable but unreactive[1]. To initiate the reaction, the free base must be generated in situ. We utilize Cesium Carbonate (Cs₂CO₃) in Methanol (MeOH) because mild carbonate bases prevent the base-catalyzed isomerization of the terminal alkene into an internal alkene, a common side-reaction when using stronger bases like NaH[7].

Step-by-Step Methodology:

  • Dissolve 2-aminobut-3-en-1-ol HCl (1.0 eq) in anhydrous MeOH (0.1 M concentration) under an inert nitrogen atmosphere.

  • Add Cs₂CO₃ (0.2 eq) to the solution. Mechanistic Note: According to validated protocols, stirring for 1.5 hours ensures complete free-basing while preparing the amine for nucleophilic attack[7].

  • Introduce Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise at 0°C to control the exothermic protection and prevent unwanted O-acylation.

  • Quench the reaction with saturated aqueous NH₄Cl. Causality: NH₄Cl mildly neutralizes the reaction without cleaving the newly formed, acid-sensitive Boc group[7].

  • Evaporate MeOH, extract the aqueous layer with CH₂Cl₂, dry the organic phase over MgSO₄, and concentrate under reduced pressure[7].

Self-Validating Checkpoints:

  • TLC Analysis: Use a Ninhydrin stain. The starting material will show a bright purple spot (primary amine), which must completely disappear, replaced by a UV-active spot that does not stain purple.

  • NMR Verification: The ¹H-NMR spectrum must show a new sharp singlet at ~1.44 ppm integrating to 9 protons (tert-butyl group), confirming successful N-Boc protection.

Protocol 2: 1,3-Dipolar Cycloaddition for Piperidine Scaffolds

Objective: Construct complex 3-aminopiperidin-4-ol derivatives, which are direct precursors to alkaloids like tetrahydropseudodistomin[5]. Causality: The terminal alkene is electron-rich and acts as an excellent dipolarophile. Reacting it with a nitrone facilitates a stereoselective [3+2] cycloaddition, locking the flexible aliphatic chain into a rigid isoxazolidine intermediate[5].

Step-by-Step Methodology:

  • Prepare the target nitrone (e.g., derived from tetradecanal) in anhydrous toluene.

  • Introduce the N-protected 2-aminobut-3-en-1-ol (1.2 eq) to the nitrone solution.

  • Heat the mixture to reflux (110°C) for 12-24 hours. Mechanistic Note: Thermal activation is required to overcome the activation energy barrier of the concerted [3+2] cycloaddition[5].

  • Cool to room temperature and concentrate under reduced pressure.

  • Subject the crude isoxazolidine to reductive cleavage (e.g., Zn/AcOH or catalytic hydrogenation) to break the N-O bond, yielding the functionalized piperidine ring[5].

Self-Validating Checkpoints:

  • Reaction Monitoring: Track the disappearance of the characteristic terminal alkene multiplet at ~5.8 ppm in the ¹H-NMR spectrum.

  • Mass Spectrometry: Confirm the exact mass of the isoxazolidine intermediate via LC-MS prior to initiating the reductive cleavage step.

Visualization of Synthetic Workflows

The following diagram illustrates the logical divergence of synthetic pathways stemming from the stable hydrochloride precursor, emphasizing the necessity of orthogonal control.

G A 2-Aminobut-3-en-1-ol HCl (Stable Precursor) B Free-Basing (Cs2CO3) (In Situ Activation) A->B Deprotonation C N-Boc Protection (Amine Masking) B->C Boc2O D O-Alkylation / Esterification (Hydroxyl Functionalization) C->D Orthogonal Control E 1,3-Dipolar Cycloaddition (Alkene Functionalization) C->E Nitrone Reaction F Complex Chiral Heterocycles (e.g., Aminopiperidines) D->F Downstream Synthesis E->F Reductive Cleavage

Divergent synthetic pathways of 2-Aminobut-3-en-1-ol HCl showcasing orthogonal functionalization.

Storage, Handling, and Safety

Maintaining the integrity of 2-aminobut-3-en-1-ol hydrochloride requires strict adherence to environmental controls.

  • Hygroscopicity & Storage: The salt is highly hygroscopic. It must be stored at 2–8°C under a dry, inert atmosphere (Nitrogen or Argon) to prevent moisture absorption, which can lead to localized hydrolysis or degradation over time[4].

  • Safety Hazards: According to standardized safety data, the compound is classified under GHS as harmful if swallowed (H302)[4]. It causes skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335)[2],[4]. All manipulations of the dry powder should be conducted within a certified fume hood using appropriate PPE to prevent aerosol inhalation.

References

  • Title: (S)-2-aminobut-3-en-1-ol hydrochloride | C4H10ClNO | CID 16007024 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: Cycloaddition of a nitrone to 2-aminobut-3-en-1-ol for large-scale preparation of 3-aminopiperidin-4-ols: a new asymmetric synthesis of (2R, 4R, 5S)-tetrahydropseudodistomin Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL: [Link]

  • Title: In situ screening to optimize variables in organic reactions (N-(tert-Butoxycarbonyl)-2-vinylglycinol Synthesis) Source: Wiley-VCH / Google Patents URL: [Link]

  • Title: Esterquats, their intermediates, a process to make the esterquats, and their use (EP1159257B1)

Sources

Protocols & Analytical Methods

Method

The Strategic Application of 2-Aminobut-3-en-1-ol Hydrochloride in Asymmetric Synthesis: A Guide for Advanced Research

Introduction: Unlocking Chiral Complexity with a Versatile Building Block In the landscape of modern synthetic chemistry, the demand for enantiomerically pure compounds is a constant driving force in the pharmaceutical a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking Chiral Complexity with a Versatile Building Block

In the landscape of modern synthetic chemistry, the demand for enantiomerically pure compounds is a constant driving force in the pharmaceutical and fine chemical industries. Chiral 1,2-amino alcohols are foundational scaffolds present in a multitude of biologically active molecules and are pivotal as ligands in asymmetric catalysis. 2-Aminobut-3-en-1-ol hydrochloride, a readily accessible chiral synthon, offers a unique combination of functionalities—a primary amine, a primary alcohol, and a vinyl group—making it a highly versatile starting material for the construction of sophisticated chiral auxiliaries and ligands. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on leveraging this powerful building block in asymmetric synthesis, with a focus on the preparation and application of a key derivative: (S)-4-vinyloxazolidin-2-one.

Physicochemical Properties of 2-Aminobut-3-en-1-ol Hydrochloride

A thorough understanding of the starting material's properties is paramount for successful and reproducible synthetic outcomes.

PropertyValueSource
Molecular Formula C₄H₁₀ClNO[1]
Molecular Weight 123.58 g/mol [1]
CAS Number 99726-03-1 (racemic), 219803-57-3 ((S)-enantiomer)[2], [1]
Appearance White to off-white powder[2]
Solubility Soluble in water and lower alcohols.General chemical knowledge

Core Application: Synthesis of (S)-4-Vinyloxazolidin-2-one - A Powerful Chiral Auxiliary

The conversion of 2-aminobut-3-en-1-ol into a cyclic carbamate, specifically an oxazolidinone, is a cornerstone application. This transformation locks the stereocenter and provides a rigid scaffold that is ideal for directing subsequent stereoselective reactions. The resulting (S)-4-vinyloxazolidin-2-one is a valuable chiral auxiliary, analogous to the well-known Evans auxiliaries, with the added functionality of a vinyl group for further synthetic elaboration.

Protocol 1: Synthesis of (S)-4-Vinyloxazolidin-2-one

This protocol details the cyclization of (S)-2-aminobut-3-en-1-ol hydrochloride to form the corresponding oxazolidinone. The free base of the amino alcohol is first generated and then reacted with a carbonylating agent.

Workflow for the Synthesis of (S)-4-Vinyloxazolidin-2-one

Synthesis_of_S-4-Vinyloxazolidin-2-one start (S)-2-Aminobut-3-en-1-ol Hydrochloride free_base Free Base Generation (e.g., NaOH, H₂O) start->free_base amino_alcohol (S)-2-Aminobut-3-en-1-ol free_base->amino_alcohol cyclization Cyclization (e.g., Diethyl Carbonate, NaOMe, Heat) amino_alcohol->cyclization product (S)-4-Vinyloxazolidin-2-one cyclization->product

Caption: Synthesis of the chiral auxiliary from the hydrochloride salt.

Step-by-Step Experimental Protocol:

  • Free Base Generation:

    • To a solution of (S)-2-aminobut-3-en-1-ol hydrochloride (1.0 eq) in water, add an equimolar amount of a suitable base (e.g., 1.0 M sodium hydroxide solution) at 0 °C.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, 3 x volumes).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free amino alcohol. Caution: The free amino alcohol may be volatile; handle with care.

  • Cyclization to Oxazolidinone:

    • To a solution of the crude (S)-2-aminobut-3-en-1-ol (1.0 eq) in a suitable solvent (e.g., ethanol), add diethyl carbonate (1.5 eq) and a catalytic amount of a base (e.g., sodium methoxide, 0.05 eq).

    • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford (S)-4-vinyloxazolidin-2-one.

Application in Asymmetric Synthesis: The Diels-Alder Reaction

The (S)-4-vinyloxazolidin-2-one, once N-acylated with an α,β-unsaturated carbonyl group (e.g., acryloyl chloride), becomes a powerful chiral dienophile for asymmetric Diels-Alder reactions. The oxazolidinone auxiliary provides excellent facial selectivity, leading to the formation of chiral cyclic products with high diastereoselectivity.

Protocol 2: Asymmetric Diels-Alder Reaction with an N-Acryloyl-4-vinyloxazolidinone

This protocol outlines the N-acylation of the chiral auxiliary followed by a Lewis acid-catalyzed Diels-Alder reaction with a diene.

Workflow for the Asymmetric Diels-Alder Reaction

Asymmetric_Diels_Alder_Workflow auxiliary (S)-4-Vinyloxazolidin-2-one acylation N-Acylation (e.g., Acryloyl Chloride, n-BuLi, THF, -78 °C) auxiliary->acylation dienophile Chiral Dienophile (N-Acryloyl-4-vinyloxazolidinone) acylation->dienophile diels_alder Diels-Alder Reaction (e.g., Cyclopentadiene, Lewis Acid, CH₂Cl₂, -78 °C) dienophile->diels_alder cycloadduct Chiral Cycloadduct diels_alder->cycloadduct cleavage Auxiliary Cleavage (e.g., LiOH, H₂O₂) cycloadduct->cleavage product Enantiopure Carboxylic Acid cleavage->product

Caption: Workflow for the asymmetric Diels-Alder reaction and auxiliary cleavage.

Step-by-Step Experimental Protocol:

  • N-Acylation of (S)-4-Vinyloxazolidin-2-one:

    • Dissolve (S)-4-vinyloxazolidin-2-one (1.0 eq) in anhydrous THF in a flame-dried, argon-purged flask.

    • Cool the solution to -78 °C (dry ice/acetone bath).

    • Add n-butyllithium (1.05 eq, as a solution in hexanes) dropwise, and stir for 30 minutes at -78 °C.

    • Add acryloyl chloride (1.1 eq) dropwise. Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature over 2 hours.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude N-acryloyl-4-vinyloxazolidinone by flash chromatography.

  • Lewis Acid-Catalyzed Diels-Alder Reaction:

    • Dissolve the purified chiral dienophile (1.0 eq) in anhydrous dichloromethane under an argon atmosphere.

    • Cool the solution to -78 °C.

    • Add a suitable Lewis acid (e.g., diethylaluminum chloride, 1.2 eq, as a solution in hexanes) dropwise and stir for 15 minutes.

    • Add freshly distilled cyclopentadiene (3.0 eq) dropwise.

    • Stir the reaction at -78 °C and monitor by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Allow the mixture to warm to room temperature, separate the layers, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Determine the diastereomeric ratio of the crude product by ¹H NMR or GC analysis.

    • Purify the major diastereomer by flash chromatography.

  • Auxiliary Cleavage:

    • The chiral auxiliary can be cleaved under mild conditions (e.g., hydrolysis with LiOH/H₂O₂ in THF/water) to yield the enantiomerically enriched carboxylic acid and recover the starting chiral auxiliary.

Expected Outcomes and Data

The diastereoselectivity of Diels-Alder reactions using N-acryloyl oxazolidinones is typically high, with the stereochemical outcome being predictable based on the established models for Evans auxiliaries. The substituent at the C4 position of the oxazolidinone sterically blocks one face of the dienophile, directing the approach of the diene to the opposite face.

Representative Data for Asymmetric Diels-Alder Reactions with N-Acryloyl Oxazolidinones

DieneLewis AcidTemperature (°C)Yield (%)Diastereomeric Ratio (endo:exo)Reference
CyclopentadieneEt₂AlCl-7895>99:1General knowledge based on Evans' auxiliary chemistry
IsopreneMgBr₂·OEt₂-208895:5General knowledge based on Evans' auxiliary chemistry
1,3-ButadieneSnCl₄-789298:2General knowledge based on Evans' auxiliary chemistry

Note: The data presented are representative of typical outcomes for analogous systems and serve as a guideline. Actual results may vary depending on specific substrates and reaction conditions.

Conclusion: A Gateway to Chiral Scaffolds

2-Aminobut-3-en-1-ol hydrochloride is a cost-effective and highly functionalized chiral building block that provides a straightforward entry into the synthesis of valuable chiral auxiliaries. The derived (S)-4-vinyloxazolidin-2-one has demonstrated potential in controlling stereochemistry in powerful C-C bond-forming reactions such as the Diels-Alder cycloaddition. The protocols and data presented herein serve as a comprehensive guide for the practical application of this synthon, enabling researchers to confidently explore its utility in the asymmetric synthesis of complex target molecules. The principles outlined can be extended to other important asymmetric transformations, including aldol additions, conjugate additions, and alkylations, further highlighting the strategic importance of 2-aminobut-3-en-1-ol in the synthetic chemist's toolkit.

References

  • PubChem. (S)-2-aminobut-3-en-1-ol hydrochloride. [Link][1]

  • Evans, D. A.; et al. Asymmetric Diels-Alder and Michael reactions. The use of chiral oxazolidinones as practical chiral auxiliaries. J. Am. Chem. Soc.1988, 110 (8), 2506–2511.
  • Ager, D. J.; Prakash, I.; Schaad, D. R. 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chem. Rev.1996, 96 (2), 835–876.
  • Gagnon, D.; et al. A Microwave Assisted Method for the Synthesis of Some Typical 4-Substituted Oxazolidinone Chiral Auxiliaries. Molecules2008, 13 (6), 1349-1356.
  • Smith, T. E.; Richardson, D. P.
  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press: Oxford, U.K., 2012.

Sources

Application

Protocol for the Chemoselective N-Boc Protection of 2-Aminobut-3-en-1-ol

A Technical Guide for the Synthesis of tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate Executive Summary & Scope The vinylic amino alcohol 2-aminobut-3-en-1-ol (often utilized in its enantiopure R- or S-form) is a highly ve...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for the Synthesis of tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate

Executive Summary & Scope

The vinylic amino alcohol 2-aminobut-3-en-1-ol (often utilized in its enantiopure R- or S-form) is a highly versatile chiral building block. It is prominently featured in the synthesis of complex pharmaceutical agents, including unnatural amino acids, sphingosine analogs, and bridged tricyclic carbamoylpyridones used as HIV integrase inhibitors .

When incorporating this bifunctional molecule into multi-step synthetic sequences, achieving absolute chemoselectivity is paramount. The objective of this protocol is to selectively protect the primary amine with a tert-butyloxycarbonyl (Boc) group, yielding tert-butyl (1-hydroxybut-3-en-2-yl)carbamate, without inducing O-acylation at the hydroxyl group or reacting with the terminal alkene.

Mechanistic Rationale & Causality

Designing a self-validating protocol requires an understanding of the underlying reaction mechanics:

  • Nucleophilic Differential: The chemoselective N-Boc protection of amino alcohols relies on the inherent nucleophilic advantage of the primary amine over the primary hydroxyl group. Under strictly controlled thermal conditions (0 °C to room temperature), the reaction selectively forms the N-Boc carbamate without the formation of O-Boc or oxazolidinone byproducts .

  • Base Selection and pH Control: 2-Aminobut-3-en-1-ol is frequently supplied as a stable hydrochloride salt. Triethylamine (TEA) is employed to neutralize the salt, liberating the free nucleophilic amine. Maintaining the reaction pH between 8 and 10 is critical; this basic environment meters the rate of CO₂ gas generation and minimizes the competitive aqueous hydrolysis of the Boc anhydride .

  • Exotherm Management: The reaction between the amine and Boc₂O is exothermic. Dropwise addition of the reagent at 0 °C prevents localized heating, which is the primary cause of diminished chemoselectivity (O-acylation).

Experimental Workflow

Workflow A Substrate Prep 2-Aminobut-3-en-1-ol (HCl salt) in DCM B Neutralization TEA (2.5-3.0 eq) at 0 °C A->B C Boc2O Addition Dropwise (1.05 eq) CO2 Evolution B->C D Reaction Warm to RT 2-4 Hours C->D E Work-up Wash with NH4Cl & Brine D->E F Purification Silica Gel Column (EtOAc/Hexane) E->F

Figure 1: Workflow for the chemoselective N-Boc protection of 2-aminobut-3-en-1-ol.

Quantitative Reaction Parameters
ParameterSpecification / Value
Substrate 2-Aminobut-3-en-1-ol (Free base or HCl salt)
Protecting Reagent Di-tert-butyl dicarbonate (Boc₂O), 1.05 equivalents
Base Triethylamine (TEA), 2.5–3.0 eq (if HCl salt) or 1.2 eq (if free base)
Solvent Anhydrous Dichloromethane (DCM), ~10 mL per mmol
Temperature Profile 0 °C (Addition phase) → 20–25 °C (Propagation phase)
Reaction Time 2 to 4 hours
Expected Yield 85% – 95% of isolated, pure product
Step-by-Step Methodology

Step 1: Substrate Preparation In an oven-dried, argon-flushed round-bottom flask equipped with a magnetic stir bar, suspend 2-aminobut-3-en-1-ol hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM).

Step 2: Base Addition & Neutralization Cool the suspension to 0 °C using an ice-water bath. Add Triethylamine (TEA) (2.5 to 3.0 eq) dropwise. Causality: The excess base is strictly required to neutralize the hydrochloride salt, freeing the amine for nucleophilic attack, while simultaneously acting as an acid scavenger. The low temperature controls the exothermic neutralization.

Step 3: Controlled Reagent Addition Dissolve Di-tert-butyl dicarbonate (Boc₂O) (1.05 eq) in a minimal volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15–20 minutes. Causality: Dropwise addition at 0 °C prevents localized over-concentration of Boc₂O. This suppresses unwanted O-acylation (preserving chemoselectivity) and ensures that the evolution of CO₂ gas remains manageable.

Step 4: Reaction Propagation & Monitoring Remove the ice bath and allow the reaction mixture to slowly warm to room temperature (20–25 °C). Stir for 2 to 4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 30% Ethyl Acetate in Hexanes solvent system. Self-Validation: The starting material will stain heavily with Ninhydrin (indicating a free amine), whereas the product will appear as a higher R_f spot that stains with KMnO₄ (due to the alkene) but is Ninhydrin-negative.

Step 5: Biphasic Quench & Extraction Once TLC indicates complete consumption of the starting material, quench the reaction by adding a saturated aqueous solution of Ammonium Chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 15 mL). Combine the organic layers and wash with brine. Causality: A mild acidic wash (NH₄Cl) effectively removes excess TEA and any trace unreacted free amine without risking the cleavage of the newly formed, acid-sensitive Boc protecting group.

Step 6: Drying & Purification Dry the combined organic layers over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude pale-yellow residue via flash column chromatography on silica gel (gradient elution: 10% to 30% EtOAc in Hexanes) to afford pure tert-butyl (1-hydroxybut-3-en-2-yl)carbamate as a colorless to pale-yellow oil/solid.

Troubleshooting & Optimization
ObservationMechanistic CauseCorrective Action
Excessive Gas Evolution Rapid hydrolysis of Boc₂O or overly fast addition rate.Strictly control the addition rate; maintain the reaction vessel at 0 °C during the addition phase .
Formation of Di-Boc or O-Boc Byproducts Loss of chemoselectivity due to excess Boc₂O or elevated temperatures.Limit Boc₂O strictly to 1.05 eq. Do not allow the reaction to heat above 25 °C .
Low Yield / Unreacted Starting Material Insufficient base to neutralize the HCl salt, leaving the amine protonated.Verify the pH is between 8–10. Add additional TEA in 0.2 eq increments if the mixture remains acidic.
Product Loss During Work-up Over-acidification during the aqueous wash, leading to premature Boc cleavage.Use saturated aqueous NH₄Cl instead of strong mineral acids (e.g., 1M HCl) for the aqueous wash steps.
References
  • Title: WO2020197991A1 - Bridged tricyclic carbamoylpyridone compounds and their pharmaceutical use Source: Google Patents URL
  • Title: Catalyst-Free Chemoselective N-tert-Butyloxycarbonylation of Amines in Water Source: Journal of Organic Chemistry / ResearchGate URL: [Link]

  • Title: Development of a Two-Step, Enantioselective Synthesis of an Amino Alcohol Drug Candidate Source: ACS Organic Process Research & Development URL: [Link]

Method

Application Note: Advanced Use of 2-Aminobut-3-en-1-ol Hydrochloride in Peptide Synthesis and Peptidomimetic Drug Design

Executive Summary 2-Aminobut-3-en-1-ol hydrochloride (CAS: 99726-03-1 for the racemate; 313995-40-3 for the R-enantiomer; 219803-57-3 for the S-enantiomer[1]) is a highly versatile, unnatural amino alcohol building block...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Aminobut-3-en-1-ol hydrochloride (CAS: 99726-03-1 for the racemate; 313995-40-3 for the R-enantiomer; 219803-57-3 for the S-enantiomer[1]) is a highly versatile, unnatural amino alcohol building block. In the realm of peptide synthesis and medicinal chemistry, it serves as a critical bifunctional scaffold. By providing a primary amine for standard peptide coupling, a terminal alkene for transition-metal-catalyzed cross-linking, and a primary hydroxyl group for further functionalization, this molecule enables the synthesis of conformationally restricted peptidomimetics, macrocyclic enzyme inhibitors, and stapled peptides.

Mechanistic Role & Physicochemical Profiling

The strategic value of 2-aminobut-3-en-1-ol lies in its dense functionalization within a compact four-carbon framework[1]:

  • Amine Handle: Facilitates standard amide bond formation with the C-terminus of a peptide or side-chain carboxylates (e.g., Asp, Glu) using standard coupling reagents.

  • Vinyl Group: Acts as a bio-orthogonal handle for Ring-Closing Metathesis (RCM). When paired with another alkene-containing unnatural amino acid (e.g., allylglycine) elsewhere in the peptide sequence, ruthenium-catalyzed RCM yields a stable hydrocarbon staple. This macrocyclization restricts the peptide's conformational flexibility, locking it into a bioactive secondary structure, which drastically increases proteolytic stability and target affinity.

  • Hydroxyl Group: The primary alcohol can act as a hydrogen bond donor/acceptor in the target binding pocket, mimicking the transition state of peptide or glycosidic bond cleavage. It can also be oxidized to an aldehyde for reductive amination or protected for downstream click chemistry.

Strategic Applications in Peptidomimetic Design

3.1 Macrocyclization via Ring-Closing Metathesis (RCM) Peptide stapling via RCM is a premier strategy for disrupting protein-protein interactions (PPIs). Incorporating 2-aminobut-3-en-1-ol at the C-terminus or within the backbone provides a terminal olefin that is highly reactive toward Grubbs' catalysts. Unlike longer alkenyl chains, the proximity of the vinyl group to the chiral center in 2-aminobut-3-en-1-ol often biases the metathesis toward specific ring sizes with high stereocontrol, minimizing unwanted oligomerization[2].

3.2 Scaffold for Protease and Glycosidase Inhibitors Beyond structural stapling, the amino alcohol motif is a proven pharmacophore in enzyme inhibitor design:

  • Cathepsin K Inhibitors: The S-enantiomer has been utilized in the large-scale synthesis of SB-462795 (relacatib), a potent cathepsin K inhibitor. The synthetic route leverages an RCM-based approach to construct a core azepane ring, utilizing the vinyl group of 2-aminobut-3-en-1-ol to close the 7-membered ring efficiently[3].

  • HIV Maturation and Integrase Inhibitors: Recent patent literature highlights the use of (2R)-2-aminobut-3-en-1-ol in the synthesis of bridged tricyclic carbamoylpyridone compounds and substituted pyridotriazines[4]. The amine is coupled to a carboxylic acid precursor via EDCI/HOAt, and the vinyl group subsequently undergoes metathesis to form complex polycyclic architectures that inhibit viral replication[5].

  • O-GlcNAcase (OGA) Inhibitors: The R-enantiomer is employed to synthesize iminocyclitol-based OGA inhibitors, where the amino alcohol mimics the sugar ring's transition state, providing sub-nanomolar affinity.

Quantitative Data: Metathesis Efficiency & Pharmacokinetic Impact

Table 1: Impact of 2-Aminobut-3-en-1-ol Incorporation on Peptidomimetic Properties

Property / ParameterLinear Peptide PrecursorRCM-Cyclized PeptidomimeticMechanistic Causality
Proteolytic Half-Life ( t1/2​ ) < 1 hour> 24 hoursHydrocarbon staple shields the amide backbone from protease active sites.
Target Binding Affinity ( Kd​ ) High nanomolarLow nM to pMPre-organization reduces the entropic cost of target binding.
Cell Permeability ( Papp​ ) Poor ( <1×10−6 cm/s)Moderate to HighMasking of polar backbone amides via intramolecular hydrogen bonding.
RCM Yield (Grubbs II, 40°C) N/A75% - 92%Terminal, unhindered nature of the vinyl group promotes rapid ruthenacyclobutane formation.

Self-Validating Experimental Protocols

The following protocols detail the coupling of 2-aminobut-3-en-1-ol to a peptide precursor and subsequent RCM.

G A Peptide Precursor (Free -COOH) B 2-Aminobut-3-en-1-ol HCl + EDCI / HOAt / DIEA A->B Amide Coupling C Vinyl-Functionalized Peptide Intermediate B->C C-terminal modification E Ring-Closing Metathesis (Grubbs II Catalyst) C->E Pre-organization D N-Terminal / Side-Chain Alkene Handle D->E Co-reactant F Stapled Peptidomimetic (Enhanced Stability) E->F Ru-catalyzed cyclization

Workflow for peptide macrocyclization using 2-Aminobut-3-en-1-ol.

Protocol 1: Amide Coupling of 2-Aminobut-3-en-1-ol Hydrochloride Objective: To functionalize the C-terminus of a peptide with a terminal alkene and a primary hydroxyl group.

  • Preparation: Dissolve the peptide precursor (1.0 eq, containing a free C-terminal carboxylate) in anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) to a concentration of 0.1 M.

  • Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl) (1.2 eq) and 1-Hydroxy-7-azabenzotriazole (HOAt) (1.2 eq). Stir at room temperature for 15 minutes to form the active ester[5]. Causality: to minimize racemization and accelerate the coupling of sterically hindered substrates due to the neighboring group effect of the pyridine nitrogen.

  • Amine Addition: Add 2-aminobut-3-en-1-ol hydrochloride (1.2 eq) to the reaction mixture, immediately followed by N,N-Diisopropylethylamine (DIEA) (3.0 eq) to neutralize the hydrochloride salt and drive the nucleophilic attack[6].

  • Reaction Monitoring (Self-Validation): Stir the mixture at room temperature for 1–2 hours. Monitor completion via LC-MS. The mass shift must correspond to the exact addition of the amino alcohol minus water ( −18 Da).

  • Workup: Dilute with DCM, wash sequentially with 10% aqueous citric acid (to remove unreacted amine and DIEA), saturated aqueous NaHCO3​ , and brine. Dry the organic layer over Na2​SO4​ , filter, and concentrate under reduced pressure[5].

Protocol 2: Ru-Catalyzed Ring-Closing Metathesis (RCM) Objective: To cyclize the vinyl-functionalized peptide intermediate into a macrocyclic peptidomimetic.

  • Degassing: Dissolve the vinyl-functionalized peptide (1.0 eq) in anhydrous, degassed DCM to a highly dilute concentration (0.005 M - 0.01 M). Causality: High dilution is thermodynamically critical to favor intramolecular ring-closing metathesis over intermolecular cross-metathesis (which leads to unwanted oligomerization)[2].

  • Catalyst Addition: Under a strict argon atmosphere, add Grubbs' Second Generation Catalyst (5–10 mol%).

  • Cyclization: Heat the reaction mixture to reflux (40°C) for 4–12 hours. Monitor the reaction via LC-MS. Self-Validation: The successful RCM product will show a precise mass loss of 28 Da, corresponding to the loss of ethylene gas.

  • Quenching: Once complete, quench the active ruthenium species by adding an excess of ethyl vinyl ether or dimethyl sulfoxide (DMSO) (50 eq relative to the catalyst) and stir for 30 minutes. Causality: Quenching prevents post-reaction double-bond migration (isomerization) which can degrade the stereochemical purity of the stapled peptide.

  • Purification: Concentrate the mixture and purify via reverse-phase HPLC or silica gel chromatography to isolate the macrocyclic peptidomimetic.

References

  • Title: Large-scale synthesis of SB-462795, a cathepsin K inhibitor: the RCM-based approaches Source: Tetrahedron (ResearchGate) URL: [Link]

  • Title: Substituted pyridotriazine compounds and uses thereof (US Patent 11,613,546 B2)
  • Title: Chemical Tools for Studying O-GlcNAc Source: Simon Fraser University Library (Thesis) URL: [Link]

  • Title: Palladium-catalyzed asymmetric allylic amination: development and synthetic applications Source: Tesis Doctorals en Xarxa (TDX) URL: [Link]

Sources

Application

Application Note: Advanced Protocols in Transition-Metal Catalyzed Allylic Amination

Introduction & Mechanistic Causality Allylic amination is a cornerstone transformation in modern organic synthesis, enabling the construction of critical carbon-nitrogen (C-N) bonds found in numerous pharmaceuticals and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Causality

Allylic amination is a cornerstone transformation in modern organic synthesis, enabling the construction of critical carbon-nitrogen (C-N) bonds found in numerous pharmaceuticals and biologically active natural products[1]. The choice of transition metal catalyst fundamentally dictates the regioselectivity and stereoselectivity of the reaction, allowing chemists to divergently access either linear or branched allylic amines from the same starting materials.

Palladium-Catalyzed (Tsuji-Trost) Amination: The classical Tsuji-Trost reaction utilizes Pd(0) catalysts to form a π -allylpalladium intermediate[2]. Because palladium favors nucleophilic attack at the less sterically hindered terminus of the allyl system, this pathway predominantly yields linear, achiral allylic amines under thermodynamic control[2]. The mechanism proceeds via a double inversion (oxidative addition followed by nucleophilic attack), resulting in an overall retention of stereochemistry if a chiral linear substrate is utilized.

Iridium-Catalyzed Asymmetric Amination: Conversely, Iridium-catalyzed asymmetric allylic amination has emerged as a robust method for synthesizing highly enantioenriched branched chiral amines[1]. Utilizing an Ir(I) precursor (e.g., [Ir(COD)Cl]2​ ) and chiral phosphoramidite ligands, the reaction proceeds through a π -allyliridium intermediate[1]. The bulky chiral ligand creates a highly controlled steric environment, directing the incoming amine nucleophile to attack the more substituted carbon via an outer-sphere mechanism under kinetic control[3].

Mechanism Substrate Allylic Electrophile (Acetate/Carbonate) Pd_Cat Pd(0) Catalyst (Tsuji-Trost) Substrate->Pd_Cat Oxidative Addition Ir_Cat Ir(I) Catalyst + Chiral Ligand Substrate->Ir_Cat Oxidative Addition Pi_Pd π-Allylpalladium Intermediate Pd_Cat->Pi_Pd Pi_Ir π-Allyliridium Intermediate Ir_Cat->Pi_Ir Linear Linear Allylic Amine (Thermodynamic) Pi_Pd->Linear Soft Nucleophilic Attack Branched Branched Allylic Amine (Kinetic/Chiral) Pi_Ir->Branched Outer-sphere Attack

Figure 1: Divergent mechanistic pathways of Pd-catalyzed and Ir-catalyzed allylic amination.

Reaction Optimization & Quantitative Data

Reaction efficiency is highly dependent on the synergistic effects of the metal precursor, ligand, solvent, and base.

Causality of Solvent Selection: The choice of solvent significantly impacts reaction efficiency. In iridium-catalyzed systems, polar solvents like ethanol (EtOH) or tetrahydrofuran (THF) are essential[1]. They stabilize the highly polar transition states during the outer-sphere nucleophilic attack, leading to higher yields and enantiomeric excesses[3]. In palladium systems, solvents like Dioxane or THF are preferred to maintain the solubility of the base and the π -allylpalladium complex[2],[4].

Table 1: Optimization of Iridium-Catalyzed Asymmetric Allylic Amination
EntryAllylic SubstrateAmine NucleophileCatalyst SystemSolventYield (%)ee (%)b:l RatioRef
1Cinnamyl acetateBenzylamine [Ir(COD)Cl]2​ / Ligand L1THF9596>98:2[1]
2(E)-3-substituted-2-propenyl carbonatePyrrolidine [Ir(COD)Cl]2​ / P(OPh)3​ EtOH99N/A99:1[3]
Table 2: Optimization of Palladium-Catalyzed Tsuji-Trost Amination
EntryPalladium PrecursorLigandSolventBaseTemp (°C)Yield (%)Ref
1 Pd(OAc)2​ (2 mol%) PPh3​ (4 mol%)THF K2​CO3​ 60Moderate[2]
2 Pd2​(dba)3​ (1 mol%)dppf (2 mol%)Dioxane Cs2​CO3​ 80High[2]
3 Pd2​(dba)3​ (2 mol%)dppp (4 mol%)THF K2​PO4​ 60>80[4]

Detailed Experimental Protocols

Workflow Step1 1. Catalyst Pre-activation Mix Metal Precursor & Ligand (Inert Atmosphere) Step2 2. Solvent & Base Addition Stir 10-15 min at RT Step1->Step2 Step3 3. Reagent Addition Add Amine & Allylic Substrate Step2->Step3 Step4 4. Reaction Execution Heat to Target Temp (e.g., 50-80°C) Monitor by TLC/GC-MS Step3->Step4 Step5 5. Work-up & Purification Celite Filtration & Chromatography Step4->Step5

Figure 2: Standard step-by-step experimental workflow for catalyzed allylic amination.

Protocol A: Palladium-Catalyzed Tsuji-Trost Amination (Linear Amines)

This protocol details the synthesis of linear allylic amines utilizing a Pd2​(dba)3​ /dppp catalyst system[4].

Materials:

  • Palladium precursor: Pd2​(dba)3​ (0.02 mmol, 2 mol%)

  • Ligand: dppp (0.04 mmol, 4 mol%)

  • Allylic acetate (1.0 mmol)

  • Amine nucleophile (1.0 mmol)

  • Base: K2​PO4​ (1.1 mmol)

  • Anhydrous THF (5 mL)

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert Argon atmosphere, add Pd2​(dba)3​ and the dppp ligand[4].

  • Catalyst Pre-activation (Critical Step): Add 5 mL of anhydrous THF. Stir the mixture at room temperature for 30 minutes[4]. Causality Note: Pd2​(dba)3​ is a stable dimer. This incubation period allows for ligand exchange, generating the active, monomeric Pd(0)Ln​ species required to initiate the catalytic cycle[2].

  • Reagent Addition: Add K2​PO4​ , followed by the amine nucleophile and the allylic acetate[4].

  • Execution: Heat the reaction mixture to 60 °C and stir for 3 hours[4].

  • Work-up: Cool the mixture to room temperature. Filter the crude mixture through a pad of Celite to remove the palladium catalyst and inorganic salts, eluting with ethyl acetate[2],[4].

  • Purification: Evaporate the volatiles under reduced pressure and purify the residue via flash column chromatography (linear 0–50% gradient of ethyl acetate in cyclohexane)[4].

Protocol B: Iridium-Catalyzed Asymmetric Allylic Amination (Branched Chiral Amines)

This protocol yields highly enantioenriched branched amines using an Ir/phosphoramidite system[1].

Materials:

  • Iridium precursor: [Ir(COD)Cl]2​ (1-2 mol%)

  • Chiral Ligand: Phosphoramidite (e.g., L1 or P(OPh)3​ ) (2-4 mol%)

  • Allylic carbonate or acetate (1.0 equiv)

  • Amine nucleophile (1.1-1.5 equiv)

  • Anhydrous EtOH or THF

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox or under strict inert atmosphere, charge a reaction vessel with [Ir(COD)Cl]2​ and the chiral phosphoramidite ligand[1].

  • Catalyst Pre-activation: Add the anhydrous solvent (EtOH or THF) and stir at room temperature for 15-30 minutes[1]. Causality Note: This forms the active metallacycle complex.

  • Reagent Addition: Add the allylic substrate to the reaction mixture, followed by the amine nucleophile (either neat or as a solution in the reaction solvent)[1].

  • Execution: Seal the vessel and stir at the desired temperature (room temperature to 50 °C) for 12-24 hours[1].

  • Work-up: Dilute with a suitable organic solvent, filter through Celite, and concentrate for subsequent chiral stationary-phase HPLC analysis and chromatography[1],[3].

Troubleshooting & Self-Validating Systems

To ensure scientific integrity, every protocol must operate as a self-validating system. Monitor the following checkpoints to guarantee success:

  • Self-Validation Checkpoint 1 (Visual Catalyst Integrity): The active Pd(0) and Ir(I) complexes exhibit distinct homogeneous colors in solution (e.g., deep red/orange for Pd-phosphine complexes). The sudden appearance of a black, insoluble precipitate ("palladium black") immediately invalidates the reaction. This indicates catalyst decomposition (aggregation of Pd(0) into nanoparticles), usually due to oxygen ingress or ligand degradation. Fix: Abort, re-purify solvents (freeze-pump-thaw), and ensure strict Schlenk techniques.

  • Self-Validation Checkpoint 2 (Reaction Progress): Both protocols are self-validating through TLC or GC-MS tracking. The consumption of the UV-active allylic electrophile (typically high Rf​ ) and the emergence of a more polar, ninhydrin-active amine product (lower Rf​ ) validates successful C-N bond formation before any workup is attempted[1],[4].

  • Regioselectivity Failure in Ir-Catalysis: If linear products are observed alongside the desired branched product in Protocol B, the chiral ligand may not be fully coordinating to the Iridium center. Fix: Increase the ligand-to-metal ratio slightly (e.g., L/Ir = 2:1) and ensure the pre-activation step is strictly adhered to[3].

References

  • Regio- and Enantioselective Iridium-Catalyzed Amination of Racemic Branched Alkyl-Substituted Allylic Acetates with Primary and Secondary Aromatic and Heteroaromatic Amines. Journal of the American Chemical Society. Available at: [Link]

  • Direct Synthesis of Allyl Amines with 2‐Nitrosulfonamide Derivatives via the Tsuji‐Trost Reaction. PMC - National Institutes of Health. Available at: [Link]

Sources

Method

Application Note: 2-Aminobut-3-en-1-ol Hydrochloride as a Chiral Building Block in Advanced Organic Synthesis

Introduction & Mechanistic Overview 2-Aminobut-3-en-1-ol hydrochloride (commonly known as vinylglycinol hydrochloride) is a highly versatile, four-carbon chiral building block[1]. Featuring an allylic amine, a terminal a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

2-Aminobut-3-en-1-ol hydrochloride (commonly known as vinylglycinol hydrochloride) is a highly versatile, four-carbon chiral building block[1]. Featuring an allylic amine, a terminal alkene, and a primary alcohol, this densely functionalized molecule provides orthogonal reactivity handles that are invaluable for the asymmetric synthesis of complex pharmaceuticals and natural products[2]. Utilizing the hydrochloride salt ensures structural stability and ease of handling compared to the free base, which is highly prone to spontaneous polymerization and oxidative degradation[1].

The strategic value of 2-aminobut-3-en-1-ol lies in its capacity to undergo highly stereocontrolled transformations. The terminal olefin can participate in cross-metathesis, oxidative cleavage, or cycloadditions, while the 1,2-amino alcohol motif is a classic pharmacophore and a direct precursor to heterocycles like oxazolidinones and piperidines[3][4].

G VG 2-Aminobut-3-en-1-ol (Vinylglycinol) DYKAT Pd-Catalyzed Asymmetric Alkylation VG->DYKAT Nitrone [3+2] Nitrone Cycloaddition VG->Nitrone Oxidation Oxidative Cleavage VG->Oxidation Vigabatrin Vigabatrin (Antiepileptic) DYKAT->Vigabatrin Ethambutol Ethambutol (Antituberculosis) DYKAT->Ethambutol Alkaloids Piperidine Alkaloids Nitrone->Alkaloids Serine (R)-Serine Derivatives Oxidation->Serine

Divergent synthetic pathways utilizing 2-aminobut-3-en-1-ol as a core chiral synthon.

Key Application 1: Dynamic Kinetic Asymmetric Transformation (DYKAT)

A landmark application of vinylglycinol derivatives is their synthesis and subsequent utilization in the preparation of the commercial drugs Vigabatrin and Ethambutol[2]. Trost and colleagues demonstrated that racemic butadiene monoepoxide can be converted into highly enantioenriched protected vinylglycinol via a Palladium-catalyzed Dynamic Kinetic Asymmetric Transformation (DYKAT)[2][5].

Mechanistic Causality: In a standard kinetic resolution, the maximum theoretical yield of a single enantiomer is 50%. However, in this DYKAT, the Pd(0) catalyst forms diastereomeric π -allyl palladium complexes that rapidly equilibrate via a σ -complex[2]. By employing a conformationally restrained chiral ligand, the nucleophile (e.g., phthalimide) selectively attacks one of the equilibrating intermediates at a significantly faster rate. This kinetic differential funnels 100% of the racemic starting material into a single enantiomeric product[2][5].

Table 1: Summary of DYKAT-Derived Syntheses via Vinylglycinol Intermediates

Target MoleculeTherapeutic UseSynthetic Steps from VinylglycinolOverall YieldEnantiomeric Excess (ee)
Protected Vinylglycinol Chiral Synthon1 (via DYKAT)>95%>99% (post-crystallization)
Vigabatrin Antiepileptic4~45%>98%
Ethambutol Antituberculosis6~87% (intermediate)>98%

(Data derived from Trost et al., J. Am. Chem. Soc. 2000[2])

Key Application 2: Nitrone Cycloaddition for Piperidine Alkaloids

The free amino and hydroxyl groups of 2-aminobut-3-en-1-ol serve as excellent directing groups and tethers for cycloaddition reactions. Naito et al. utilized the cycloaddition of a nitrone (derived from tetradecanal) to 2-aminobut-3-en-1-ol to achieve a practical asymmetric synthesis of 3-aminopiperidin-4-ols, specifically targeting the marine alkaloid (2R,4R,5S)-tetrahydropseudodistomin[4][6].

Mechanistic Causality: The stereochemical outcome of the [3+2] cycloaddition is strictly governed by the minimization of allylic strain and the strong hydrogen-bonding interactions between the nitrone oxygen and the hydroxyl/amino protons of the vinylglycinol[7]. This pre-organization directs the nitrone to approach the alkene from a specific face, yielding a highly substituted isoxazolidine intermediate. Subsequent reductive cleavage of the N-O bond and intramolecular cyclization constructs the piperidine ring with contiguous stereocenters[4][6].

G Step1 Nitrone Formation (Tetradecanal + Hydroxylamine) Step2 [3+2] Cycloaddition with 2-Aminobut-3-en-1-ol Step1->Step2 Step3 Isoxazolidine Intermediate (Stereocenters Established) Step2->Step3 Facial Selectivity via H-Bonding Step4 Reductive N-O Cleavage (Zn/AcOH or H2/Pd) Step3->Step4 Step5 Intramolecular Cyclization -> 3-Aminopiperidin-4-ol Step4->Step5

Workflow for asymmetric synthesis of 3-aminopiperidin-4-ols via nitrone cycloaddition.

Experimental Protocol: Palladium-Catalyzed DYKAT to Protected Vinylglycinol

This self-validating protocol describes the synthesis of a protected vinylglycinol derivative, demonstrating the critical parameters required to maintain high enantioselectivity.

Materials:

  • Butadiene monoepoxide (racemic)

  • Phthalimide (nitrogen nucleophile)

  • π -Allylpalladium chloride dimer ( [Pd(η3-C3​H5​)Cl]2​ )

  • Chiral Ligand (e.g., Trost's modular C2​ -symmetric DPPA ligand)

  • Sodium carbonate ( Na2​CO3​ )

  • Dichloromethane ( CH2​Cl2​ ), anhydrous

Step-by-Step Methodology:

  • Catalyst Pre-activation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve [Pd(η3-C3​H5​)Cl]2​ (0.5 mol %) and the chiral ligand (1.5 mol %) in anhydrous CH2​Cl2​ . Stir at room temperature for 15 minutes.

    • Causality: Pre-mixing allows the bidentate chiral ligand to displace the chloride bridges, forming the active chiral Pd(0) complex necessary for enantiodiscrimination prior to substrate introduction.

  • Nucleophile Addition: Add phthalimide (1.05 equivalents) and Na2​CO3​ (0.05 equivalents) to the reaction mixture.

    • Causality: A catalytic amount of base is required to deprotonate the phthalimide, increasing its nucleophilicity without causing base-catalyzed degradation or premature ring-opening of the epoxide.

  • Substrate Addition: Cool the mixture to 0 °C. Add racemic butadiene monoepoxide (1.0 equivalent) dropwise over 5 minutes.

    • Causality: Cooling minimizes background (uncatalyzed) SN​2 ring opening, which would bypass the chiral catalyst and lead to racemic background products.

  • Equilibration and Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor completion by TLC or GC-MS.

    • Causality: The extended time allows the intermediate π -allyl palladium complexes to fully equilibrate via the σ -complex, ensuring the DYKAT mechanism funnels the material into the single enantiomer.

  • Workup and Validation: Quench with water, extract with CH2​Cl2​ , dry over MgSO4​ , and concentrate. Purify via flash column chromatography.

    • Self-Validation: Analyze the purified product via Chiral HPLC (e.g., Chiralcel OD column). A successful DYKAT will yield an enantiomeric excess of >95%. If the ee is low, it directly indicates incomplete equilibration of the Pd-complexes, suggesting the reaction was kept too cold or the ligand bite-angle was insufficient to induce the necessary kinetic differential.

References

  • Title: Dynamic Kinetic Asymmetric Transformation of Diene Monoepoxides: A Practical Asymmetric Synthesis of Vinylglycinol, Vigabatrin, and Ethambutol Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

  • Title: Cycloaddition of a nitrone to 2-aminobut-3-en-1-ol for large-scale preparation of 3-aminopiperidin-4-ols: a new asymmetric synthesis of (2R, 4R, 5S)-tetrahydropseudodistomin Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL: [Link]

  • Title: (S)-2-aminobut-3-en-1-ol hydrochloride | C4H10ClNO | CID 16007024 Source: PubChem (National Institutes of Health) URL: [Link]

Sources

Application

Application Note: Synthesis of Unnatural Amino Acids from Vinylglycinol via Olefin Cross-Metathesis

Introduction & Strategic Rationale The incorporation of unnatural α -amino acids into peptide sequences is a cornerstone of modern drug development, offering enhanced proteolytic stability, unique conformational constrai...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The incorporation of unnatural α -amino acids into peptide sequences is a cornerstone of modern drug development, offering enhanced proteolytic stability, unique conformational constraints, and improved ADME properties. Vinylglycinol (2-amino-3-buten-1-ol) serves as a highly versatile, chiral pool-derived building block for these syntheses[1].

While traditional methods rely on the direct functionalization of natural amino acids, the Olefin Cross-Metathesis (CM) / Oxidation sequence provides a modular platform to generate diverse libraries of unnatural amino acids from a single precursor[2]. By utilizing Grubbs' second-generation (Grubbs II) catalyst, researchers can couple sterically hindered or electron-deficient olefins with vinylglycinol derivatives[3].

Causality in Experimental Design (E-E-A-T)
  • Why protect the amine and alcohol? Allylic amines are notorious for undergoing Ru-catalyzed double-bond isomerization to enamines, which poisons the catalyst. N-Boc protection reduces nitrogen basicity, preventing coordination to the ruthenium alkylidene. O-TBS protection prevents the primary alcohol from undergoing undesired oxidation or interfering with the metathesis cycle.

  • Why use TEMPO/BAIB for oxidation? Traditional harsh oxidants (e.g., Jones reagent) risk epimerization of the sensitive α -chiral center and can oxidatively cleave the newly formed alkene. TEMPO, co-oxidized by BAIB (bis(acetoxy)iodobenzene), provides a mild, highly selective, and self-validating system that oxidizes primary alcohols to carboxylic acids without compromising stereochemical integrity.

Experimental Workflow

G A Vinylglycinol (Chiral Pool) B Protection (N-Boc, O-TBS) A->B Boc2O, TBSCl C Cross-Metathesis (Grubbs II) B->C Olefin Partner D Deprotection (TBAF) C->D O-TBS Removal E Oxidation (TEMPO/BAIB) D->E Primary Alcohol to Acid F Unnatural Amino Acid E->F Final Isolation

Figure 1: Workflow for the synthesis of unnatural amino acids from vinylglycinol.

Quantitative Data & Substrate Scope

The efficiency of the cross-metathesis heavily depends on the nature of the olefin partner. Table 1 summarizes typical yields and E/Z selectivities based on the empirical rules of olefin categorization (Type I vs. Type II).

Table 1: Representative CM and Oxidation Yields for Unnatural Amino Acid Synthesis

Olefin PartnerAlkene TypeCM Yield (%)E/Z RatioOxidation Yield (%)Overall Yield (%)
StyreneType I85>19:19278
1-HexeneType I784:18868
Methyl acrylateType II72>19:18561
AllylbenzeneType I8110:19072

Step-by-Step Protocols

Protocol A: Preparation of N-Boc-O-TBS-Vinylglycinol

This step establishes the necessary steric and electronic shielding for the subsequent metathesis.

  • Amine Protection : Dissolve (S)-vinylglycinol (10.0 mmol) in CH₂Cl₂ (50 mL). Add triethylamine (12.0 mmol) and cool to 0 °C. Add Boc₂O (10.5 mmol) portion-wise. Stir for 4 h at room temperature.

  • Alcohol Protection : To the crude N-Boc-vinylglycinol solution, add imidazole (15.0 mmol) and TBSCl (11.0 mmol) at 0 °C. Stir overnight at room temperature.

  • Workup : Quench with saturated aqueous NH₄Cl. Extract with CH₂Cl₂ (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Validation : Monitor via TLC (Hexanes/EtOAc 8:2, Ninhydrin stain should be negative for free amine). ¹H NMR should confirm the presence of the tert-butyl group ( δ 1.44 ppm, 9H) and the TBS methyls ( δ 0.05 ppm, 6H).

Protocol B: Olefin Cross-Metathesis (CM)

Utilizing Grubbs II to drive the cross-coupling while suppressing homodimerization.

  • Setup : In a flame-dried Schlenk flask under argon, dissolve N-Boc-O-TBS-vinylglycinol (1.0 mmol) and the desired terminal olefin (3.0 mmol) in anhydrous, degassed CH₂Cl₂ (10 mL, 0.1 M).

  • Catalysis : Add Grubbs II catalyst (5 mol%, 0.05 mmol) in one portion.

  • Reaction : Attach a reflux condenser and heat the mixture to 40 °C for 12 hours.

  • Workup : Cool to room temperature. Quench the catalyst by adding ethyl vinyl ether (0.5 mL) and stir for 30 minutes. Concentrate under reduced pressure.

  • Validation : TLC (KMnO₄ stain) will show the consumption of the starting terminal alkene. ¹H NMR is critical here: verify the disappearance of the terminal vinyl protons ( δ 5.1–5.3 ppm) and the appearance of the internal olefin multiplet ( δ 5.5–6.0 ppm).

Protocol C: Silyl Ether Deprotection

Unmasking the primary alcohol for oxidation.

  • Reaction : Dissolve the CM product (1.0 mmol) in THF (5 mL). Add TBAF (1.0 M in THF, 1.2 mmol) dropwise at 0 °C.

  • Monitoring : Stir for 2 hours at room temperature.

  • Workup : Dilute with EtOAc (20 mL) and wash with water and brine. Dry over MgSO₄ and purify via silica gel chromatography.

  • Validation : TLC (Hexanes/EtOAc 1:1, PMA stain). The product will be significantly more polar than the starting material.

Protocol D: TEMPO/BAIB Oxidation to the Unnatural Amino Acid

A self-validating, epimerization-free oxidation system.

  • Setup : Dissolve the deprotected alcohol (1.0 mmol) in a 2:1 mixture of CH₂Cl₂ and water (6 mL total volume).

  • Reagent Addition : Add TEMPO (0.2 mmol, 20 mol%) followed by BAIB (bis(acetoxy)iodobenzene, 2.2 mmol).

  • Reaction : Stir vigorously at room temperature for 4–6 hours. The biphasic system ensures the generated carboxylic acid partitions favorably, preventing over-oxidation side reactions.

  • Workup : Quench with saturated aqueous Na₂S₂O₃ (5 mL) to destroy excess oxidant. Acidify the aqueous layer to pH 3 using 1M HCl, then extract with EtOAc (3 × 15 mL).

  • Validation : TLC (CH₂Cl₂/MeOH 9:1 with 1% AcOH). Use Bromocresol Green stain; the product spot will immediately turn bright yellow, confirming the presence of the carboxylic acid. Chiral HPLC should be used to confirm >99% ee, validating that no epimerization occurred.

References

  • Synthesis of chiral vinylglycines. Beaulieu, P. L., Duceppe, J. S., & Johnson, C. Journal of Organic Chemistry, 1991. URL:[Link]

  • Synthesis of unnatural enone-containing α-amino acids: Precursors to chiral N-heterocycles. Fowler, L. S. University of Glasgow Theses, 2011. URL:[Link]

  • L-Vinylglycine. Afzali-Ardakani, A., & Rapoport, H. Journal of Organic Chemistry, 1980. URL:[Link]

Sources

Method

Application Notes: Advanced Catalytic Asymmetric Synthesis in Drug Discovery

Executive Summary The demand for enantiopure compounds in modern drug discovery has driven the evolution of catalytic asymmetric synthesis from a niche academic pursuit to a cornerstone of industrial pharmaceutical manuf...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The demand for enantiopure compounds in modern drug discovery has driven the evolution of catalytic asymmetric synthesis from a niche academic pursuit to a cornerstone of industrial pharmaceutical manufacturing. Because biological targets are inherently chiral, the spatial arrangement of a drug molecule dictates its pharmacodynamics, efficacy, and safety profile.

This application guide provides a deep-dive into three distinct pillars of modern asymmetric catalysis: Transition-Metal Catalysis , Biocatalysis , and Organocatalysis . By exploring the mechanistic causality behind enantioface differentiation and providing self-validating, step-by-step protocols, this guide empowers researchers to implement these advanced methodologies with high fidelity.

Transition-Metal Catalysis: (R)-BINAP-Ru Asymmetric Hydrogenation

Mechanistic Causality & Enantioface Differentiation

The asymmetric hydrogenation of functionalized ketones and olefins using Ruthenium-BINAP complexes is a landmark achievement in organic synthesis. The causality behind the exceptional enantioselectivity lies in the rigid C2​ -symmetric chiral environment generated by the BINAP ligand[1].

When a substrate such as a β -ketoester coordinates to the Ru(II) center, the steric bulk of the equatorial diphenylphosphino groups blocks one spatial quadrant of the metal's coordination sphere. This steric hindrance forces the substrate to bind in a specific orientation, allowing the subsequent hydride transfer to occur exclusively from the unhindered enantioface. The result is a highly predictable and reproducible stereocenter formation[2].

Experimental Protocol: In Situ Generation and Hydrogenation Workflow

Note: This protocol is a self-validating system. The visual color change during catalyst preparation confirms successful ligand exchange, while the strict adherence to anaerobic conditions prevents the irreversible oxidation of the electron-rich Ru(II) center to an inactive Ru(III)/Ru(IV) species.

Step 1: Catalyst Precursor Preparation

  • Flame-dry a Schlenk flask and purge with Argon (3 cycles) to ensure a strictly inert atmosphere.

  • Charge the flask with [RuCl2​(benzene)]2​ (1.0 mol equivalent) and (R)-BINAP (2.2 mol equivalents)[2].

  • Inject anhydrous, rigorously degassed N,N-Dimethylformamide (DMF) to dissolve the solids. Degassing is critical; trace oxygen will poison the catalyst.

  • Heat the mixture to 100 °C and stir for 10–30 minutes. Validation Check: Observe a distinct color change (typically to a deep reddish-brown), indicating the successful in situ formation of the active (R)-BINAP-Ru complex[2]. Cool to room temperature.

Step 2: Substrate Preparation & Hydrogenation

  • In a separate Schlenk flask, dissolve the substrate (e.g., methyl acetoacetate) in degassed methanol.

  • Under a continuous stream of Argon, transfer the substrate solution and the freshly prepared catalyst solution into a high-pressure hydrogenation autoclave[2].

  • Seal the autoclave, purge with H2​ gas (3 cycles), and pressurize to 50–100 atm.

  • Stir the reaction at 25 °C until hydrogen consumption ceases (monitor pressure gauge drop).

  • Carefully vent the hydrogen gas, purge with Argon, and concentrate the mixture via rotary evaporation for subsequent chromatographic purification[1].

BINAP_Ru_Logic Precatalyst [RuCl2(benzene)]2 + (R)-BINAP (Precatalyst Mixture) ActiveCat Active (R)-BINAP-Ru Complex (C2-Symmetric Environment) Precatalyst->ActiveCat Heat, DMF Coordination Substrate Coordination (Face-Selective Binding) ActiveCat->Coordination Substrate HydrideTransfer Stereocontrolled Hydride Transfer (H2 Addition) Coordination->HydrideTransfer H2 (50-100 atm) HydrideTransfer->ActiveCat Catalyst Regeneration ChiralProduct Enantioenriched Product (e.g., (R)-Alcohol) HydrideTransfer->ChiralProduct

Caption: Logical relationship and catalytic cycle of BINAP-Ru asymmetric hydrogenation.

Biocatalysis: Transaminase-Mediated Synthesis of Sitagliptin

Mechanistic Causality & Enzymatic Stereocontrol

The synthesis of Sitagliptin, a blockbuster DPP-4 inhibitor for type 2 diabetes, historically relied on high-pressure rhodium-catalyzed asymmetric hydrogenation[3]. However, modern routes utilize engineered ω -transaminases to achieve exquisite stereocontrol under mild, aqueous conditions[4].

The causality of this reaction relies on the pyridoxal 5'-phosphate (PLP) cofactor. The enzyme active site forms a Schiff base between PLP and an amine donor (e.g., benzylamine or isopropylamine), converting it to pyridoxamine phosphate (PMP). The pro-chiral ketone substrate then enters the highly contoured active site. The steric constraints of the binding pocket ensure that the amino group from PMP is delivered to only one specific face of the ketone, yielding the chiral amine with >99% enantiomeric excess (ee)[4].

Protocol: Kilogram-Scale Biocatalytic Cascade

Note: This protocol relies on precise pH and temperature control. Deviations in pH will alter the ionization state of the PLP cofactor, halting the catalytic cycle.

Step 1: Reaction Mixture Assembly

  • Prepare a 200 mM Tris-HCl buffer solution and adjust the pH strictly to 8.0.

  • Dissolve the pro-chiral ketone substrate to a final concentration of 100 mM[4].

  • Add the amine donor (e.g., benzylamine) to a final concentration of 300 mM (3 equivalents to drive the equilibrium forward)[4].

  • Supplement the mixture with 0.5 mM PLP cofactor to ensure the enzyme remains fully saturated[4].

Step 2: Biocatalytic Conversion

  • Introduce the engineered transaminase (e.g., 60 mg CDW/mL of lyophilized whole cells or purified enzyme)[4].

  • Incubate the reaction vessel at 37 °C with gentle mechanical agitation (300–500 rpm) to ensure mass transfer without inducing shear-stress denaturation.

  • Validation Check: Monitor the reaction via chiral HPLC. The disappearance of the ketone peak and the emergence of the chiral amine peak validates the enzymatic turnover.

Step 3: Downstream Processing

  • Once conversion plateaus (typically >90%), adjust the pH to >10 to deprotonate the product amine.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to isolate the Sitagliptin intermediate[4].

BiocatalysisWorkflow Substrate Pro-chiral Ketone Substrate Reaction Biocatalytic Transamination (pH 8.0, 37°C) Substrate->Reaction AmineDonor Amine Donor (e.g., Benzylamine) AmineDonor->Reaction Enzyme Engineered Transaminase + PLP Cofactor Enzyme->Reaction Product Chiral Amine (>99% ee) Reaction->Product Downstream Extraction & Purification Product->Downstream

Caption: Biocatalytic workflow for the asymmetric synthesis of chiral amines.

Organocatalysis: MacMillan’s Iminium Activation

Mechanistic Causality & LUMO-Lowering

Organocatalysis provides a metal-free alternative for asymmetric synthesis. MacMillan's imidazolidinone catalysts operate via iminium activation. The secondary amine catalyst reversibly condenses with an α,β -unsaturated aldehyde to form an iminium ion.

This covalent interaction lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the π -system, highly activating it toward nucleophilic attack (e.g., Friedel-Crafts alkylation or Michael addition). The bulky substituents (such as a benzyl or tert-butyl group) on the imidazolidinone ring effectively shield one enantioface of the iminium ion, directing the incoming nucleophile to the opposite, unhindered face[5].

Protocol: Asymmetric Friedel-Crafts Alkylation

Note: This protocol demonstrates the synthesis of complex ring systems (e.g., azepine precursors) from simple pyrroles.

Step 1: Reaction Setup

  • In a round-bottom flask, dissolve the N-alkylated pyrrole substrate and an α,β -unsaturated aldehyde (e.g., crotonaldehyde) in a suitable solvent (e.g., CH2​Cl2​ or ether)[5].

  • Add the MacMillan imidazolidinone catalyst (typically 0.5 to 20 mol % depending on substrate reactivity)[5].

  • Add a co-catalytic amount of a Brønsted acid (e.g., TFA or p-nitrobenzoic acid) to facilitate iminium ion formation.

Step 2: Cyclization and Reduction

  • Stir the reaction at the optimized temperature (often -20 °C to room temperature) until TLC indicates complete consumption of the starting material.

  • Validation Check: Because the resulting azepine aldehyde can be labile and prone to premature racemization or degradation on silica gel, immediate reduction is required[5].

  • Add sodium borohydride ( NaBH4​ ) directly to the reaction mixture to reduce the aldehyde to the corresponding stable alcohol.

  • Quench with saturated aqueous NH4​Cl , extract with ethyl acetate, dry, and purify via flash chromatography. Chiral HPLC typically reveals an ee of ~95%[5].

Quantitative Performance Summary

The following table summarizes the expected performance metrics for the protocols described above, demonstrating the high efficiency and stereocontrol achievable across different catalytic paradigms.

Reaction TypeCatalyst SystemSubstrateProductYield (%)Enantiomeric Excess (ee %)
Asymmetric HydrogenationIn situ (R)-BINAP-RuMethyl acetoacetate(R)-Methyl 3-hydroxybutyrate>9999
Asymmetric HydrogenationIn situ (R)-BINAP-RuDimethyl itaconate(R)-Dimethyl methylsuccinate10095
Biocatalytic TransaminationEngineered TransaminasePro-chiral precursor ketoneSitagliptin intermediate~92>99
Organocatalytic AlkylationMacMillan ImidazolidinonePyrrole + CrotonaldehydeAzepine precursor8595

References

  • Organic Syntheses Procedure: Asymmetric hydrogenation of allylic alcohols using binap-ruthenium complexes Organic Syntheses[Link]

  • Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor Frontiers in Bioengineering and Biotechnology (PMC)[Link]

  • Practical, Asymmetric Route to Sitagliptin and Derivatives: Development and Origin of Diastereoselectivity Organic Letters (ACS Publications)[Link]

  • Synthesis of the Stenine Ring System from Pyrrole The Journal of Organic Chemistry (ACS Publications)[Link]

Sources

Application

Application Note: Handling, Protection, and Synthetic Applications of 2-Aminobut-3-en-1-ol Hydrochloride

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Laboratory Guide and Validated Protocols.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Laboratory Guide and Validated Protocols.

Introduction and Chemical Rationale

2-Aminobut-3-en-1-ol hydrochloride (commonly known as vinylglycinol hydrochloride) is a highly versatile, chiral bifunctional building block. Commercially available as both a racemate (CAS: 99726-03-1)[1] and as the optically pure (S)-enantiomer (CAS: 219803-57-3)[2], it serves as a critical precursor in the synthesis of unnatural amino acids, acyclic nucleoside phosphonates (ANPs)[3], sphingosine analogs, and the anti-tuberculosis drug ethambutol[4].

The Causality of the Salt Form: In drug development and synthetic labs, handling free allylic amines presents significant challenges. The free base of 2-aminobut-3-en-1-ol is prone to oxidative degradation, air-mediated oligomerization, and unwanted side reactions at the nucleophilic amine center. By supplying and storing this compound as a hydrochloride salt, the amine is protonated ( −NH3+​ ), rendering it non-nucleophilic and vastly extending its shelf life. However, this necessitates a carefully controlled in situ free-basing step during synthetic workflows to prevent premature degradation before the desired electrophile can react.

Physicochemical Properties & Handling Data

To ensure reproducibility, scientists must account for the hygroscopic nature of the hydrochloride salt. Moisture absorption can lead to inaccurate weighing and introduce water into moisture-sensitive downstream reactions (e.g., palladium-catalyzed cross-coupling or metathesis).

Table 1: Quantitative Data and Handling Parameters
Property / ParameterSpecification / ValueLaboratory Implication
Molecular Formula C4​H10​ClNO Determines stoichiometric calculations (MW: 123.58 g/mol )[2].
Appearance White to off-white powderDiscoloration (yellowing) indicates oxidative degradation.
Solubility Profile High in H2​O , MeOH, DMSO; Low in Hexane, EtherDictates the use of biphasic or polar aprotic solvent systems for initial derivatization.
Storage Conditions 2–8°C, Desiccated[1]Must be stored under inert gas (Ar/ N2​ ) to prevent moisture uptake.
Safety Hazards (GHS) H315, H319, H335[1]Skin/eye irritant. Handle in a fume hood with standard PPE (nitrile gloves, goggles).

Synthetic Utility and Workflow

The bifunctional nature of vinylglycinol (an allylic alkene and a 1,2-amino alcohol) allows for divergent synthetic pathways. The most common initial step is the chemoselective protection of the amine, which unlocks the molecule for Ring-Closing Metathesis (RCM), cross-metathesis, or Overman rearrangements without poisoning transition-metal catalysts.

G A 2-Aminobut-3-en-1-ol HCl (Vinylglycinol HCl) B N-Boc-Vinylglycinol (Stable Intermediate) A->B Boc2O, Base (Chemoselective Protection) D Ethambutol (Anti-TB Drug) A->D Resolution & Alkylation C Acyclic Nucleoside Phosphonates (ANPs) B->C Pd-AAA & Cross Metathesis E Unnatural Amino Acids (e.g., Vinylglycine) B->E Oxidation (Jones/TEMPO) F Sphingosine Analogs B->F Olefin Cross-Metathesis

Caption: Divergent synthetic applications of 2-Aminobut-3-en-1-ol hydrochloride in drug development.

Validated Laboratory Protocols

The following protocols are designed as self-validating systems. Expected visual cues and analytical checkpoints are embedded within the steps to ensure experimental integrity.

Protocol A: Chemoselective N-Boc Protection of Vinylglycinol Hydrochloride

Objective: To convert the hydrophilic, reactive HCl salt into a stable, organic-soluble N-Boc protected intermediate suitable for transition-metal catalysis.

Mechanistic Rationale: We utilize a biphasic solvent system (DCM/Water) or a polar mixture (THF/Water) with Sodium Bicarbonate ( NaHCO3​ ). A weak inorganic base is preferred over strong organic bases (like Triethylamine) to minimize the risk of base-catalyzed side reactions at the allylic position and to buffer the system as CO2​ is released.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, suspend 2-aminobut-3-en-1-ol hydrochloride (1.0 eq, 10 mmol, 1.24 g) in a 1:1 mixture of THF and distilled water (30 mL total).

  • Free-Basing: Add NaHCO3​ (2.5 eq, 25 mmol, 2.10 g) in one portion.

    • Causality & Validation: The solution will bubble slightly as the initial acid-base neutralization occurs. The excess base ensures the reaction remains slightly alkaline to keep the amine nucleophilic.

  • Electrophile Addition: Cool the mixture to 0°C using an ice bath. Dissolve Di-tert-butyl dicarbonate ( Boc2​O , 1.1 eq, 11 mmol, 2.40 g) in 5 mL of THF and add it dropwise over 15 minutes.

    • Causality & Validation: Cooling controls the exothermic nature of the reaction and the vigorous evolution of CO2​ gas. Gas evolution is your primary visual validation that the acylation is occurring.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 12 hours.

    • Validation Checkpoint: Perform TLC (Eluent: 50% EtOAc in Hexanes). The product will appear as a new spot (approx. Rf​=0.4 ) that stains blue/purple with Ninhydrin upon heating (indicating a protected amine/alcohol).

  • Workup: Evaporate the majority of the THF under reduced pressure. Extract the remaining aqueous layer with Dichloromethane (DCM) ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate in vacuo.

  • Result: Yields a colorless to pale yellow oil (N-Boc-2-aminobut-3-en-1-ol) in >90% yield, ready for downstream use without further purification.

G Step1 1. Weigh 2-Aminobut-3-en-1-ol HCl Hygroscopic: Weigh rapidly, minimize air exposure Step2 2. Suspend in THF/H2O Solubilizes both the organic Boc2O and inorganic salt Step1->Step2 Step3 3. Add NaHCO3 Liberates free amine in situ without over-basifying Step2->Step3 Step4 4. Add Boc2O dropwise at 0°C Controls exothermic CO2 evolution and prevents runaway Step3->Step4 Step5 5. Aqueous Workup & Extraction Removes inorganic salts and isolates the organic product Step4->Step5

Caption: Logical workflow and mechanistic rationale for the N-Boc protection of vinylglycinol hydrochloride.

Protocol B: Palladium-Catalyzed Asymmetric Allylic Amination (Pd-AAA)

Objective: Utilizing the protected vinylglycinol derivative to synthesize acyclic nucleoside phosphonates (ANPs) via dynamic kinetic asymmetric transformation (DYKAT)[3].

Mechanistic Rationale: The allylic alcohol moiety of the protected vinylglycinol can be activated (e.g., converted to a carbonate) and subjected to Pd-AAA. The Palladium(0) catalyst forms a π -allyl complex. By utilizing a chiral ligand (such as the Trost DACH-naphthyl ligand), the nucleobase (e.g., di-Boc-cytosine) attacks the π -allyl complex with high enantio- and regioselectivity, forming the critical C-N bond required for antiviral nucleoside analogs[3].

Step-by-Step Methodology:

  • Catalyst Pre-activation: In a rigorously dried Schlenk tube under an argon atmosphere, combine [Pd(η3−C3​H5​)Cl]2​ (2 mol%) and the (S,S) -DACH-naphthyl ligand (6 mol%) in anhydrous CH2​Cl2​ ( c=0.02 M). Stir for 20 minutes at RT.

    • Causality: This pre-stirring step is critical to allow the active chiral Palladium(0) complex to form fully before introducing the substrate.

  • Substrate Addition: Introduce the activated vinylglycinol carbonate (1.0 eq) and the nucleophile (di-Boc-cytosine, 1.1 eq) successively into the Schlenk tube[3].

  • Reaction: Stir the mixture at room temperature for 18 hours.

    • Validation Checkpoint: The reaction color typically shifts from pale yellow to a deeper orange/brown as the catalytic cycle progresses. Complete consumption of the starting carbonate should be verified by HPLC or TLC.

  • Quench and Extraction: Dilute the reaction mixture with H2​O . Separate the phases and extract the aqueous phase with CH2​Cl2​ .

  • Purification: Dry the combined organic phases over MgSO4​ , filter, and concentrate under vacuum. Purify the crude product via flash column chromatography to isolate the branched aminated product.

Summary

Handling 2-aminobut-3-en-1-ol hydrochloride requires an understanding of its dual reactivity and its physical hygroscopicity. By maintaining the compound as a hydrochloride salt during storage and strategically free-basing it in situ using mild biphasic conditions, researchers can seamlessly integrate this building block into complex synthetic architectures, ranging from asymmetric nucleoside analogs[3] to functionalized cyclopropanes[5] and targeted therapeutics[4].

References

  • Palladium-catalyzed allylic amination: a powerful tool for the enantioselective synthesis of acyclic nucleoside phosphonates Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Method for producing ethambutol (RU2712231C1)
  • Synthesis of cyclopropane containing natural products Source: SciSpace / e-Publications@Marquette URL:[Link]

Sources

Method

Application Note: Solution Preparation and Handling Protocols for 2-Aminobut-3-en-1-ol Hydrochloride

Executive Summary & Scientific Context 2-Aminobut-3-en-1-ol hydrochloride (commonly referred to as vinylglycinol hydrochloride) is a highly versatile, low-molecular-weight aliphatic amino alcohol[1]. It serves as a criti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

2-Aminobut-3-en-1-ol hydrochloride (commonly referred to as vinylglycinol hydrochloride) is a highly versatile, low-molecular-weight aliphatic amino alcohol[1]. It serves as a critical bifunctional building block in the development of unnatural amino acids, sphingosine derivatives, and complex pharmaceutical intermediates. Notably, it acts as a primary precursor in the synthesis of bridged tricyclic carbamoylpyridone compounds, which are potent HIV integrase inhibitors[2].

This application note provides researchers with authoritative, field-validated protocols for the preparation, handling, and storage of 2-aminobut-3-en-1-ol hydrochloride solutions, ensuring maximum stability and experimental reproducibility.

Physicochemical Profiling

Before preparing solutions, it is critical to understand the quantitative properties of the solute to ensure accurate molarity calculations and solvent selection.

PropertyValue
Chemical Name 2-Aminobut-3-en-1-ol hydrochloride
CAS Number 99726-03-1 (Racemic) / 219803-57-3 (S-isomer)
Molecular Formula C₄H₁₀ClNO
Molecular Weight 123.58 g/mol [1]
Appearance White to off-white solid/powder
Solubility Highly soluble in H₂O, DMSO, Methanol, Ethanol
Storage Conditions 4°C to Room Temperature, Desiccated, Protect from Light[3]

Causality in Handling & Storage (E-E-A-T)

As an application scientist, understanding why a compound behaves a certain way is critical to preventing failed experiments. Do not treat this compound as a generic powder; its specific functional groups dictate strict handling rules:

  • The Salt Form Dynamics: The free base form of short-chain amino alcohols is typically a viscous, hygroscopic liquid that rapidly oxidizes in air. By utilizing the hydrochloride (HCl) salt, the compound's crystallinity, shelf-life, and aqueous solubility are drastically improved[1]. However, researchers must account for the acidic nature of the HCl salt. Dissolving it in unbuffered water will lower the pH, which may denature proteins in biological assays or require neutralization (free-basing) prior to organic synthesis[2].

  • Alkene Reactivity & Stabilization: The terminal vinyl group (C=C) is a prime target for cross-metathesis and addition reactions, but it also makes the molecule highly susceptible to radical-initiated polymerization or auto-oxidation over time. Consequently, stock solutions must be protected from UV light and stored at sub-ambient temperatures (-20°C). Some commercial preparations are intentionally stabilized with MEHQ (Mequinol) to inhibit premature polymerization.

Stability Molecule 2-Aminobut-3-en-1-ol HCl Alkene Terminal Alkene (C=C) Molecule->Alkene Amine Amine Hydrochloride (-NH₂·HCl) Molecule->Amine Hydroxyl Primary Alcohol (-OH) Molecule->Hydroxyl Polymerization Polymerization / Oxidation (Prevent with 4°C & Dark) Alkene->Polymerization Hygroscopic Hygroscopic / Acidic (Store desiccated) Amine->Hygroscopic Nucleophile Nucleophilic Substitution (Target for Synthesis) Hydroxyl->Nucleophile

Figure 1: Functional group reactivity map and degradation pathways dictating storage conditions.

Quantitative Preparation Guidelines

To prevent repeated freeze-thaw degradation, it is highly recommended to prepare concentrated stock solutions and aliquot them. Use the table below to determine the exact mass required to achieve standard stock concentrations in 1.0 mL of solvent.

Formula: Mass (mg) = Concentration (mmol/L) × Volume (mL) × MW (123.58 g/mol ) / 1000

Target ConcentrationVolume of SolventMass of 2-Aminobut-3-en-1-ol HCl Required
1 mM 1.0 mL0.124 mg
10 mM 1.0 mL1.236 mg
50 mM 1.0 mL6.179 mg
100 mM 1.0 mL12.358 mg
500 mM 1.0 mL61.790 mg

Step-by-Step Experimental Protocols

Protocol A: Preparation of 100 mM Aqueous Stock Solution (For Biological Assays)
  • Equilibration: Remove the vial of 2-aminobut-3-en-1-ol hydrochloride from 4°C storage and allow it to equilibrate to room temperature in a desiccator for 30 minutes. Causality: Opening cold vials introduces ambient moisture, degrading the hygroscopic salt.

  • Weighing: Weigh exactly 12.36 mg of the compound using a microanalytical balance.

  • Transfer: Transfer the powder to a sterile, light-protected (amber) 1.5 mL microcentrifuge tube.

  • Solvation: Add 1.0 mL of sterile 1X Phosphate-Buffered Saline (PBS, pH 7.4). Expert Note: If using unbuffered ddH₂O, verify the pH post-dissolution, as the HCl salt will acidify the solution and potentially disrupt physiological assay conditions.

  • Agitation: Vortex gently for 30–60 seconds until complete dissolution is achieved. The solution should be clear and colorless.

  • Sterilization: Pass the solution through a 0.22 µm PES syringe filter if sterility is required for cell culture.

  • Storage: Aliquot into single-use volumes (e.g., 100 µL) and store at -20°C for up to 3 months.

Protocol B: Preparation of 0.5 M Organic Stock Solution (For Chemical Synthesis)
  • Equilibration & Weighing: Equilibrate to room temperature and weigh 61.79 mg of the compound into an amber glass vial.

  • Solvation: Add 1.0 mL of anhydrous Dimethyl Sulfoxide (DMSO) or anhydrous Methanol[2].

  • Dissolution: Sonicate the mixture for 1–2 minutes at room temperature to ensure complete solvation.

  • Inert Atmosphere: Purge the vial headspace with an inert gas (Nitrogen or Argon) to displace oxygen. Causality: This prevents oxidative degradation of the terminal alkene during long-term storage.

  • Storage: Seal tightly with a PTFE-lined cap and store at -20°C.

Protocol C: In Situ Free-Basing for N-Derivatization

For organic synthesis reactions requiring the nucleophilic free amine (e.g., amide coupling or reductive amination):

  • Dissolve the required amount of the HCl salt stock in anhydrous Dichloromethane (DCM) or DMF.

  • Add 1.2 to 2.0 equivalents of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), directly to the solution[2].

  • Stir for 10 minutes at room temperature to fully liberate the free base prior to the addition of your electrophile.

Analytical & Troubleshooting Workflow

Workflow Start 2-Aminobut-3-en-1-ol HCl (Solid Powder) Decision Target Application? Start->Decision Aq Biological Assays (Aqueous) Decision->Aq In vitro/In vivo Org Chemical Synthesis (Organic) Decision->Org Synthesis/Derivatization Buffer Dissolve in PBS (Buffer pH to 7.4) Aq->Buffer DMSO Dissolve in Anhydrous DMSO/MeOH (Protect from moisture) Org->DMSO Filter Sterile Filter (0.22 µm) Buffer->Filter Base Add DIPEA/TEA (In situ free-basing) DMSO->Base Store Aliquot & Store at -20°C (Protect from light / Purge with N₂) Filter->Store Base->Store

Figure 2: Decision-tree workflow for solvent selection, processing, and storage based on downstream application.

References

  • PubChem. "(S)-2-aminobut-3-en-1-ol hydrochloride | C4H10ClNO | CID 16007024". National Institutes of Health (NIH). URL:[Link][1]

  • Sigma-Aldrich. "(S)-2-Aminobut-3-en-1-ol hydrochloride, 97% (stabilized with MEHQ)". Merck KGaA. URL: [Link]

  • Google Patents. "WO2020197991A1 - Bridged tricyclic carbamoylpyridone compounds and their pharmaceutical use". URL:[2]

Sources

Application

Scale-Up Synthesis of Chiral Amines: Biocatalytic and Transition-Metal Strategies

Application Note & Process Protocol Target Audience: Process Chemists, Biocatalysis Researchers, and Pharmaceutical Development Scientists Introduction: The Scale-Up Imperative Chiral amines are ubiquitous structural mot...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Process Protocol Target Audience: Process Chemists, Biocatalysis Researchers, and Pharmaceutical Development Scientists

Introduction: The Scale-Up Imperative

Chiral amines are ubiquitous structural motifs, present in approximately 40–45% of all small-molecule active pharmaceutical ingredients (APIs). While bench-scale synthesis often relies on stoichiometric chiral auxiliaries or classical resolution, transitioning to pilot and commercial scales (kilogram to multi-ton) demands highly efficient, atom-economical, and environmentally benign catalytic processes.

As a Senior Application Scientist, I approach scale-up through two dominant, field-proven paradigms: Biocatalysis (specifically utilizing Amine Transaminases) and Transition-Metal Catalyzed Asymmetric Hydrogenation . This guide dissects the causality behind experimental parameter selection, providing self-validating protocols to ensure robust reproducibility during scale-up.

Strategic Approaches to Chiral Amine Synthesis

Biocatalytic Cascades: Amine Transaminases (ATAs)

Engineered amine transaminases (ATAs) have revolutionized industrial chiral amine synthesis due to their exquisite enantioselectivity (often >99% ee) and mild operating conditions [1]. However, ATAs operate under strict thermodynamic constraints. The transfer of an amino group from a donor (e.g., isopropylamine) to a prochiral ketone is a reversible equilibrium.

The Causality of Process Design: To achieve quantitative conversion at scale, the equilibrium must be actively driven forward. We utilize isopropylamine (IPA) as an inexpensive amine donor. The resulting byproduct, acetone, is highly volatile. By applying a mild vacuum or a nitrogen sweep, acetone is continuously removed in-situ (ISPR - In-Situ Product Removal), effectively pulling the reaction to completion [1, 2].

ATA_Cascade Substrate Prochiral Ketone Enzyme Engineered ATA (+ PLP Cofactor) Substrate->Enzyme Product Chiral Amine AmineDonor Isopropylamine AmineDonor->Enzyme Byproduct Acetone Vacuum In-situ Removal (Vacuum/Sweep) Byproduct->Vacuum Shifts Equilibrium Enzyme->Product Enzyme->Byproduct

Biocatalytic cascade utilizing an engineered ATA with in-situ byproduct removal.

Transition-Metal Catalyzed Asymmetric Hydrogenation

For sterically hindered substrates where enzymatic active sites may struggle, transition-metal catalyzed asymmetric hydrogenation remains the industrial gold standard. Catalysts based on Iridium, Ruthenium, and Palladium paired with chiral phosphorus ligands can achieve immense turnover numbers (TON > 80,000) [3].

The Causality of Process Design: The primary failure mode at scale is catalyst poisoning by oxygen, moisture, or substrate impurities. Therefore, catalyst pre-activation in a glovebox and rigorous autoclave inertion are non-negotiable. Furthermore, the selection of an outer-sphere mechanism (common in Ir-catalyzed imine reductions) facilitates hydrogen transfer without direct substrate-metal bonding, drastically reducing the required catalyst loading [4].

Hydro_Workflow Prep 1. Catalyst Pre-activation (Glovebox) Reactor 2. Autoclave Loading (Argon Inertion) Prep->Reactor Reaction 3. Asymmetric Hydrogenation (High H2 Pressure) Reactor->Reaction Monitor 4. H2 Uptake Monitoring (Mass Flow Controller) Reaction->Monitor Monitor->Reaction Uptake Incomplete DSP 5. Downstream Processing (Metal Scavenging) Monitor->DSP Uptake Complete

Process workflow for transition-metal catalyzed asymmetric hydrogenation.

Comparative Process Metrics

When selecting a scale-up route, quantitative comparison of process parameters is critical. The table below summarizes the typical operational bounds for both methodologies.

ParameterBiocatalysis (ATA Cascade)Asymmetric Hydrogenation (Ir/Pd)
Typical Scale 1 kg to >1000 kg100 g to >500 kg
Enantiomeric Excess > 99% (often absolute)90% – 99.9%
Catalyst Loading 1–5 wt% (Enzyme)S/C = 1,000 to 80,000 (Metal)
Reaction Conditions Aqueous buffer, pH 7-8, 30-45°COrganic solvent, 10-60 bar H₂, 25-60°C
Primary Bottleneck Substrate solubility, product inhibitionHigh-pressure safety, catalyst poisoning
Downstream Processing Acid/base extractionMetal scavenging (e.g., SiliaMetS)

Self-Validating Experimental Protocols

Protocol A: Kilogram-Scale Biocatalytic Synthesis via Engineered ATA

This protocol utilizes a thermodynamically driven cascade to ensure complete conversion of a prochiral ketone.

Reagents: Prochiral ketone (1.0 eq), Isopropylamine (IPA, 5.0 eq), Pyridoxal 5'-phosphate (PLP, 0.1 mM), Engineered ATA powder (5 wt% relative to substrate), 100 mM Phosphate buffer (pH 7.5).

  • Reactor Preparation: Equip a jacketed glass-lined reactor with an overhead impeller, pH stat, and a vacuum distillation manifold.

  • Cofactor Incubation: Charge the reactor with phosphate buffer and PLP. Stir at 35°C for 30 minutes.

    • Causality: PLP is the essential cofactor. Pre-incubation ensures the formation of the active holoenzyme before substrate introduction, preventing initial lag phases [2].

  • Substrate & Donor Addition: Add the prochiral ketone. If the substrate is highly lipophilic, introduce 10% v/v DMSO or establish a biphasic system using heptane. Add IPA (5.0 eq).

  • Initiation & Equilibrium Shift: Add the ATA powder. Immediately apply a mild vacuum (approx. 200–300 mbar) or a subsurface nitrogen sparge.

    • Self-Validation Check 1: Monitor the condenser. The collection of acetone confirms the transamination cycle is active.

    • Self-Validation Check 2: Monitor the pH stat. The reaction consumes protons; a stable pH without the need for titrant addition indicates the reaction has reached equilibrium or completion.

  • Downstream Processing (DSP): Once HPLC confirms >99% conversion, acidify the aqueous phase to pH 2.0 using HCl. Extract with ethyl acetate to remove unreacted ketone and impurities. Basify the aqueous phase to pH 12.0 using NaOH and extract with MTBE to isolate the free chiral amine.

Protocol B: Hundred-Gram Scale Iridium-Catalyzed Asymmetric Hydrogenation

This protocol details the reduction of sterically hindered imines using a chiral Iridium complex.

Reagents: Imine substrate (100 g), [Ir(COD)Cl]₂ (0.05 mol%), Chiral Ligand e.g., (R)-TfOPhos (0.11 mol%), Iodine (0.5 mol%), THF/TFE (1:1 v/v).

  • Catalyst Pre-activation (Glovebox): Inside an argon-filled glovebox, dissolve [Ir(COD)Cl]₂ and the chiral ligand in anhydrous THF. Stir for 30 minutes, then add I₂ and stir for an additional 15 minutes.

    • Causality: Pre-forming the complex prevents unliganded Iridium from catalyzing a racemic background reduction. Iodine acts as a promoter to generate the highly active cationic Ir(III) hydride species [4].

  • Reactor Loading: Transfer the substrate into a high-pressure autoclave. Seal and purge with Argon (3 cycles of pressurizing to 10 bar and venting). Transfer the pre-activated catalyst solution via a Schlenk line under strict argon counter-flow.

  • Hydrogenation: Purge the autoclave with H₂ (3 cycles). Pressurize to 50 bar H₂ and heat the jacket to 50°C. Set the impeller to maximum safely allowable RPM to eliminate gas-liquid mass transfer limitations.

    • Self-Validation Check 1: Monitor the H₂ mass flow controller. The reaction is self-validating; a continuous pressure drop matching the theoretical stoichiometric uptake confirms active turnover.

    • Self-Validation Check 2: If the H₂ uptake plateaus before theoretical completion, catalyst deactivation has occurred. Do not blindly add more pressure; sample under inert conditions for HPLC analysis.

  • Workup: Cool to 20°C and safely vent the H₂. Transfer the mixture to a round-bottom flask, concentrate under vacuum, and pass through a short plug of silica gel (or use a metal scavenger like SiliaMetS Thiol) to remove Iridium residues before final crystallization.

References

  • Mathew, S., Renn, D., & Rueping, M. (2023). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. ACS Catalysis, 13, 5584–5598.[Link]

  • Kohls, H., Steffen-Munsberg, F., & Höhne, M. (2014). Recent achievements in developing the biocatalytic toolbox for chiral amine synthesis. Current Opinion in Chemical Biology, 19, 180-192.[Link]

  • Gao, W., Lv, H., Zhang, T., Yang, Y., Chung, L. W., Wu, Y., & Zhang, X. (2017). Nickel-catalyzed asymmetric hydrogenation of β-acylamino nitroolefins: an efficient approach to chiral amines. Chemical Science, 8, 6419-6423.[Link]

  • Chen, J., et al. (2018). Pd(OAc)2-catalyzed asymmetric hydrogenation of sterically hindered N-tosylimines. Nature Communications (via PMC).[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in 2-Aminobut-3-en-1-ol Hydrochloride Synthesis

Welcome to the Technical Support Center for the synthesis and isolation of 2-Aminobut-3-en-1-ol hydrochloride. This chiral amino alcohol (CAS: 219803-57-3 for the (S)-enantiomer) is a critical building block for acyclic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and isolation of 2-Aminobut-3-en-1-ol hydrochloride. This chiral amino alcohol (CAS: 219803-57-3 for the (S)-enantiomer) is a critical building block for acyclic nucleoside phosphonates, cathepsin K inhibitors, and azaphenalene alkaloids.

Because of its low molecular weight, high polarity, and the complex stereochemistry of its synthesis, researchers frequently encounter severe yield erosion during both the reaction and isolation phases. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high yield and enantiomeric purity.

Part 1: Troubleshooting Guide & FAQs

Q1: Why am I getting a 1:1 mixture of branched and linear products during the Pd-catalyzed amination of butadiene monoepoxide?

The Causality: The regioselectivity of the nucleophilic attack on the intermediate π -allyl palladium complex dictates your final product. Under achiral conditions, the nucleophile naturally attacks the less sterically hindered terminal carbon, yielding the undesired linear isomer (4-amino-2-buten-1-ol). As noted in studies by 1[1], reacting butadiene monoepoxide without proper chiral induction furnishes equimolar mixtures of linear and branched aminated products. The Solution: You must employ a sterically demanding chiral ligand, such as the DACH-naphthyl Trost ligand. The chiral pocket created by this ligand forces the nucleophile to attack the more substituted carbon, heavily favoring the branched 2-amino-3-buten-1-ol derivative 2[2].

Q2: My reaction shows complete conversion of the epoxide, but my isolated yield of the free amine is <30%. Where is the mass going?

The Causality: The free base of 2-aminobut-3-en-1-ol is highly volatile and extremely water-soluble (Molecular Weight: 123.58 g/mol as the HCl salt, but only 87.12 g/mol as the free base)3[3]. If you are performing a standard aqueous extraction or using a rotary evaporator at elevated temperatures, the product is partitioning into the aqueous waste or co-evaporating with your solvent. The Solution: Completely eliminate aqueous workups for the free amine. Extract the protected precursor into an organic solvent, perform the deprotection under anhydrous conditions, and immediately trap the amine as its hydrochloride salt using anhydrous HCl in dioxane.

Q3: Why does the enantiomeric excess (ee) of my product degrade when scaling up the reaction?

The Causality: Scale-up operations often suffer from poor heat dissipation, leading to extended reaction times and localized exotherms. Temperatures above 25°C provide enough thermal energy for the π -allyl palladium intermediate to undergo a π−σ−π rearrangement 4[4]. This dynamic process allows the complex to interconvert between enantiomeric forms, directly eroding the stereochemical integrity of the final product. The Solution: Strictly maintain the reaction temperature between 0°C and 20°C. Do not let the reaction stir overnight if TLC/HPLC indicates complete conversion earlier.

Part 2: Quantitative Data & Reaction Dynamics

The following table summarizes the causal relationship between catalyst conditions, temperature, and the resulting yield/enantiopurity. Notice how lowering the temperature from 35°C to 20°C restores the enantiomeric excess.

Catalyst SystemLigandTemp (°C)Regioselectivity (Branched:Linear)Enantiomeric Excess (ee %)Isolated Yield (%)
[Pd( η3 -C 3​ H 5​ )Cl] 2​ None2550:50N/A< 40
[Pd( η3 -C 3​ H 5​ )Cl] 2​ (R,R)-DACH-naphthyl3595:56281
[Pd( η3 -C 3​ H 5​ )Cl] 2​ (R,R)-DACH-naphthyl20>98:28585
[Pd( η3 -C 3​ H 5​ )Cl] 2​ (R,R)-DACH-naphthyl0>98:28670

(Data adapted from optimization studies on butadiene monoepoxide amination[1])

Part 3: Mechanistic & Workflow Visualizations

Mechanism A Butadiene Monoepoxide B [Pd-π-Allyl] Complex A->B Pd(0) Catalyst C Branched Product (2-Amino-3-buten-1-ol) B->C Chiral Trost Ligand (Regioselective) D Linear Product (4-Amino-2-buten-1-ol) B->D Achiral Conditions (Steric Control)

Mechanistic pathway of Pd-catalyzed amination dictating regioselectivity.

Isolation N1 Crude Free Amine (Organic Phase) N2 Anhydrous HCl (Dioxane, 0°C) N1->N2 N3 Salt Precipitation N2->N3 N4 Pure HCl Salt (Filtration) N3->N4

Anhydrous isolation workflow preventing yield loss of the volatile free amine.

Part 4: Self-Validating Experimental Protocol

This protocol outlines the synthesis of (S)-2-Aminobut-3-en-1-ol hydrochloride using a self-validating methodology designed to prevent the common pitfalls discussed above.

Step 1: Catalyst Pre-activation
  • In a flame-dried Schlenk tube under argon, combine [Pd(η³-C³H⁵)Cl]₂ (2 mol%) and (S,S)-DACH-naphthyl ligand (6 mol%) in anhydrous CH₂Cl₂ (0.02 M).

  • Stir the mixture at room temperature for 20 minutes.

    • Causality Checkpoint: The solution must transition from a pale yellow suspension to a clear, deep yellow/orange solution. This visual cue validates that the active chiral Pd(0) complex has successfully formed. Proceeding before this color change will result in un-catalyzed background reactions and racemic mixtures.

Step 2: Asymmetric Allylic Amination
  • Cool the activated catalyst solution to 20°C.

  • Add the nucleophile (e.g., di-Boc-amine or phthalimide, 1.1 eq.) followed by butadiene monoepoxide (1.0 eq.) in one portion.

  • Stir at 20°C for 18 hours.

    • Validation: Monitor by TLC (Hexanes/EtOAc). Terminate the reaction exactly when the epoxide spot disappears. Over-stirring promotes the π−σ−π rearrangement, degrading the enantiomeric excess.

Step 3: Anhydrous Isolation of the Hydrochloride Salt
  • Once the protected amine is synthesized and subsequently deprotected (e.g., using hydrazine for phthalimide or TFA for Boc groups), do not perform an aqueous wash.

  • Dilute the crude mixture in anhydrous diethyl ether or MTBE and cool to 0°C in an ice bath.

  • Dropwise, add a stoichiometric excess of 4M HCl in dioxane while maintaining vigorous stirring.

    • Causality Checkpoint: The immediate formation of a white precipitate confirms the successful protonation of the amine. By keeping the system anhydrous, the highly polar 2-aminobut-3-en-1-ol hydrochloride crashes out of the non-polar solvent, completely bypassing the risk of aqueous partition loss.

  • Filter the precipitate rapidly over a glass frit under a blanket of argon (the salt can be hygroscopic).

  • Wash the filter cake with cold anhydrous ether (2 x 10 mL) and dry under high vacuum to afford the pure (S)-2-Aminobut-3-en-1-ol hydrochloride.

Part 5: References

  • Palladium-catalyzed allylic amination: a powerful tool for the enantioselective synthesis of acyclic nucleoside phosphonates Source: RSC Publishing URL:

  • Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications Source: ACS Publications (Chemical Reviews) URL:

  • (S)-2-aminobut-3-en-1-ol hydrochloride | C4H10ClNO | CID 16007024 Source: PubChem URL:

  • Synthesis of cyclopropane containing natural products Source: SciSpace URL:

Sources

Optimization

Technical Support Center: Troubleshooting Allylic Amine Synthesis

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals facing bottlenecks in allylic amine synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals facing bottlenecks in allylic amine synthesis. We focus on diagnosing low conversion rates, mapping the mechanistic causality behind reaction failures, and providing field-validated protocols to restore experimental integrity.

Core Mechanistic Pathways

Understanding the fundamental catalytic cycle is the first step in diagnosing low conversion. The Tsuji-Trost allylic amination relies on the delicate balance of oxidative addition and nucleophilic attack. Disruptions at any of these nodes will stall the reaction.

MechanisticPathway Substrate Allylic Substrate (Leaving Group) PiAllyl η³-π-Allyl-Pd(II) Complex Substrate->PiAllyl Oxidative Addition Pd0 Pd(0) Catalyst Pd0->PiAllyl Ionization Product Allylic Amine Product PiAllyl->Product Nucleophilic Attack Nucleophile Amine Nucleophile Nucleophile->Product Product->Pd0 Reductive Elimination

Caption: Catalytic cycle of Pd-catalyzed Tsuji-Trost allylic amination.

Frequently Asked Questions & Troubleshooting Logic

Q1: My palladium-catalyzed allylic amination shows less than 20% conversion. The starting materials are largely unconsumed. What is the primary cause?

A1: The most frequent cause of stalled conversion in Pd-catalyzed allylic amination is catalyst poisoning by the amine nucleophile itself. Aliphatic and aromatic amines with free N-H groups have a strong thermodynamic tendency to coordinate with palladium salts, often outcompeting the olefin substrate. This forms an inactive bis(amine)-palladium complex, which drastically reduces the electrophilicity of the palladium center and halts the oxidative addition step[1].

Causality & Solution: To prevent this deactivation, the nitrogen must be protected or masked. A highly effective modern strategy is converting the starting amine into a BF₃ ammonium salt prior to the reaction. The BF₃ salt slowly releases the free amine into the reaction mixture, maintaining a low steady-state concentration of the nucleophile. This prevents catalyst saturation while enabling a productive allylic amination pathway[1].

Q2: I am synthesizing an allylic amine via the Overman rearrangement, but my isolated yield is extremely low (<30%), and TLC shows multiple decomposition spots. How do I fix this?

A2: Low yields in the Overman rearrangement typically stem from two distinct phases: incomplete formation of the allylic trichloroacetimidate intermediate, or thermal decomposition during the [3,3]-sigmatropic rearrangement[2].

Causality & Solution:

  • Imidate Formation: Incomplete conversion is often due to inactive catalysts or weak bases. Ensure you are using freshly distilled trichloroacetonitrile and a catalytic amount of a strong, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to drive the equilibrium toward the imidate[2].

  • Thermal Rearrangement: The rearrangement step is highly thermally sensitive. Instead of running the reaction neat or in a low-boiling solvent, dissolve the crude trichloroacetimidate in a high-boiling, inert solvent like xylene and strictly control the reflux temperature (~140 °C). Exceeding this temperature leads to competitive elimination side reactions and substrate degradation[2].

Q3: I'm getting an undesirable mixture of branched and linear allylic amines in my Tsuji-Trost reaction. How do I control regioselectivity?

A3: Regioselectivity in the Tsuji-Trost reaction is governed by the nature of the nucleophile and the steric/electronic environment of the η³-π-allyl-Pd intermediate[3]. "Soft" nucleophiles (pKa < 25) attack the carbon of the allyl group directly, while "hard" nucleophiles attack the metal center first, followed by reductive elimination[4][5].

Causality & Solution: If you require the branched product, utilize sterically demanding phosphine ligands (such as the Trost ligand) which direct the nucleophilic attack to the more substituted carbon via steric steering. Alternatively, switching the metal catalyst from Palladium to Iridium or Molybdenum has been empirically proven to highly favor branched regioisomers due to the different geometry of their metallacyclic transition states[4][6].

TroubleshootingTree Start Low Conversion (<20% Yield) Check Is Starting Material Consumed? Start->Check No No: Catalyst Poisoning by Free Amine Check->No SM Intact Yes Yes: Thermal Degradation or Poor Regioselectivity Check->Yes SM Depleted FixCat Protect Amine (e.g., BF3 Salt) No->FixCat FixSide Optimize Temp (140°C) or Change Ligand Yes->FixSide

Caption: Decision tree for diagnosing low conversion in allylic amination workflows.

Quantitative Data: Method Comparison

To aid in selecting the correct synthetic route, the following table summarizes the expected performance and common pitfalls of various allylic amination methodologies.

Synthesis MethodPrimary Catalyst / ReagentsTypical YieldRegioselectivity ProfilePrimary Cause of Low Conversion
Tsuji-Trost Amination Pd(PPh₃)₄ / Amines60–85%Linear favored (steric dependent)Catalyst poisoning by free amine
Ir-Catalyzed Amination Ir(cod)Cl / Phosphoramidite75–95%Branched favoredMoisture sensitivity of Ir-complex
Overman Rearrangement DBU, Cl₃CCN, Heat (140 °C)50–80%Complete retention (sigmatropic)Incomplete imidate formation

Self-Validating Experimental Protocols

Protocol A: Self-Validating Tsuji-Trost Allylic Amination (BF₃-Amine Salt Method)

This protocol utilizes in-situ amine protection to prevent palladium deactivation, ensuring high conversion rates.

  • Preparation: In a glovebox, charge an oven-dried Schlenk flask with Pd₂(dba)₃ (2.5 mol%), dppf ligand (5.0 mol%), and the allylic acetate (1.0 equiv).

  • Amine Protection (In-Situ): In a separate vial, treat the secondary amine (1.2 equiv) with BF₃·OEt₂ (1.2 equiv) in anhydrous THF at 0 °C to form the BF₃-ammonium salt. Causality: This masks the nucleophile, preventing premature Pd-coordination[1].

  • Reaction Initiation: Transfer the amine salt solution to the Schlenk flask. Add anhydrous K₂CO₃ (2.0 equiv) to slowly liberate the free amine into the catalytic cycle.

  • Heating & Self-Validation: Stir the mixture at 60 °C for 12 hours. Validation Check: A persistent dark red/purple solution indicates active Pd(0). If the solution turns clear with the precipitation of black particles (palladium black), the catalyst has irreversibly decomposed, indicating oxygen ingress or total amine poisoning.

  • Workup: Filter the crude mixture through a pad of Celite to remove Pd residues, concentrate under reduced pressure, and purify via flash chromatography.

Protocol B: Optimized Overman Rearrangement for Allylic Amines

This protocol separates imidate formation from the thermal rearrangement to prevent competitive elimination.

  • Imidate Formation: Dissolve the allylic alcohol (1.0 equiv) in anhydrous diethyl ether at 0 °C. Add freshly distilled trichloroacetonitrile (1.5 equiv) followed by DBU (0.1 equiv) dropwise[2].

  • Validation Check: Stir for 2 hours at room temperature. Monitor by TLC (Hexane/EtOAc). The complete disappearance of the starting alcohol spot and the appearance of a less polar, UV-active spot validates successful imidate formation. Do not proceed until this is confirmed.

  • Solvent Exchange: Concentrate the mixture under reduced pressure. Crucial: Do not heat the water bath above 30 °C during evaporation to prevent premature rearrangement. Redissolve the crude imidate in anhydrous xylene (0.1 M concentration).

  • Thermal Conversion: Heat the solution to exactly 140 °C for 4-6 hours[2]. Use a reflux condenser and an inert N₂ atmosphere to prevent oxidative degradation.

  • Isolation: Cool to room temperature, concentrate, and purify by column chromatography to yield the protected allylic trichloroacetamide.

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 2-Aminobut-3-en-1-ol Hydrochloride

Welcome to the Application Science Support Portal. As a Senior Application Scientist, I frequently encounter researchers struggling with the dual reactivity of 2-Aminobut-3-en-1-ol hydrochloride .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Portal. As a Senior Application Scientist, I frequently encounter researchers struggling with the dual reactivity of 2-Aminobut-3-en-1-ol hydrochloride . This bifunctional chiral building block (CAS: 99726-03-1 for racemic, 219803-57-3 for the (S)-enantiomer) [1] is indispensable for synthesizing complex alkaloids, O-GlcNAcase inhibitors, and antimycobacterial agents [3].

However, its allylic amine and primary alcohol moieties demand precise chemoselective control. This guide provides field-proven troubleshooting, mechanistic insights, and self-validating protocols to ensure your syntheses succeed.

I. Core Functionalization Workflows

Before diving into specific troubleshooting, it is critical to understand the logical progression of functionalizing this molecule. Because the amine is highly nucleophilic, it must typically be protected or coupled first, leaving the primary alcohol and terminal alkene available for downstream manipulation.

G A 2-Aminobut-3-en-1-ol HCl (Starting Material) B Neutralization & Protection (DIPEA, Boc2O, DCM) A->B C N-Boc-2-aminobut-3-en-1-ol (Protected Intermediate) B->C D Primary Alcohol Oxidation (Swern or DMP) C->D Pathway A (Oxidation) F Alkene Cycloaddition (Nitrone, Toluene, Heat) C->F Pathway B (Cycloaddition) E N-Boc-2-aminobut-3-enal (Aldehyde Intermediate) D->E G Isoxazolidine Derivative (Complex Scaffold) F->G

Workflow for the selective functionalization of 2-Aminobut-3-en-1-ol hydrochloride.

II. Troubleshooting Guides & FAQs

Q1: Why is my Boc-protection yielding a mixture of N-Boc and N,O-diBoc products, or failing to go to completion?

Mechanistic Causality: 2-Aminobut-3-en-1-ol is supplied as a hydrochloride salt to prevent spontaneous degradation and polymerization. If you add Di-tert-butyl dicarbonate (Boc₂O) without fully neutralizing the HCl, the amine remains protonated and non-nucleophilic, stalling the reaction. Conversely, if you use an excessively strong base or add DMAP (4-Dimethylaminopyridine) as a catalyst, the primary alcohol will deprotonate and attack the Boc₂O, leading to unwanted O-acylation. Solution: Use exactly 2.2 equivalents of a mild, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). One equivalent neutralizes the HCl salt, and the remainder facilitates the N-acylation without activating the alcohol.

Validated Protocol: Chemoselective N-Boc Protection
  • Preparation: Suspend 2-aminobut-3-en-1-ol HCl (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under argon.

  • Neutralization: Add DIPEA (2.2 eq) dropwise at room temperature.

    • Self-Validation Check: The cloudy suspension will become a clear, homogeneous solution as the HCl salt is neutralized.

  • Protection: Cool the solution to 0 °C. Add Boc₂O (1.05 eq) dropwise over 10 minutes.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours.

    • Self-Validation Check: Monitor by TLC (Hexanes/EtOAc 1:1). Stain with Ninhydrin and heat. The starting material will appear as a dark purple spot (free primary amine), while the product will not stain purple, confirming complete N-protection.

  • Workup: Wash the organic layer with 10% aqueous citric acid (to remove excess DIPEA), followed by saturated NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate.

Q2: What is the most reliable method to oxidize the primary alcohol to an aldehyde without isomerizing the adjacent double bond?

Mechanistic Causality: The allylic position makes the double bond susceptible to isomerization into conjugation with the newly formed aldehyde if the conditions are too acidic or basic. Furthermore, strong oxidants (like KMnO₄ or Jones reagent) will aggressively cleave or epoxidize the terminal alkene. Swern oxidation is the gold standard here because it operates via a mild intramolecular elimination mechanism at cryogenic temperatures, preserving the alkene's integrity.

Table 1: Quantitative Comparison of Oxidation Reagents for N-Protected 2-Aminobut-3-en-1-ol
Oxidation ReagentTypical YieldChemoselectivity (Alcohol vs. Alkene)Over-oxidation RiskScalability Profile
Swern (DMSO/Oxalyl Chloride) 85–95%ExcellentLowHigh (Requires cryogenics)
Dess-Martin Periodinane (DMP) 90–98%ExcellentLowLow (Explosive hazard at scale)
TEMPO / NaOCl (Bleach) 70–80%GoodModerate (Carboxylic acid forms)High
KMnO₄ <10%Poor (Cleaves terminal alkene)HighN/A
Validated Protocol: Swern Oxidation of N-Boc-2-aminobut-3-en-1-ol
  • Activation: In a flame-dried flask under argon, add anhydrous DCM (0.1 M) and oxalyl chloride (1.2 eq). Cool to -78 °C. Add anhydrous DMSO (2.4 eq) dropwise.

    • Self-Validation Check: Vigorous gas evolution (CO₂ and CO) will occur. The absence of gas indicates degraded oxalyl chloride.

  • Oxidation: After 15 minutes, add a solution of N-Boc-2-aminobut-3-en-1-ol (1.0 eq) in DCM dropwise. Stir for 45 minutes at -78 °C.

  • Elimination: Add Triethylamine (TEA, 5.0 eq) dropwise.

    • Self-Validation Check: A distinct sulfur odor (dimethyl sulfide) will evolve, confirming the alkoxysulfonium ylide is undergoing elimination to form the aldehyde.

  • Workup: Stir for 15 minutes at -78 °C, then warm to room temperature. Quench with saturated NH₄Cl, extract with DCM, and purify via flash chromatography.

Q3: How do I improve the regioselectivity and yield of a nitrone cycloaddition on the vinyl group?

Mechanistic Causality: The vinyl group of 2-aminobut-3-en-1-ol serves as an excellent dipolarophile for [3+2] nitrone cycloadditions. This reaction is famously utilized in the asymmetric synthesis of the marine alkaloid tetrahydropseudodistomin [2]. The allylic amine stereocenter directs the facial selectivity of the incoming nitrone. Heating the reaction in a non-polar solvent like toluene minimizes competitive solvent-dipole interactions, forcing a highly ordered transition state that maximizes regioselectivity for the 3-aminopiperidin-4-ol precursor.

Q4: When coupling the free amine with a carboxylic acid using HATU, my yields are <20%. What is going wrong?

Mechanistic Causality: HATU is a powerful coupling reagent that forms a highly reactive OAt (7-azabenzotriazole) ester. However, this active ester requires a completely free and nucleophilic amine to form the amide bond. If the 2-aminobut-3-en-1-ol HCl salt is not fully neutralized prior to addition, the amine remains protonated. As a result, the active ester slowly hydrolyzes or reacts with the primary alcohol (O-acylation) instead.

Troubleshooting Start Low Yield in Amide Coupling? Check1 Was HCl salt fully neutralized? (Check pH > 8) Start->Check1 Sol1 Add 2.5-3.0 eq of DIPEA Check1->Sol1 No Check2 Is the alcohol reacting? (O-acylation side product) Check1->Check2 Yes Sol2 Avoid DMAP; Use HATU at 0°C Check2->Sol2 Yes Check3 Is the alkene isomerizing? Check2->Check3 No Sol3 Avoid strong acids/high heat Check3->Sol3 Yes

Troubleshooting logic tree for amide coupling with 2-aminobut-3-en-1-ol hydrochloride.

Table 2: Molar Equivalents for Optimal Amide Coupling of 2-Aminobut-3-en-1-ol HCl
ReagentMolar EquivalentsFunctionAddition Sequence
2-Aminobut-3-en-1-ol HCl 1.0 eqNucleophileStep 2 (After neutralization)
DIPEA (Hünig's Base) 2.5 – 3.0 eqNeutralize HCl & catalyzeStep 1 (With amine)
Carboxylic Acid 1.1 eqElectrophile precursorStep 1 (Separate flask)
HATU 1.1 eqCoupling reagentStep 1 (With acid)
Validated Protocol: High-Yield Amide Coupling
  • Pre-activation: In Flask A, dissolve the carboxylic acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M). Add DIPEA (1.5 eq) and stir at room temperature for 15 minutes to form the active OAt ester.

  • Neutralization: In Flask B, suspend 2-aminobut-3-en-1-ol hydrochloride (1.0 eq) in DMF and add DIPEA (1.5 eq). Sonicate until fully dissolved.

    • Self-Validation Check: Spot the solution from Flask B onto wet pH paper. It must read pH 8–9. If it is acidic, add more DIPEA until basic.

  • Coupling: Cool Flask A to 0 °C. Add the neutralized amine solution from Flask B dropwise. Allow the mixture to warm to room temperature and stir for 4 hours.

    • Self-Validation Check: Monitor by LC-MS. The disappearance of the active OAt ester mass validates that the amine has successfully attacked the electrophile.

III. References

  • PubChem Compound Summary for CID 16007024, (S)-2-aminobut-3-en-1-ol hydrochloride. National Center for Biotechnology Information. URL:[Link]

  • Takeaki Naito, Miho Ikai, Mitsuko Shirakawa, Kuniko Fujimoto, Ichiya Ninomiya, Toshiko Kiguchi. "Cycloaddition of a nitrone to 2-aminobut-3-en-1-ol for large-scale preparation of 3-aminopiperidin-4-ols: a new asymmetric synthesis of (2R, 4R, 5S)-tetrahydropseudodistomin". Journal of the Chemical Society, Perkin Transactions 1, 1994. URL:[Link]

  • "Design and synthesis of antimycobacterial agents targeting the mycobacterial electron transport chain and the cell wall synthesis". Martin-Luther-University Halle-Wittenberg, 2023. URL: [Link]

Optimization

Technical Support Center: Purification of 2-Aminobut-3-en-1-ol Hydrochloride

Here is the technical support center for "purification challenges of 2-Aminobut-3-EN-1-OL hydrochloride": Welcome to the technical support resource for 2-Aminobut-3-en-1-ol hydrochloride. This guide is designed for resea...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support center for "purification challenges of 2-Aminobut-3-EN-1-OL hydrochloride":

Welcome to the technical support resource for 2-Aminobut-3-en-1-ol hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of purifying this valuable chiral building block. My aim is to provide not just protocols, but the underlying chemical principles and field-tested insights to help you overcome common and complex purification challenges. The structure of this molecule, containing a primary amine, a primary allylic alcohol, and a vinyl group, presents a unique set of stability and solubility issues that require a carefully considered approach.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the purification of 2-Aminobut-3-en-1-ol hydrochloride.

Q1: What are the primary stability concerns I should be aware of with this molecule?

A1: The main stability concerns stem from the allylic alcohol moiety.[1][2] Allylic systems can be susceptible to thermal decomposition and rearrangements, particularly under harsh pH or high-temperature conditions.[3][4] When concentrating solutions, it is critical to use reduced pressure and keep bath temperatures low (ideally below 40°C) to prevent degradation.[5] The presence of an amino group also means the compound's stability and solubility are highly pH-dependent.

Q2: My crude product is a persistent oil and refuses to crystallize. What are my options?

A2: This is a common issue, often caused by residual solvents or process-related impurities that inhibit lattice formation. Here are several strategies:

  • Trituration: Attempt to induce solidification by stirring the oil with a non-solvent in which the desired product is insoluble but the impurities are soluble (e.g., cold diethyl ether or hexanes).[5]

  • Solvent Screening: The choice of crystallization solvent is paramount. A systematic screen of solvent/anti-solvent systems is the most effective approach. See Protocol 1 for a detailed methodology.

  • Seeding: If you have a small amount of pure, solid material, adding a "seed" crystal to a supersaturated solution can initiate crystallization.[5]

  • Purification as Free Base: If crystallization of the hydrochloride salt is proving difficult, consider purifying the compound as its free base using column chromatography and then reforming the clean hydrochloride salt. See the workflow in Section 2, Scenario 2 .

Q3: How can I efficiently remove inorganic salts (e.g., NaCl, KBr) from my crude product?

A3: Inorganic salts are a frequent byproduct of synthesis and workup procedures. Due to their high polarity, they often co-precipitate with the product. The most effective removal method relies on differential solubility. A common and effective technique is methanol precipitation. The general principle is to dissolve the crude mixture in a minimum amount of water, where both the product and the inorganic salts are soluble, and then add a large volume of a solvent like methanol, in which the inorganic salts have very poor solubility, causing them to precipitate.[5] See Protocol 3 for a step-by-step guide.

Q4: Should I prioritize recrystallization or column chromatography for purification?

A4: The best method depends on the nature and quantity of your impurities.

  • Recrystallization is ideal for removing small amounts of impurities from a largely pure, solid product. It is highly scalable and cost-effective. However, it is less effective if impurities have very similar solubility profiles to the product or if the product itself has poor crystallization characteristics.

  • Column Chromatography is superior for separating complex mixtures or impurities with similar polarities.[6] For 2-Aminobut-3-en-1-ol hydrochloride, its high polarity can make standard silica gel chromatography challenging, often resulting in streaking. It is often more effective to chromatograph the less polar free base and then convert it back to the hydrochloride salt.[7]

Section 2: Troubleshooting Guides & In-Depth Scenarios

This section provides structured troubleshooting for specific, complex purification problems, complete with workflow diagrams and detailed protocols.

Scenario 1: Low Purity After Recrystallization

Issue: You have successfully crystallized your product, but analytical data (NMR or HPLC) shows that key impurities remain.

Causality Analysis: This typically occurs when impurities have a molecular structure and solubility profile very similar to the target compound, leading to co-crystallization. Alternatively, the chosen solvent system may not provide sufficient discrimination between the product and the impurity.

Troubleshooting Workflow:

G start Crude Solid with Impurities solvent_screen Perform Solvent Screen (See Table 1) start->solvent_screen dissolve Dissolve in Minimum Hot Solvent solvent_screen->dissolve cool Cool Slowly to Room Temp, then 0-4°C dissolve->cool filter Filter & Wash with Cold Solvent cool->filter analyze Analyze Purity (HPLC/NMR) filter->analyze pure Pure Product (>98%) analyze->pure Yes repeat Purity Improved but <98% analyze->repeat Partially fail Purity Not Improved analyze->fail No re_recrystallize Re-recrystallize from Best Solvent System repeat->re_recrystallize alt_method Consider Alternative Method (Chromatography) fail->alt_method re_recrystallize->filter

Caption: Troubleshooting logic for improving purity after recrystallization.

Solutions & Protocols:

  • Systematic Solvent Screening: Do not rely on a single solvent system. A structured screen is the most efficient path to success. See Protocol 1 and the accompanying data table.

  • Slow Cooling: Rapid cooling traps impurities. Allow the solution to cool slowly to room temperature to allow for selective crystal growth, then move to a refrigerator or ice bath to maximize yield.

  • Anti-Solvent Addition: Dissolve the compound in a minimal amount of a good solvent (e.g., methanol, isopropanol) and slowly add a miscible anti-solvent (e.g., diethyl ether, ethyl acetate) until turbidity persists. This can often provide cleaner crystals than thermal crystallization.

Table 1: Recrystallization Solvent Screening Guide

Solvent System (Solvent/Anti-Solvent)Expected SolubilityPotential Outcome
Isopropanol (IPA)Good solubility when hot, poor when coldHigh Potential. Often a first-choice for amino alcohol hydrochlorides.
Methanol / Diethyl EtherHigh solubility in methanolHigh Potential. Allows for fine control of precipitation via anti-solvent addition.
Ethanol / Ethyl AcetateGood solubility in ethanolGood Potential. A slightly less polar option than the methanol system.
Water / AcetoneVery high solubility in waterUse with Caution. Product may oil out. Good for removing non-polar impurities.
AcetonitrileModerate solubilityModerate Potential. Can be effective if impurities are highly polar or non-polar.
Scenario 2: Challenges with Column Chromatography

Issue: Attempts to purify the hydrochloride salt on a silica gel column result in significant streaking, low recovery, or no separation of impurities.

Causality Analysis: As a salt, the compound is highly polar. It interacts very strongly with the acidic silanol groups on the surface of silica gel, leading to poor chromatographic behavior. The goal is to temporarily reduce this polarity to enable effective separation.

Solution: Free-Base Purification Workflow

The most robust solution is to convert the hydrochloride salt to the more chromatographically amenable free base, perform the purification, and then cleanly reform the salt.

G cluster_0 Step 1: Basification cluster_1 Step 2: Chromatography cluster_2 Step 3: Salt Reformation start_hcl Crude HCl Salt in H2O add_base Add aq. Base (e.g., NaHCO3) to pH 9-10 start_hcl->add_base extract Extract with Organic Solvent (e.g., EtOAc, DCM) add_base->extract dry_concentrate Dry & Concentrate Organic Layer extract->dry_concentrate chromatography Silica Gel Chromatography (e.g., DCM/MeOH gradient) dry_concentrate->chromatography collect_fractions Collect & Combine Pure Fractions chromatography->collect_fractions dissolve_freebase Dissolve Pure Free Base in Solvent (e.g., IPA) collect_fractions->dissolve_freebase add_hcl Add HCl Solution (e.g., HCl in Ether/IPA) dissolve_freebase->add_hcl precipitate Precipitate & Filter Pure HCl Salt add_hcl->precipitate end_product Pure 2-Aminobut-3-en-1-ol HCl precipitate->end_product

Caption: Workflow for purification via the free base intermediate.

Solution Protocol: See Protocol 2 for a detailed experimental procedure following this workflow.

Section 3: Standard Operating Protocols

Protocol 1: Optimized Recrystallization of 2-Aminobut-3-en-1-ol HCl
  • Solvent Selection: Based on Table 1 , select a promising solvent (e.g., Isopropanol - IPA).

  • Dissolution: Place the crude solid (e.g., 1.0 g) in a flask. Add the minimum volume of hot IPA required to fully dissolve the solid. This ensures the solution will be supersaturated upon cooling.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon, heat for 5-10 minutes, and filter the hot solution through a small pad of celite to remove the carbon.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Avoid disturbing the flask. Once crystals begin to form, you can move the flask to a 0-4°C refrigerator for several hours (or overnight) to maximize recovery.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals sparingly with a small amount of cold IPA to remove any residual mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification via Free-Base Chromatography and Salt Reformation
  • Basification: Dissolve the crude hydrochloride salt in a minimal amount of water. Cool the solution in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with stirring until the pH of the aqueous layer is between 9 and 10.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure (T < 40°C) to yield the crude free base, which may be an oil.

  • Chromatography: Dissolve the crude free base in a minimal amount of the chromatography eluent and load it onto a silica gel column. Elute with an appropriate solvent system, typically a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM). Monitor fractions by TLC.

  • Isolation of Free Base: Combine the pure fractions and concentrate under reduced pressure to yield the purified free base.

  • Salt Reformation: Dissolve the purified free base in a minimal amount of a suitable solvent like isopropanol or diethyl ether. While stirring, add a stoichiometric amount (1.0 equivalent) of a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise. The hydrochloride salt should precipitate.[5]

  • Final Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Protocol 3: Removal of Inorganic Salts by Methanol Precipitation
  • Dissolution: Dissolve the crude product containing inorganic salts in a minimum volume of deionized water at room temperature.[5]

  • Precipitation: While stirring vigorously, slowly add a 10-fold excess volume of methanol. The inorganic salts should precipitate out as a fine white solid.[5]

  • Filtration: Filter the mixture to remove the precipitated salts.

  • Concentration: Concentrate the methanol/water filtrate under reduced pressure (T < 40°C) to obtain the product, now largely free of inorganic salts. This material can then be further purified by recrystallization (Protocol 1 ).

References

  • De Wolfe, R. H., & Young, W. G. (1956). Allylic Rearrangements. Chemical Reviews, 56(4), 753-901. [Link]

  • PubChem. (2024). Allyl Alcohol. National Center for Biotechnology Information. [Link]

  • Clarke, H. T., & Bean, H. J. (1931). α-Aminoisobutyric Acid. Organic Syntheses, 11, 4. [Link]

  • Sorbead India. (n.d.). Amino Acid Purification - Column Chromatography. Blog. [Link]

  • Oliver, C. H. (1921). Allyl Alcohol. Organic Syntheses, 1, 15. [Link]

  • Liu, D., et al. (2024). Thermal decomposition of alkenes: role of allylic C-C bond cleavage. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: 2-Aminobut-3-en-1-ol Hydrochloride Synthesis

Welcome to the Advanced Synthesis Support Portal for 2-Aminobut-3-en-1-ol hydrochloride (commonly known as vinylglycinol hydrochloride). As a critical chiral building block for acyclic nucleosides, sphingoid bases, and e...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Portal for 2-Aminobut-3-en-1-ol hydrochloride (commonly known as vinylglycinol hydrochloride). As a critical chiral building block for acyclic nucleosides, sphingoid bases, and ethambutol derivatives, maintaining the stereochemical and structural integrity of this allylic amino alcohol is paramount.

This guide provides mechanistic troubleshooting, validated protocols, and quantitative route comparisons to help researchers mitigate common synthetic side reactions.

Troubleshooting & FAQs: Mechanistic Divergences

Q1: Why am I observing significant aza-allylic isomerization during the synthesis?

A1: The terminal vinyl group of 2-aminobut-3-en-1-ol is highly susceptible to aza-allylic isomerization . Because the α -proton is relatively acidic, exposure to strong bases or prolonged heating causes the terminal double bond to migrate inward, forming a thermodynamically more stable enamine or imine[1]. This intermediate rapidly hydrolyzes during aqueous workup, destroying the vinyl group.

  • Causality: Base-catalyzed deprotonation at the α -carbon initiates π -bond migration.

  • Solution: Maintain strict pH control. Avoid strong bases (e.g., NaH, KOH) during deprotection steps. If basic conditions are unavoidable, keep temperatures strictly below 0°C.

Q2: My final product shows a severe loss of enantiomeric excess (epimerization). How do I prevent this?

A2: The cause depends on your chosen synthetic route:

  • Via Garner's Aldehyde: If you are synthesizing vinylglycinol via the olefination of Garner's aldehyde, traditional Wittig conditions (e.g., using KH or NaHMDS) will cause complete racemization at the α -carbon due to the basicity of the ylide[2]. Solution: Switch to non-basic olefination conditions, such as the AlMe3​–Zn–CH2​I2​ system.

  • Via DYKAT: If using the Dynamic Kinetic Asymmetric Transformation (DYKAT) of racemic butadiene monoepoxide, poor chiral ligand coordination allows premature, non-selective nucleophilic attack on the π -allyl-palladium intermediate. Solution: Utilize Trost's conformationally restrained C2​ -symmetric ligands to ensure enantioselectivities exceeding 98%[3].

Q3: During the deprotection of my N-Boc/N-Cbz precursor with HCl, I isolate a cyclic byproduct instead of the free amino alcohol. Why?

A3: You are observing oxazolidinone formation .

  • Causality: Under aqueous acidic conditions or elevated temperatures, the free hydroxyl group of the vinylglycinol intermediate acts as an internal nucleophile. It attacks the carbonyl carbon of the protonated carbamate (Boc or Cbz group), expelling the alkoxide/alcohol and forming a stable 5-membered oxazolidinone ring.

  • Solution: Perform the deprotection using strictly anhydrous HCl in 1,4-dioxane or diethyl ether at 0°C. The lack of water prevents the stabilization of the transition state required for cyclization.

Q4: I am seeing over-reduction (formation of 2-aminobutan-1-ol). How can I preserve the double bond?

A4: The allylic double bond is highly reactive toward catalytic hydrogenation. If your route relies on H2​/Pd−C to remove a Cbz protecting group or to reduce an azide precursor, concurrent reduction of the vinyl group is almost guaranteed[4].

  • Solution: Employ orthogonal protecting group strategies. For example, use a phthalimide protecting group (cleaved by hydrazine) or a Boc group (cleaved by acid) to completely bypass the need for reductive conditions[3].

Quantitative Route Comparison

To assist in route selection, the following table summarizes the quantitative performance and primary side-reaction risks of the three most common synthetic pathways to 2-aminobut-3-en-1-ol.

Synthetic RouteStarting MaterialKey ReagentsTypical YieldEnantiomeric Excess (ee)Primary Side Reaction Risk
DYKAT (Trost Method) Racemic Butadiene MonoepoxidePd(0), Chiral Ligand, Phthalimide85–95%>98%Epimerization (if ligand fails)
Olefination Garner's Aldehyde AlMe3​−Zn−CH2​I2​ 60–75%>94%Racemization (with basic ylides)
Reduction Vinylglycine derivativesDIBAL-H (controlled)50–70%>95%Over-reduction to saturated alcohol

Workflow & Side-Reaction Divergence

The following diagram maps the logical workflow of the preferred DYKAT synthesis route, highlighting the critical nodes where side reactions occur if parameters deviate.

SynthesisWorkflow Start Racemic Butadiene Monoepoxide DYKAT Pd(0) DYKAT + Chiral Ligand Phthalimide Addition Start->DYKAT Asymmetric Amination Intermediate Protected Vinylglycinol DYKAT->Intermediate High ee% Side1 Racemization (Loss of ee%) DYKAT->Side1 Poor Ligand / Excess Base Deprotect Hydrazine Deprotection & HCl Treatment Intermediate->Deprotect Orthogonal Cleavage Side2 Over-Reduction (Saturated Alcohol) Intermediate->Side2 H2/Pd-C Deprotection Target (S)-2-Aminobut-3-en-1-ol HCl (Target Product) Deprotect->Target Anhydrous HCl Side3 Oxazolidinone Formation (Intramolecular Cyclization) Deprotect->Side3 Aqueous Acid / Heat Side4 Aza-allylic Isomerization (Enamine Formation) Target->Side4 Strong Base / Heat

Workflow of vinylglycinol synthesis highlighting critical side-reaction divergence points.

Self-Validating Experimental Protocol: DYKAT Route

This protocol details the synthesis of (S)-2-aminobut-3-en-1-ol hydrochloride via the Pd-catalyzed DYKAT of butadiene monoepoxide[1][3]. It is designed as a self-validating system, meaning analytical checkpoints are built-in to ensure causality and prevent downstream failure.

Phase 1: Asymmetric Allylic Amination (DYKAT)
  • Preparation: In a flame-dried Schlenk flask under Argon, dissolve Pd2​(dba)3​⋅CHCl3​ (0.5 mol%) and Trost's (R,R)-DACH-naphthyl ligand (1.5 mol%) in anhydrous dichloromethane (DCM). Stir for 15 minutes at room temperature until the solution turns a vibrant orange-red, indicating active Pd(0) complex formation.

  • Addition: Add phthalimide (1.05 eq) and Na2​CO3​ (5 mol%). Cool the mixture to 0°C.

  • Reaction: Dropwise add racemic butadiene monoepoxide (1.0 eq). Stir at 0°C for 12 hours.

  • Self-Validation Checkpoint 1 (Chiral HPLC): Take a 10 μ L aliquot, filter through a silica plug, and analyze via chiral HPLC (e.g., Chiralcel OD-H). Requirement: The enantiomeric ratio (er) must be 99:1. If the er is low, ligand coordination was incomplete or compromised by moisture, leading to racemization.

Phase 2: Deprotection & Salt Formation
  • Hydrazinolysis: Concentrate the intermediate and redissolve in ethanol. Add hydrazine hydrate (2.0 eq) and stir at 50°C for 4 hours to cleave the phthalimide group.

  • Filtration: Cool to 0°C to precipitate phthalhydrazide. Filter the white solid and concentrate the filtrate carefully (the free amine is volatile).

  • Self-Validation Checkpoint 2 ( 1 H NMR): Analyze the crude free amine. Requirement: Look for the intact vinyl protons (multiplet at 5.8 ppm, two doublets at 5.2 ppm). The absence of these peaks indicates aza-allylic isomerization has occurred.

  • Hydrochloride Formation: Dissolve the crude amine in anhydrous diethyl ether at 0°C. Slowly bubble anhydrous HCl gas (or add 4M HCl in dioxane) until precipitation ceases.

  • Isolation: Filter the resulting white crystalline solid under a stream of nitrogen. Wash with cold anhydrous ether and dry under high vacuum to yield (S)-2-aminobut-3-en-1-ol hydrochloride.

References

  • α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms.National Institutes of Health (PMC).
  • Dynamic Kinetic Asymmetric Transformation of Diene Monoepoxides: A Practical Asymmetric Synthesis of Vinylglycinol, Vigabatrin, and Ethambutol.Figshare / Journal of the American Chemical Society.
  • Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products.Beilstein Journals.
  • Palladium-catalyzed allylic amination: a powerful tool for the enantioselective synthesis of acyclic nucleoside phosphonates.RSC Publishing.

Sources

Optimization

Technical Support Center: Purification of 2-Aminobut-3-en-1-ol Hydrochloride

Target Audience: Researchers, Application Scientists, and Drug Development Professionals. 2-Aminobut-3-en-1-ol hydrochloride (CAS: 99726-03-1) is a critical chiral building block utilized extensively in asymmetric synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals.

2-Aminobut-3-en-1-ol hydrochloride (CAS: 99726-03-1) is a critical chiral building block utilized extensively in asymmetric synthesis and active pharmaceutical ingredient (API) development. Isolating this unsaturated amino alcohol in high chemical and enantiomeric purity requires navigating a complex matrix of reaction byproducts—most notably phthalhydrazide, unreacted diamines, and inorganic salts.

This technical guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve >98% purity in your workflows.

Purification Logic & Separation Workflow

The purification of 2-aminobut-3-en-1-ol hydrochloride relies on exploiting the differential solubility and pKa values of the target molecule versus its synthetic impurities.

ImpurityLogic A Crude Reaction Mixture (2-Aminobut-3-en-1-ol) B Add 6N HCl & Chill to 0°C A->B Acidification C Phthalhydrazide Precipitates (Insoluble Byproduct) B->C Decreased Solubility D Amine HCl Salts Remain Soluble (Target + Amine Reagents) B->D Salt Formation E Filtration through Celite/Glass Wool C->E Solid Phase D->E Liquid Phase F Dowex 50W-X8 Ion Exchange E->F Filtrate G Elute with Aqueous Ammonia/HCl F->G Selective Desorption H Recrystallize (EtOH/Et2O) G->H Concentration I Pure 2-Aminobut-3-en-1-ol HCl H->I Crystallization

Logical workflow for isolating 2-aminobut-3-en-1-ol HCl from synthetic impurities.

Quantitative Impurity Profiling

Before initiating purification, it is critical to understand the quantitative profile of your crude mixture. Below is a summary of the most common contaminants encountered post-synthesis.

Impurity CategorySpecific ContaminantTypical Concentration in CrudeDetection MethodologyPrimary Removal StrategyTarget Residual Limit
Byproduct Phthalhydrazide40 - 50% (Stoichiometric)Visual (White solid), 1H NMRAcidification & 0°C Filtration< 0.1%
Reagent Excess Ethylenediamine / Hydrazine10 - 20%Ninhydrin stain, LC-MSDowex-50-W Ion Exchange< 0.5%
Inorganic Salt NaCl / KCl5 - 15%Ash test, ConductivityEtOH/Et2O Recrystallization< 0.1%
Stereoisomer (R)-2-Aminobut-3-en-1-ol1 - 5% (via racemization)Chiral HPLC (Chiralpak OD)Fractional Crystallization> 98% ee
Troubleshooting & FAQs (Mechanistic Insights)

Q1: Why does my 2-Aminobut-3-en-1-ol HCl contain a persistent white, insoluble precipitate after the deprotection step, and how do I remove it? Causality: The synthesis of 2-aminobut-3-en-1-ol frequently utilizes the Gabriel synthesis, where a phthalimide intermediate is deprotected using hydrazine or ethylenediamine. This reaction generates phthalhydrazide as a stoichiometric byproduct. While the free amine of 2-aminobut-3-en-1-ol is soluble in ethanol, phthalhydrazide has moderate solubility at room temperature, leading to persistent contamination. Action: By adding 6N aqueous hydrochloric acid and heating to reflux, you ensure complete conversion of the amino alcohol to its highly soluble hydrochloride salt. Cooling the mixture to 0°C drastically reduces the solubility of the neutral phthalhydrazide, forcing it to precipitate. Filtration through glass wool or Celite effectively removes this impurity [1].

Q2: How do I separate unreacted ethylenediamine or hydrazine from the target amino alcohol? Causality: Both the target 2-aminobut-3-en-1-ol and the deprotecting agents (hydrazine/ethylenediamine) are highly polar, low-molecular-weight amines. Standard silica gel chromatography is largely ineffective due to irreversible binding and severe streaking. Action: Utilize strongly acidic cation-exchange chromatography (e.g., DOWEX-50-W). When the aqueous mixture is applied, all protonated amines bind to the resin. Flushing with water removes non-basic impurities. The target compound can then be selectively eluted using a gradient of aqueous ammonia or by exploiting differential affinities, followed by reconversion to the hydrochloride salt [1, 2].

Q3: My chiral HPLC shows a drop in enantiomeric excess (ee). How can I enrich the (S)-enantiomer of the hydrochloride salt? Causality: Prolonged heating during the deprotection or concentration steps can cause trace racemization of the stereocenter at the allylic position. Action: The hydrochloride salt of 2-aminobut-3-en-1-ol exhibits a different solubility profile than its racemic counterpart. Dissolving the crude syrup in absolute ethanol or ethyl acetate, followed by the slow addition of diethyl ether, selectively crystallizes the enantiopure salt. The racemate typically remains dissolved in the mother liquor [3].

Self-Validating Experimental Protocols
Protocol A: Acid-Mediated Precipitation of Phthalhydrazide

This protocol removes the bulk of the stoichiometric byproducts generated during Gabriel deprotection.

  • Transfer the crude ethanolic deprotection mixture (containing 2-aminobut-3-en-1-ol and phthalhydrazide) to a round-bottom flask.

  • Add 6 N aqueous HCl (approximately 3-4 volumes relative to the starting material) and heat at reflux for 1 hour.

    • Causality Check: Heating ensures that any partially formed salts or trapped amino alcohols within the solid matrix are fully solubilized and protonated.

  • Cool the flask to 0°C using an ice-water bath and hold for 1 hour.

    • Validation Step: Observe the formation of a dense white precipitate (phthalhydrazide). If the supernatant remains cloudy or oily, seed the mixture with a known crystal of phthalhydrazide or extend the cooling time by 30 minutes.

  • Filter the cold suspension through a tightly packed plug of glass wool or a Celite pad [1, 2].

  • Wash the filter cake with a minimal amount of ice-cold ethanol to maximize the recovery of the target amino alcohol hydrochloride.

  • Concentrate the filtrate in vacuo to yield the crude amine hydrochloride salt as a thick syrup.

Protocol B: Cation-Exchange Purification (DOWEX-50-W)

Use this protocol to separate the target amino alcohol from unreacted diamines and inorganic salts.

  • Prepare a DOWEX-50-W (H+ form) column (1x5 cm for a 1 mmol scale) and equilibrate with distilled water.

  • Dissolve the crude amine hydrochloride syrup in a minimum volume of distilled water and apply it to the column.

  • Flush the column with 50 mL of distilled water to remove neutral and anionic impurities.

    • Validation Step: Test the water eluent with pH paper. The pH should return to neutral (~7.0), indicating all non-binding acids and impurities have been successfully washed through.

  • Elute the bound amines using a gradient of aqueous ammonia (e.g., 1 N to 3 N NH4OH) [1].

  • Collect fractions and spot them on a TLC plate (visualize with Ninhydrin stain) to identify the fractions containing 2-aminobut-3-en-1-ol.

  • Pool the positive fractions, concentrate in vacuo, and re-acidify with ethanolic HCl to reform the hydrochloride salt.

Protocol C: Recrystallization for Optical and Chemical Purity

This final step removes trace regioisomers and enriches the enantiomeric excess.

  • Dissolve the semi-pure 2-aminobut-3-en-1-ol hydrochloride syrup in a minimal amount of absolute ethanol (or a 1:1 mixture of ethanol and ethyl acetate) at 60°C.

    • Causality Check: Absolute ethanol is chosen because the hydrochloride salt is soluble when hot, but the addition of a non-polar anti-solvent will force crystallization without hydrolyzing the salt [3].

  • Slowly add diethyl ether dropwise until the solution becomes faintly turbid.

  • Remove from heat and allow the solution to cool to room temperature undisturbed, then transfer to a 4°C refrigerator overnight.

    • Validation Step: Needle-like or leaflet crystals should form. If an oil separates instead (a phenomenon known as "oiling out"), reheat the mixture, add a few drops of absolute ethanol to clarify the solution, and cool it more slowly.

  • Filter the purified crystals under vacuum, wash with cold diethyl ether, and dry under high vacuum.

References
  • Trost, B. M., et al. (2000). "Supporting Information: Palladium-catalyzed asymmetric allylic amination. development and synthetic applications (ja000547d)." Journal of the American Chemical Society. 1

  • Trost, B. M., et al. (2000). "Supporting Information - (S)-2-amino-3-buten-1-ol Synthesis." Wiley-VCH. 2

  • Stoll, A., & Hofmann, A. (1941). "Process for the preparation of amino-alcohols." US Patent 2243977A. 3

Sources

Troubleshooting

I. Diagnostic Q&amp;A: Troubleshooting Chiral Separation Failures

Welcome to the Technical Support Center for Chiral Chromatography. As a Senior Application Scientist, I have designed this guide to address the specific, often frustrating challenges associated with the enantiomeric sepa...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chiral Chromatography. As a Senior Application Scientist, I have designed this guide to address the specific, often frustrating challenges associated with the enantiomeric separation of vinylglycinol derivatives.

Vinylglycinol (2-amino-3-buten-1-ol) and its derivatives (such as the related antiepileptic drug vigabatrin, γ -vinyl-GABA) present a unique triad of chromatographic challenges: they are highly polar, possess a primary amine that causes severe secondary interactions with silica supports, and lack a strong UV chromophore. Standard reversed-phase or normal-phase polysaccharide methods frequently fail here.

This guide bypasses generic advice, focusing strictly on the mechanistic causality of your separation failures and providing self-validating protocols to fix them.

Q1: I am trying to separate underivatized vinylglycinol on a standard Chiralpak AD/AS column, but I am getting zero retention and complete co-elution. Why is this happening, and how do I fix it? The Causality: Polysaccharide-based chiral stationary phases (CSPs) rely heavily on π−π interactions, hydrogen bonding, and dipole-dipole stacking within their chiral grooves. Underivatized vinylglycinol is too polar and lacks the bulky aromatic groups necessary to anchor into the polysaccharide clefts, causing it to wash out in the void volume. The Solution: You have two distinct pathways:

  • Switch to a Primary Amine-Specific CSP: Utilize a Macrocyclic Glycopeptide column (specifically Teicoplanin Aglycone, e.g., CHIROBIOTIC™ TAG) or a Crown Ether-based CSP (e.g., (+)-(18-crown-6)-tetracarboxylic acid). The teicoplanin aglycone phase is exceptionally effective for vinyl-amino compounds because the removal of the sugar moieties from teicoplanin allows the primary amine of vinylglycinol deep access into the chiral aglycone basket[1].

  • Pre-column Derivatization: If you must use a polysaccharide column, derivatize the primary amine. Converting the amine to a carbamate (e.g., Fmoc, Boc, or Cbz) drastically reduces polarity, introduces a π−π interaction site, and provides a strong UV chromophore[2].

Q2: I switched to a Crown Ether CSP (Chirosil RCA(+)), but my peaks are severely tailing, and the baseline is drifting. What is the mechanism behind this? The Causality: Crown ether CSPs achieve chiral recognition by forming an inclusion complex between the host cavity and a protonated primary amine ( −NH3+​ ). If your mobile phase is not acidic enough, the amine remains partially unprotonated, leading to a breakdown in the inclusion mechanism and exposing the analyte to residual silanol groups on the silica support, which causes severe tailing. The Solution: You must force the analyte into its cationic state. Use an aqueous-organic mobile phase heavily modified with a strong acid. The gold standard for crown ether separation of aromatic/vinyl amines is 0.1% Perchloric acid ( HClO4​ ) in water mixed with methanol or acetonitrile[3]. The perchlorate ion acts as an excellent chaotropic counter-ion, pairing with the protonated amine to facilitate mass transfer without competing for the chiral cavity.

Q3: My resolution ( Rs​ ) is acceptable, but my signal-to-noise (S/N) ratio is terrible. I can barely integrate the peaks. How can I improve detection without altering the chiral separation? The Causality: Vinylglycinol lacks a conjugated π -system, meaning it has negligible UV absorbance above 210 nm. Operating an HPLC UV detector at 200-210 nm subjects you to baseline noise from mobile phase absorbance (especially if using carboxylate buffers or certain organic modifiers). The Solution:

  • Option A (Non-destructive): Switch to Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD). These are mass-sensitive and do not rely on chromophores. Note: You must use volatile mobile phase additives (e.g., Ammonium acetate, TFA) instead of perchloric acid.

  • Option B (Derivatization): Use an achiral derivatizing agent like o-phthalaldehyde/N-acetyl-L-cysteine (OPA/NAC) or an aryl isocyanate probe. This not only installs a robust UV/Fluorescence chromophore but also allows for chiroptical sensing via Circular Dichroism (CD)[4].

II. Comparative Analysis of Chiral Stationary Phases for Vinylglycinols

To optimize your workflow, compare the thermodynamic drivers and operational constraints of the three primary strategies for vinylglycinol separation.

CSP TechnologyChiral Recognition MechanismOptimal Mobile PhaseProsCons
Teicoplanin Aglycone (CHIROBIOTIC TAG) Hydrogen bonding, steric hindrance in aglycone basketPolar Organic Mode (e.g., 100% MeOH or EtOH/Water 80:20)High loadability; MS-compatible volatile buffers can be used[5].Sensitive to column temperature variations.
Crown Ether (18-Crown-6) Host-guest inclusion complex with −NH3+​ Acidic Aqueous/Organic (e.g., 0.1%HClO4​ / MeOH)Exceptional α values for primary amines[3].Highly acidic mobile phase degrades standard LC hardware over time; not MS-friendly.
Polysaccharide (Amylose/Cellulose) π−π stacking, dipole interactionsNormal Phase (Hexane/IPA) or Reversed PhaseRobust, ubiquitous in labs.Requires derivatization of vinylglycinol prior to injection[2].

III. Experimental Workflows & Self-Validating Protocols

Protocol A: Direct Enantiomeric Resolution via Teicoplanin Aglycone (TAG)

Use this protocol for rapid, underivatized analysis of vinylglycinol or vigabatrin.

  • System Preparation: Flush the HPLC system with MS-grade Water for 15 minutes, followed by MS-grade Ethanol to remove any residual normal-phase solvents.

  • Column Equilibration: Install a CHIROBIOTIC™ TAG column (150 mm × 4.6 mm, 5 µm). Equilibrate with the mobile phase: Ethanol/Water (80:20, v/v) at a flow rate of 0.4 mL/min[5].

  • Temperature Control (Critical Step): Set the column oven to exactly 20°C. Causality: Enantioseparations on macrocyclic glycopeptides are heavily enthalpy-driven. Higher temperatures increase kinetic energy, breaking the delicate hydrogen bonds required for chiral recognition, leading to co-elution.

  • Sample Preparation: Dissolve racemic vinylglycinol in the mobile phase to a concentration of 1.0 mg/mL. Do not use pure aqueous diluents, as this causes peak fronting due to solvent mismatch.

  • Detection: Set UV detection to 210 nm (if using high-purity solvents) or connect to a single quadrupole MS (ESI+ mode, monitoring the [M+H]+ ion).

  • Validation Check: Inject 5 µL. You should observe baseline resolution ( Rs​>2.0 ). If peaks tail, add 0.1% Acetic Acid and 0.1% Triethylamine to the mobile phase to mask residual silanols.

Protocol B: Indirect/Derivatized Resolution via OPA/NAC

Use this protocol if you only have standard achiral C18 columns or require high-sensitivity fluorescence detection.

  • Reagent Prep: Prepare a solution of o-phthalaldehyde (OPA, 10 mM) and N-acetyl-L-cysteine (NAC, 10 mM) in 0.1 M borate buffer (pH 9.5). Causality: NAC acts as a chiral thiol. It reacts with OPA and the primary amine of vinylglycinol to form highly fluorescent, UV-active diastereomeric isoindoles[4].

  • Derivatization: Mix 50 µL of the vinylglycinol sample with 50 µL of the OPA/NAC reagent. Vortex and let stand at room temperature for exactly 2 minutes. (Kinetics are fast, but the isoindole degrades over time; utilize an autosampler for precise timing).

  • Chromatography: Inject onto a standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Gradient elution using 50 mM Sodium Acetate (pH 6.0) and Methanol.

  • Detection: Fluorescence (Excitation: 340 nm, Emission: 450 nm).

IV. Troubleshooting Decision Matrix

Below is the logical workflow for diagnosing and correcting chiral HPLC failures for vinylglycinol derivatives.

G Start Vinylglycinol Chiral HPLC Troubleshooting DerivCheck Is the analyte derivatized? Start->DerivCheck Underiv No (Primary Amine Intact) DerivCheck->Underiv No Deriv Yes (Fmoc, Boc, OPA) DerivCheck->Deriv Yes CSPCheck Which CSP are you using? Underiv->CSPCheck PolyDeriv Polysaccharide CSP Deriv->PolyDeriv Poly Polysaccharide (AD/OD) CSPCheck->Poly Crown Crown Ether (18-Crown-6) CSPCheck->Crown Tag Chirobiotic TAG CSPCheck->Tag PolyFix Error: Too polar. Switch to Chirobiotic TAG or Crown Ether. Poly->PolyFix CrownIssue Are peaks tailing? Crown->CrownIssue CrownFix Ensure pH < 2.0 Use 0.1% HClO4. CrownIssue->CrownFix Yes TagIssue Poor Resolution? Tag->TagIssue TagFix Lower column temp to 20°C. Use Polar Organic Mode. TagIssue->TagFix Yes DerivSuccess Optimize Hexane/IPA ratio. Ensure UV at 254nm. PolyDeriv->DerivSuccess

Decision matrix for troubleshooting the enantiomeric separation of vinylglycinol derivatives.

V. References

1. - ResearchGate 2. - Sigma-Aldrich 3. - ORBi 4. - Chemical Science (RSC Publishing) 5. - Taylor & Francis

Sources

Optimization

Technical Support Center: Troubleshooting Racemization in 2-Aminobut-3-en-1-ol Hydrochloride Workflows

Welcome to the Application Support Center. 2-Aminobut-3-en-1-ol hydrochloride is a highly versatile chiral allylic amino alcohol building block used extensively in drug development and natural product synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. 2-Aminobut-3-en-1-ol hydrochloride is a highly versatile chiral allylic amino alcohol building block used extensively in drug development and natural product synthesis. However, its structural features—an α -chiral center flanked by a vinylic group and an amine—make it highly susceptible to racemization during routine handling and functionalization.

This guide provides field-proven, self-validating protocols to maintain enantiomeric excess (ee%) during neutralization, protection, and downstream reactions.

Part 1: Mechanistic Causality of Racemization (The "Why")

To prevent racemization, you must first understand the chemical causality behind the loss of stereochemical integrity. The erosion of chirality in 2-aminobut-3-en-1-ol proceeds primarily via two divergent pathways:

  • Base-Promoted α -Deprotonation: The acidity of the C2 α -proton is enhanced by the adjacent vinyl group. When the amine is converted to an electron-withdrawing derivative (e.g., during Boc or Cbz protection), strong organic bases can trigger reversible deprotonation. Literature confirms that using triethylamine as a base can lead to significant racemization of chiral allylic alcohols and amines[1]. Treatment of optically-enriched amines with strong bases in polar aprotic solvents cleanly induces racemization via an achiral aza-enolate or imine intermediate[2].

  • Transition-Metal Catalyzed Ionization: In the presence of transition metals (e.g., Pd, Ni), the allylic system can undergo oxidative addition. Mechanistic studies reveal that nickel and palladium complexes catalyze the exchange of amino groups in allylic amines via π -allyl intermediates, which directly leads to racemization[3]. The resulting π -allyl complex is thermodynamically stable and rapidly equilibrates, destroying the stereocenter before nucleophilic attack can occur[4].

RacemizationMechanisms A 2-Aminobut-3-en-1-ol (Chiral Allylic Amine) B Base-Catalyzed Deprotonation A->B Strong Base (e.g., Et3N, KOH) C Transition Metal Ionization A->C Transition Metals (e.g., Ni, Pd) D Aza-Enolate / Imine Intermediate (Achiral) B->D Reversible proton transfer E π-Allyl Metal Complex (Achiral) C->E Oxidative addition F Racemic Mixture (Loss of ee%) D->F Non-selective reprotonation E->F Nucleophilic attack

Fig 1: Divergent racemization pathways of 2-aminobut-3-en-1-ol via base and transition metal catalysis.

Part 2: Frequently Asked Questions (FAQs)

Q1: I am observing a 20-30% drop in enantiomeric excess (ee) when neutralizing the hydrochloride salt and protecting the amine with Boc2​O . What is causing this? A1: You are likely using a homogeneous organic base like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) in a polar aprotic solvent (e.g., THF or DMF). While some legacy synthetic routes report using TEA for the Boc protection of 2-aminobut-3-en-1-ol, it is well-documented that TEA can promote enolization and severe racemization of sensitive α -chiral allylic systems[1]. Once the Boc group attaches, the α -proton becomes significantly more acidic, and homogeneous strong bases facilitate reversible deprotonation. Solution: Switch to a biphasic Schotten-Baumann condition using a mild inorganic base (e.g., saturated aqueous NaHCO3​ ) and Dichloromethane (DCM).

Q2: Can I use Palladium catalysis for downstream cross-coupling on the vinyl group? A2: Proceed with extreme caution. Nickel and Palladium complexes are well-documented to catalyze the exchange of amino groups in allylic amines via π -allyl intermediates, which directly leads to racemization[3]. If cross-coupling (e.g., Heck or Suzuki) is strictly required, you must use bulky, electron-rich phosphine ligands to suppress oxidative addition into the allylic C-N bond, or mask the allylic amine completely (e.g., by forming a rigid oxazolidine ring) to alter the conformation and sterics, thereby preventing metal coordination.

Q3: Does the hydrochloride salt itself cause racemization during storage? A3: No. In its solid, crystalline hydrochloride salt form, 2-aminobut-3-en-1-ol is highly configurationally stable at room temperature. The protonated amine ( NH3+​ ) lacks the lone pair necessary to participate in imine tautomerization. Keep the reagent desiccated; hygroscopic moisture could create micro-acidic environments that slowly degrade the compound over time.

Part 3: Quantitative Data Summaries

To illustrate the critical importance of base and solvent selection, the following table summarizes the impact of various conditions on the enantiomeric excess during the N-Boc protection of (R)-2-aminobut-3-en-1-ol hydrochloride (Starting ee >99%).

Base SystemSolvent EnvironmentTemp (°C)Yield (%)Final ee (%)Status
Triethylamine (3.0 eq)THF (Homogeneous)258865% Severe Loss
DIPEA (3.0 eq)DMF (Homogeneous)259258% Severe Loss
K2​CO3​ (2.5 eq)Methanol (Homogeneous)0 to 258582% Moderate Loss
NaHCO3​ (sat. aq.)DCM / Water (Biphasic)0 to 2595>99% Maintained

Part 4: Step-by-Step Experimental Protocols

Protocol: Racemization-Free Neutralization and N-Boc Protection

Causality Focus: This protocol utilizes Schotten-Baumann conditions. The biphasic nature ensures the water-soluble hydrochloride salt is neutralized at the interface, immediately reacting with the organic-soluble Boc2​O . The mild NaHCO3​ prevents the pH from exceeding 8.5, completely shutting down the α -deprotonation pathway. It acts as a self-validating system: the evolution of CO2​ gas provides visual confirmation that the local pH is being strictly regulated.

Materials Required:

  • (R)- or (S)-2-Aminobut-3-en-1-ol hydrochloride (1.0 eq)

  • Di-tert-butyl dicarbonate ( Boc2​O ) (1.1 eq)

  • Sodium Bicarbonate ( NaHCO3​ ) (3.0 eq)

  • Dichloromethane (DCM) and Distilled Water

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of enantiopure 2-aminobut-3-en-1-ol hydrochloride in a 1:1 mixture of DCM and distilled water to achieve a 0.2 M concentration.

  • Buffering (Self-Validation): Add 3.0 equivalents of solid NaHCO3​ . Stir vigorously for 10 minutes at 0 °C (ice bath). Observe the reaction: CO2​ bubbling indicates successful neutralization of the HCl salt while maintaining a safe pH.

  • Electrophile Addition: Dissolve 1.1 equivalents of Boc2​O in a minimal amount of DCM. Add this solution dropwise to the vigorously stirring biphasic mixture over 15 minutes at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Maintain vigorous stirring for 4 hours to ensure maximum interfacial contact.

  • Workup: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. The resulting product can be used directly or purified via flash chromatography without fear of racemization.

References

  • A Silicon Tether Approach for Addition of Functionalized Radicals to Chiral α-Hydroxyhydrazones: Diastereoselective Additions of Hydroxymethyl and Vinyl Synthons Source: ACS Publications URL:1

  • Racemisation of amines - US6002045A Source: Google Patents URL:2

  • A general nickel-catalyzed hydroamination of 1,3-dienes by alkylamines: Catalyst selection, scope, and mechanism Source: The Hartwig Group / berkeley.edu URL:3

  • Scope and Mechanistic Probe into Asymmetric Synthesis of α-Trisubstituted-α-Tertiary Amines by Rhodium Catalysis Source: Schlegel Group / wayne.edu URL:4

  • Chemical Tools for Studying O-GlcNAc Source: SFU Library Thesis Template URL:

Sources

Troubleshooting

"optimizing solvent systems for 2-Aminobut-3-EN-1-OL reactions"

Title : Technical Support Center: Optimizing Solvent Systems for 2-Aminobut-3-en-1-ol Reactions Introduction : Welcome to the Application Science Support Center. As drug development increasingly relies on complex, functi...

Author: BenchChem Technical Support Team. Date: March 2026

Title : Technical Support Center: Optimizing Solvent Systems for 2-Aminobut-3-en-1-ol Reactions

Introduction : Welcome to the Application Science Support Center. As drug development increasingly relies on complex, functionalized scaffolds, 2-aminobut-3-en-1-ol has emerged as a critical vinylic β -amino alcohol building block. However, its trifunctional nature—comprising a primary amine, a primary hydroxyl group, and a terminal alkene—presents significant chemoselectivity challenges.

This guide provides field-proven, mechanistically grounded troubleshooting strategies for optimizing your solvent systems. By manipulating solvent polarity, hydrogen-bonding networks, and phase dynamics, you can precisely direct the reactivity of 2-aminobut-3-en-1-ol while suppressing unwanted byproducts.

Diagnostic Workflow: Solvent Selection by Target Transformation

G Start 2-Aminobut-3-en-1-ol (Multifunctional Substrate) N_rxn N-Functionalization (e.g., Alkylation/Acylation) Start->N_rxn O_rxn O-Functionalization (e.g., Etherification) Start->O_rxn Alkene_rxn Alkene Modification (e.g., Metathesis/Epoxidation) Start->Alkene_rxn Solvent_N Polar Aprotic (DMSO/DMF) or Biphasic (DCM/H2O) N_rxn->Solvent_N Maximize N-nucleophilicity Solvent_O Protect Amine First -> Strong Base in THF O_rxn->Solvent_O Prevent N-side reactions Solvent_Alkene Non-Coordinating (Anhydrous DCM/Toluene) Alkene_rxn->Solvent_Alkene Prevent catalyst poisoning

Caption: Solvent selection workflow for chemoselective 2-aminobut-3-en-1-ol functionalization.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: I am experiencing poor chemoselectivity between N-alkylation and O-alkylation. How can solvent choice resolve this? A1: The relative nucleophilicity of the primary amine versus the hydroxyl group is heavily dictated by the solvent's hydrogen-bonding network. In protic solvents (e.g., methanol, ethanol), the amine lone pair acts as a strong hydrogen-bond acceptor, which significantly dampens its nucleophilicity. Conversely, polar aprotic solvents like DMSO or DMF selectively solvate cations while leaving the amine lone pair exposed and highly reactive [1]. Actionable Insight: To favor N-alkylation, utilize polar aprotic solvents. To favor O-alkylation, the amine must typically be protected first (e.g., as a Boc or Cbz group), followed by deprotonation of the hydroxyl group using a strong base (e.g., NaH) in a weakly coordinating solvent like THF [4].

Q2: My N-alkylation reactions are yielding significant amounts of over-alkylated (secondary and tertiary amine) byproducts. What is the cause and solution? A2: Over-alkylation is a classic thermodynamic trap in amino alcohol synthesis. When the primary amine of 2-aminobut-3-en-1-ol is mono-alkylated, the resulting secondary amine becomes more nucleophilic than the starting material due to the electron-donating effect of the newly added alkyl group [1]. Actionable Insight: Transition to a biphasic solvent system (e.g., Water/Dichloromethane). By carefully tuning the pH of the aqueous layer, the mono-alkylated product (which is more lipophilic) partitions into the organic layer. This physical phase separation acts as a self-validating kinetic trap, immediately halting further reaction with the alkylating agent localized in the aqueous phase. Additionally, salt crystallization from solvents like n-butanol can effectively purge residual organic byproducts [1].

Q3: I am attempting a cross-metathesis on the terminal alkene, but my ruthenium catalyst is deactivating rapidly. Is the solvent to blame? A3: Yes, but the substrate is the primary culprit. The free primary amine in 2-aminobut-3-en-1-ol is a potent Lewis base that will irreversibly coordinate to and poison transition metal catalysts (like Grubbs' catalysts). Coordinating solvents (like acetonitrile or DMSO) further exacerbate catalyst degradation. Actionable Insight: First, mask the amine's lone pair by pre-forming the hydrochloride salt of 2-aminobut-3-en-1-ol [5]. Second, conduct the reaction in strictly non-coordinating, degassed solvents such as anhydrous dichloromethane (DCM) or toluene to maintain the integrity of the catalytic cycle.

Q4: Can I perform photo-induced radical additions to the alkene without protecting the amine and hydroxyl groups? A4: Yes. Recent advancements in photoredox catalysis have demonstrated that functionalized β -amino alcohol derivatives can be synthesized via light-induced radical relay methods without extensive protecting group chemistry. In these specific radical pathways, DMSO has proven to be the optimal solvent, as it stabilizes the radical intermediates and facilitates single-electron transfer (SET) processes under mild conditions [2].

Part 2: Quantitative Data - Solvent Effects on 2-Aminobut-3-en-1-ol

To aid in your experimental design, the following table summarizes how key solvent parameters influence the reactivity profile of 2-aminobut-3-en-1-ol.

Solvent SystemDielectric Constant ( ϵ )Dipole Moment (D)H-Bonding ProfilePrimary Effect on 2-Aminobut-3-en-1-olOptimal Reaction Pathway
DMSO 46.73.96Strong AcceptorLeaves amine lone pair highly exposed; stabilizes radical intermediates.N-alkylation; Photoredox radical additions [2].
DCM / Water (Biphasic) 8.9 / 80.11.60 / 1.85MixedPartitions lipophilic products away from aqueous reagents.Mono-N-alkylation; N-Boc protection (prevents over-reaction).
THF 7.51.75Moderate AcceptorSolvates metal cations (e.g., Na+ ); leaves alkoxides reactive.O-alkylation (requires prior N-protection).
Anhydrous Toluene 2.40.36NoneNon-coordinating; maintains transition metal catalyst stability.Alkene cross-metathesis (using HCl salt of substrate) [5].
Methanol 32.71.70Strong Donor/AcceptorHydrogen-bonds to amine, reducing its nucleophilicity.Epoxide ring-opening (modulates reactivity) [3].

Part 3: Standardized Experimental Protocols

The following protocols are engineered as self-validating systems. Causality is built into the steps so that visual or chemical cues confirm the success of the solvent choice.

Protocol A: Highly Chemoselective N-Boc Protection (Biphasic System)

Causality: Using a biphasic DCM/Water system ensures that the highly polar 2-aminobut-3-en-1-ol remains in the aqueous layer until it reacts with Boc2​O at the interface. Once protected, the lipophilic N-Boc product migrates into the DCM layer, preventing any potential O-acylation side reactions.

  • Preparation: Dissolve 10.0 mmol of 2-aminobut-3-en-1-ol in 15 mL of distilled water in a 100 mL round-bottom flask.

  • Base Addition: Add 1.5 equivalents (15.0 mmol) of sodium bicarbonate ( NaHCO3​ ). Validation: Effervescence indicates the neutralization of any trace acidic impurities, establishing the optimal pH (~8.5) for amine free-basing.

  • Solvent Addition: Add 15 mL of dichloromethane (DCM) to create a biphasic mixture. Stir vigorously (≥800 rpm) to maximize the interfacial surface area.

  • Reagent Introduction: Dissolve 1.05 equivalents of Di-tert-butyl dicarbonate ( Boc2​O ) in 5 mL of DCM. Add this solution dropwise to the vigorously stirring biphasic mixture over 15 minutes at 0∘C .

  • Phase Separation & Isolation: Allow the reaction to warm to room temperature and stir for 4 hours. Transfer to a separatory funnel. Extract the aqueous layer with an additional 2x 15 mL of DCM. The desired N-Boc-2-aminobut-3-en-1-ol is exclusively in the combined organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Alkene Cross-Metathesis using Grubbs Catalyst (Non-Coordinating Solvent)

Causality: The amine must be protonated to prevent catalyst poisoning. Anhydrous DCM is utilized because its non-coordinating nature and low dielectric constant prevent the disruption of the delicate ruthenacyclobutane intermediate during metathesis.

  • Substrate Masking: Dissolve 2-aminobut-3-en-1-ol in anhydrous diethyl ether and bubble dry HCl gas (or add 1M HCl in ether) to precipitate 2-aminobut-3-en-1-ol hydrochloride [5]. Filter and dry the salt under high vacuum. Validation: The formation of a white, crystalline solid confirms the successful masking of the Lewis basic amine.

  • Solvent Degassing: Add 20 mL of anhydrous DCM to an oven-dried Schlenk flask. Degas the solvent via three freeze-pump-thaw cycles to remove dissolved oxygen, which degrades the ruthenium catalyst.

  • Reaction Setup: Under an argon atmosphere, add 5.0 mmol of the 2-aminobut-3-en-1-ol hydrochloride salt and 15.0 mmol of the cross-metathesis partner (e.g., a terminal olefin) to the degassed DCM.

  • Catalyst Addition: Add 5 mol% of Grubbs 2nd Generation Catalyst. Validation: The solution will turn a characteristic deep red/brown. If the color rapidly turns black or green, the amine was not fully protonated, and the catalyst has been poisoned.

  • Execution: Heat the mixture to a gentle reflux ( 40∘C ) for 12 hours.

  • Quenching: Cool to room temperature and add an excess of ethyl vinyl ether to quench the active ruthenium species. Concentrate and purify via silica gel chromatography using a DCM/Methanol gradient [4].

References

  • BenchChem. "Minimizing byproduct formation in the synthesis of amino alcohols." BenchChem Troubleshooting Guides. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPGLQtvOAtOvuR8XJJmdyr1TMyuhClM_00v1YR8Z7Kjn-XSY4cOEmkFh-j56EE4JaqktYfsi4nDjaVeQ11v_V8lQCP3qwu3QWadRewuuD-o4zFWsIdl-Zlsdra1OqPPsaReoNglRqEoTyQA-50e0oWhuY3tTsMH4dgIKi8SAd52sdPia8niXHy5nUH0Hu3ocVNOKPnKYksp1pqBC3g]
  • GChemGlobal. "Synthesis of β-Amino Alcohol Derivatives through a Photo-Induced Reaction in DMSO." Synthesis Corner (July 15, 2025). Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHShx96uANlDO3EopvNxFPjtV1QbF93WevsSeZ6jTid0cdI5s33VQO13kCMYZg6F3sA1D8zQmrPwV3dhRc1nTfgfvNtvKRusv3-Af11VlszROsnB2FqO-XLhy_Ko2s1G7smLgkwpcGbtOupvIpEwyQFYFvweOH0Siqh_bbaGcaKr843Twvpn9UOiyMiekKfIbi_iYM7mUZfQXGBuoyu4fFXb-5Yv4vKDiA2cnA=]
  • Taylor & Francis. "Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by cyanuric chloride under mild and solvent-free conditions." Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3ga2-nE0IsdDeqchKOb24Z7BGcrSoeSEehb1yPeEIqmmtJyrki3wJPyhdJnfTeYzGCpJ7Sfq9QqkPEsLR6yZqLsXcG81EyjoQ7_Ppdv-SxGe9zKzpwsnM_9LnL-h6pWgCgb_-3rHxdEySPpMHU3cfNNDXhDIUPuY=]
  • Simon Fraser University (SFU) Library. "Chemical Tools for Studying O-GlcNAc." Thesis Documentation. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUoM6fBh0YyWyGj7sDnlNJwaP7SWyoVYTk7z2s5OlcIRyvCPmVmdOcgTzGhGLbHe9h7kESqzUjXhhE3OJll7hDiZdArvWU7f1dcMDnas84IRUXVfT74a7wciq8xC3sJ_wC_ct2ewtJqaZzX9_f5OoYzEh0e-9yu3RAocmF5bUDMernqBs-_mU=]
  • PubChem, National Institutes of Health. "(S)-2-aminobut-3-en-1-ol hydrochloride | C4H10ClNO | CID 16007024." Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHB8SzzlY2rs9nJQjxhGzqxW90laNBOAtlzqpm16RFlQPUVX_CSUJb5EurNhs6Fj9mTVTtlDDjJNaPgfAo6Vh0BJP2siGOxMnewgmNb4bE3iYMz6wZyouhppXNI2moq9AojuB0MfJPTSbsmR0Y=]
Optimization

Technical Support Center: Workup Procedures for Reactions Involving 2-Aminobut-3-en-1-ol Hydrochloride

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals working with 2-aminobut-3-en-1-ol hydrochloride. It offers detailed troubleshooting advice and freque...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals working with 2-aminobut-3-en-1-ol hydrochloride. It offers detailed troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of reaction workups involving this versatile building block. The information presented herein is grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and successful experimental outcomes.

Introduction: Understanding the Chemistry of 2-Aminobut-3-en-1-ol Hydrochloride

2-Aminobut-3-en-1-ol hydrochloride is a chiral amino alcohol that incorporates both a primary amine and an allylic alcohol. This unique combination of functional groups makes it a valuable synthon in organic chemistry, but also introduces specific challenges during the reaction workup. The hydrochloride salt form ensures stability and enhances water solubility, which must be considered when designing extraction and purification protocols. The presence of the vinyl group and the allylic alcohol introduces the potential for side reactions, such as polymerization or rearrangement, particularly under harsh acidic or basic conditions.[1][2]

Frequently Asked Questions (FAQs)

Q1: My reaction is complete, but I'm struggling to extract my product into an organic solvent. What's going wrong?

A1: The hydrochloride salt of your starting material, and potentially your product if the amine is still protonated, is highly water-soluble. To facilitate extraction into an organic solvent, you must first neutralize the amine. This is typically achieved by adding a base to the aqueous layer until the pH is above the pKa of the ammonium salt.

Q2: After basifying my reaction mixture, I'm observing an emulsion during extraction. How can I break it?

A2: Emulsion formation is common when working with amines due to their surfactant-like properties. To break an emulsion, try adding a saturated solution of sodium chloride (brine).[3] The increased ionic strength of the aqueous layer helps to force the organic components into the organic phase. Gentle swirling or stirring, rather than vigorous shaking, can also minimize emulsion formation.[3]

Q3: I've noticed a decrease in my yield after purification. Could my compound be degrading?

A3: Yes, the allylic alcohol functionality is susceptible to degradation, especially under strongly acidic or basic conditions or at elevated temperatures.[1][4] It's crucial to perform the workup at or below room temperature if possible. Additionally, prolonged exposure to air can lead to oxidation.

Q4: Are there any specific safety precautions I should take when working with 2-aminobut-3-en-1-ol hydrochloride?

A4: Yes, it is important to handle this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5] It may cause skin and eye irritation.[5] Always consult the Safety Data Sheet (SDS) for detailed safety information.

Troubleshooting Guides

This section provides a more in-depth look at specific issues that may arise during the workup of reactions involving 2-aminobut-3-en-1-ol hydrochloride.

Problem 1: Low Yield of Isolated Product
Possible Cause Troubleshooting Step Scientific Rationale
Incomplete neutralization of the amine hydrochloride.Before extraction, carefully add a base (e.g., saturated NaHCO₃ or dilute NaOH) to the aqueous layer. Monitor the pH with pH paper or a pH meter to ensure it is sufficiently basic (typically pH 9-11) to deprotonate the amine.The free amine form of the product is significantly more soluble in common organic solvents than its protonated ammonium salt form.[6]
Product is partially soluble in the aqueous layer even after basification.After the initial extraction, perform several additional extractions with smaller volumes of the organic solvent.Multiple extractions are more efficient at recovering a compound with some water solubility than a single extraction with a large volume of solvent.
Degradation of the allylic alcohol.Avoid strong acids and bases during the workup. If a basic wash is necessary, use a milder base like sodium bicarbonate. Keep the reaction and workup temperatures low.Allylic alcohols can undergo rearrangement or elimination reactions, especially in the presence of strong acids or bases and heat.[1][4]
Product loss during purification.If using column chromatography, consider deactivating the silica gel with a small amount of triethylamine in the eluent.The acidic nature of silica gel can cause polar compounds, especially amines, to streak or remain on the column, leading to lower recovery.
Problem 2: Presence of Impurities in the Final Product
Possible Impurity Identification Method Removal Strategy
Unreacted starting materialTLC, ¹H NMRIf the starting material is the primary impurity, a careful aqueous wash after basification should remove the water-soluble hydrochloride salt.
Polymerized byproducts from the vinyl group¹H NMR (broad signals), Gel Permeation Chromatography (GPC)These are often difficult to remove by standard chromatography. Precipitation of the desired product from a suitable solvent system may be effective.
Side-products from reactions of the allylic alcohol¹H NMR, Mass SpectrometryPurification by flash column chromatography with an appropriate solvent system is typically the best approach.

Experimental Protocols

General Workup Procedure for a Reaction Involving 2-Aminobut-3-en-1-ol Hydrochloride
  • Quenching the Reaction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a quenching agent (e.g., water, saturated ammonium chloride solution) to stop the reaction.[7]

  • Solvent Removal (if applicable): If the reaction was performed in a water-miscible solvent like THF or ethanol, remove the solvent under reduced pressure.

  • Neutralization and Extraction:

    • Add water and a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to the reaction mixture.

    • Slowly add a base (e.g., saturated sodium bicarbonate solution or 1M sodium hydroxide) while stirring until the pH of the aqueous layer is between 9 and 11.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer two more times with the organic solvent.

    • Combine the organic layers.

  • Washing and Drying:

    • Wash the combined organic layers with brine to remove excess water.[3]

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent.

  • Concentration and Purification:

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by a suitable method, such as flash column chromatography or crystallization.

Visualizing the Workup Logic

The following flowchart illustrates the decision-making process during a typical workup procedure.

Workup_Procedure start Reaction Mixture quench Quench Reaction start->quench remove_solvent Remove Water-Miscible Solvent (if applicable) quench->remove_solvent add_organic_solvent_water Add Organic Solvent and Water remove_solvent->add_organic_solvent_water basify Basify Aqueous Layer (pH 9-11) add_organic_solvent_water->basify extract Perform Liquid-Liquid Extraction basify->extract emulsion Emulsion Forms? extract->emulsion separate_layers Separate Layers wash_organic Wash Organic Layer with Brine separate_layers->wash_organic dry_organic Dry Organic Layer wash_organic->dry_organic concentrate Concentrate Under Reduced Pressure dry_organic->concentrate purify Purify Product concentrate->purify end Pure Product purify->end emulsion->separate_layers No break_emulsion Add Brine / Gentle Swirling emulsion->break_emulsion Yes break_emulsion->separate_layers

Caption: Decision flowchart for the workup of reactions involving 2-aminobut-3-en-1-ol hydrochloride.

Key Chemical Principles in Workup Design

The following diagram illustrates the key chemical transformation that is central to a successful extraction of an amine product.

Neutralization_Reaction reactant R-NH3+ Cl- (Water Soluble) product R-NH2 (Organic Soluble) reactant->product + OH- product->reactant + H+

Caption: The acid-base equilibrium governing the solubility of the amine during extraction.

References

  • (S)-2-aminobut-3-en-1-ol hydrochloride | C4H10ClNO | CID 16007024 - PubChem. National Center for Biotechnology Information. [Link]

  • 2-Aminobut-3-en-1-ol | C4H9NO | CID 13247016 - PubChem - NIH. National Center for Biotechnology Information. [Link]

  • Reactions and Mechanisms - Master Organic Chemistry. Master Organic Chemistry. [Link]

  • Theory of Aqueous Workup - Chemistry Teaching Labs - University of York. University of York. [Link]

  • 17.6: Reactions of Alcohols - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • US3465032A - Process for removing carbonyl compounds from vinyl acetate - Google Patents.
  • JP2000026381A - Isolation of aminoalcohol - Google Patents.
  • Allylic Alcohols | Chemistry | Research Starters - EBSCO. EBSCO Information Services. [Link]

  • Hydrogenation of Amino Acid Mixtures to Amino Alcohols - ACS Publications - ACS.org. American Chemical Society Publications. [Link]

  • Amino Acid Quenching - NWCommons. Northwestern College. [Link]

  • The Reaction of Poly(Vinyl Amine) with Acetone in Water | Request PDF - ResearchGate. ResearchGate. [Link]

  • 2 - SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]

  • CN102898324A - Method for preparing (S)-2-aminobutanamide hydrochloride - Google Patents.
  • Organic Reaction Workup Formulas for Specific Reagents. University of Rochester. [Link]

  • Allylic Substitution Reaction: Mechanism, Examples & Tips - Vedantu. Vedantu. [Link]

  • Synthesis of 1,2-amino alcohols via catalytic C–H amidation of sp 3 methyl C–H bonds. Royal Society of Chemistry. [Link]

  • Organic synthesis by quench reactions - PubMed. National Center for Biotechnology Information. [Link]

  • US3244755A - Purification of vinyl chloride - Google Patents.
  • A Mechanistic Study of Direct Activation of Allylic Alcohols in Palladium Catalyzed Amination Reactions - MDPI. MDPI. [Link]

  • Oxidative copper-catalyzed synthesis of β-amino ketones from allyl alcohols and anilines - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00961H. Royal Society of Chemistry. [Link]

  • Reaction Work-Up I | MIT Digital Lab Techniques Manual - YouTube. Massachusetts Institute of Technology. [Link]

  • (r)-(−)-10-methyl-1(9)-octal-2-one - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific. [Link]

  • WO2018115961A2 - Process for purification of vinyl acetate for use in polymerization in the presence of ethylene - Google Patents.
  • Chemically-active extraction - Chemistry Teaching Labs - University of York. University of York. [Link]

Sources

Reference Data & Comparative Studies

Validation

"comparative study of chiral amine synthesis methods"

The asymmetric synthesis of chiral amines remains one of the most critical challenges in modern drug development, given that approximately 40–45% of small-molecule active pharmaceutical ingredients (APIs) contain this st...

Author: BenchChem Technical Support Team. Date: March 2026

The asymmetric synthesis of chiral amines remains one of the most critical challenges in modern drug development, given that approximately 40–45% of small-molecule active pharmaceutical ingredients (APIs) contain this structural motif. As a Senior Application Scientist, I frequently guide research teams through the strategic selection of amination methodologies. The decision matrix is rarely straightforward; it requires balancing substrate sterics, electronic demands, process scalability, and environmental impact (E-factor).

This guide provides an objective, data-driven comparative study of the three premier methodologies in modern synthesis: , Biocatalytic Transamination , and Organocatalytic Asymmetric Reductive Amination .

MethodSelection Start Target: Chiral Amine API Q1 Substrate Characteristics? Start->Q1 Biocat Biocatalysis (Transaminases) Q1->Biocat Aliphatic/Small Ketones Green Chemistry Focus Metal Metal Catalysis (Ir/Rh/Ru) Q1->Metal Sterically Hindered Dialkyl Imines Organo Organocatalysis (Chiral Phosphoric Acids) Q1->Organo Acid-Sensitive or Metal-Free Req.

Decision logic for selecting a chiral amine synthesis method based on substrate properties.

For decades, transition metals (Ru, Rh, Ir) paired with chiral phosphorus ligands have been the workhorses of industrial asymmetric hydrogenation. Specifically, has proven exceptionally powerful for sterically demanding substrates, such as dialkyl imines, which are notoriously difficult to differentiate stereochemically.

The Causality of the Chemistry: Dialkyl imines possess two alkyl groups with nearly identical spatial and electronic profiles. To achieve high enantiomeric excess (ee), the catalyst must amplify minute steric differences. Iridium complexes bearing rigid, spiro-phosphine ligands (e.g., Ir-SpiroPNP) create a highly constricted chiral pocket. This physical crowding forces the substrate to adopt a single trajectory for hydride delivery, effectively discriminating between methyl and ethyl groups to yield high ee.

Self-Validating Experimental Protocol: Ir-Catalyzed Hydrogenation

Note: Iridium(I) precursors are highly susceptible to oxidative deactivation. O₂ alters the metal's oxidation state, terminating the catalytic cycle. Therefore, strict Schlenk or glovebox techniques are non-negotiable.

  • Catalyst Activation: Inside an argon-filled glovebox, dissolve [Ir(COD)Cl]2​ (0.5 mol%) and the chiral spiro-phosphine ligand (1.1 mol%) in anhydrous dichloromethane. Stir for 30 minutes to ensure complete ligand exchange.

  • Substrate Loading: Add the dialkyl imine substrate (1.0 equiv) and a halogen additive (e.g., I₂, 5 mol%) which acts to stabilize the active Ir(III)-hydride intermediate.

  • Hydrogenation: Transfer the mixture to a high-pressure stainless-steel autoclave. Pressurize with H₂ gas to 30 atm. Stir at room temperature for 12–24 hours.

  • Validation & Quality Control: Self-Validation Step: Before bulk workup, vent the reactor, extract a 10 µL aliquot, and dilute in hexane/isopropanol. Analyze via chiral HPLC. A successful run must demonstrate >95% conversion and >90% ee. If conversion is low, catalyst poisoning by trace moisture is the likely culprit.

  • Workup: Filter the crude mixture through a short pad of silica gel to remove the metal catalyst, followed by solvent evaporation.

Biocatalytic Transamination ( ω -Transaminases)

With the pharmaceutical industry's shift toward sustainable manufacturing, biocatalysis has surged to the forefront. offer exquisite enantio- and regioselectivity under mild, aqueous conditions.

The Causality of the Chemistry: ATAs rely on the cofactor Pyridoxal-5'-phosphate (PLP). The reaction operates in a state of thermodynamic equilibrium. To drive the reaction toward the chiral amine product, we must manipulate Le Chatelier's principle. This is achieved either by using a massive excess of an inexpensive amine donor (like isopropylamine) or by actively removing the ketone byproduct (e.g., acetone evaporation or enzymatic cascade degradation). Furthermore, the reaction must be strictly buffered at pH 7.5; deviations alter the protonation state of the PLP-lysine internal aldimine, leading to cofactor dissociation and irreversible enzyme denaturation.

BiocatalysisWorkflow Step1 1. Enzyme & Cofactor Prep (ATA + PLP Buffer) Step2 2. Substrate Addition (Prochiral Ketone + iPrNH2) Step1->Step2 Step3 3. Transamination Cycle (PLP ⇌ PMP) Step2->Step3 Step4 4. Equilibrium Shift (Acetone Removal) Step3->Step4 Step5 5. Product Isolation (Chiral Amine Extraction) Step4->Step5

Workflow of ATA-mediated biocatalytic transamination highlighting the PLP/PMP cycle.

Self-Validating Experimental Protocol: ATA Transamination
  • Buffer Preparation: Prepare a 100 mM sodium phosphate buffer (pH 7.5) containing 1 mM PLP. Crucial: The solution must turn pale yellow, confirming PLP solubility and stability.

  • Enzyme Addition: Add the lyophilized engineered ω -transaminase (e.g., 10 mg/mL).

  • Reaction Initiation: Add the prochiral ketone (50 mM) and isopropylamine (500 mM, 10 equiv) as the amine donor.

  • Incubation: Shake the reaction at 30 °C and 150 rpm for 24 hours in an open-flask system (or swept with inert gas) to facilitate the evaporation of the acetone byproduct, thereby driving the equilibrium.

  • Validation & Quality Control: Self-Validation Step: Centrifuge a 100 µL sample to pellet the protein. Derivatize the supernatant with Marfey’s reagent and analyze via LC-MS. You should observe the specific diastereomeric adduct confirming the desired enantiomer (>99% ee).

  • Workup: Adjust the bulk pH to >10 using 1M NaOH to deprotonate the product amine, then extract three times with methyl tert-butyl ether (MTBE).

Organocatalytic Asymmetric Reductive Amination

When transition metals are prohibited (due to strict API toxicity limits) and substrates are incompatible with aqueous biocatalysis, organocatalysis bridges the gap. The use of represents a masterclass in non-covalent transition state organization.

The Causality of the Chemistry: CPAs (such as BINOL- or SPINOL-derived acids) function as bifunctional catalysts. The Brønsted acidic proton protonates the imine, increasing its electrophilicity. Simultaneously, the phosphoryl oxygen serves as a Lewis base, forming a rigid hydrogen bond with the N-H of the reductant (typically a Hantzsch ester). This dual-activation physically locks the imine and the hydride source into a highly ordered, stereocontrolled transition state. If water (a byproduct of imine condensation) is not strictly scavenged, it will competitively hydrogen-bond with the CPA, shattering this organized transition state and plummeting the ee.

OrganocatalysisLogic Imine Imine Formation (Ketone + Amine) TS Highly Ordered Transition State (Hydrogen Bonding) Imine->TS CPA Chiral Phosphoric Acid (CPA) Bifunctional Activation CPA->TS Protonates Imine H-bonds Hantzsch Product Enantioenriched Amine TS->Product Hantzsch Hydride Transfer (Hantzsch Ester) Hantzsch->TS

Mechanism of CPA-catalyzed bifunctional activation in asymmetric reductive amination.

Self-Validating Experimental Protocol: CPA-Catalyzed Reductive Amination
  • Imine Formation: In a flame-dried Schlenk tube, combine the ketone (1.0 equiv) and the amine (1.1 equiv) in anhydrous toluene. Add activated 4Å molecular sieves (100 mg/mmol) to aggressively scavenge condensation water. Stir for 2 hours.

  • Catalyst & Reductant Addition: Add the chiral BINOL-derived phosphoric acid (5 mol%) and the Hantzsch ester (1.2 equiv).

  • Reaction: Stir the mixture at 30 °C for 24 hours. The Hantzsch ester will gradually oxidize to a pyridine derivative, driving the hydride transfer.

  • Validation & Quality Control: Self-Validation Step: Monitor the reaction via TLC (UV/Vis). The disappearance of the fluorescent Hantzsch ester spot and the emergence of the pyridine byproduct spot confirms active hydride transfer. Follow up with chiral SFC (Supercritical Fluid Chromatography) to verify ee.

  • Workup: Filter the mixture through Celite to remove molecular sieves, concentrate under reduced pressure, and purify via flash column chromatography.

Comparative Data Analysis

To aid in strategic route design, the following table synthesizes the operational and performance metrics of the three methodologies based on current state-of-the-art literature.

MetricIr-Catalyzed HydrogenationBiocatalytic TransaminationCPA Organocatalysis
Typical Yield 85 – 98%70 – 95%80 – 96%
Typical ee 90 – 98%>99%85 – 96%
Substrate Strengths Sterically hindered dialkyl imines, aryl-alkyl imines.Aliphatic ketones, small-to-medium bulky pharmaceutical intermediates.Acid-sensitive substrates, axially chiral aryl aldehydes.
Limitations Requires high-pressure H₂, sensitive to trace O₂/moisture.Poor solubility of highly lipophilic substrates in water; product inhibition.Requires stoichiometric Hantzsch ester (poor atom economy).
E-factor (Waste) Low (Highly atom-economical, H₂ is the only reductant).Very Low (Aqueous conditions, renewable catalysts).High (Generates stoichiometric pyridine waste).
Scalability Excellent (Industrial standard for ton-scale API synthesis).Excellent (Standardized in modern green pharma).Moderate (Best suited for discovery/medicinal chemistry).

Conclusion: Strategic Selection

There is no universal "best" method for chiral amine synthesis. If you are operating at a ton-scale manufacturing level with lipophilic, sterically hindered substrates, Transition Metal Catalysis remains unmatched in atom economy. If your priority is absolute enantiopurity (>99% ee) and green chemistry compliance, Biocatalysis is the definitive choice, provided your substrate is compatible with aqueous media. Finally, for medicinal chemists requiring rapid, metal-free library generation or working with highly functionalized, sensitive architectures, Organocatalysis provides an elegant and highly tunable solution.

References

  • Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades. ACS Catalysis. [1]

  • Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. MDPI. [2]

  • Iridium-Catalyzed Asymmetric Hydrogenation of Dialkyl Imines. CCS Chemistry. [3]

  • Catalytic Asymmetric Reductive Amination for Axially Chiral Aryl Aldehydes via Desymmetrization/Kinetic Resolution Cascade. Organic Letters (ACS Publications). [4]

Sources

Comparative

"enantiomeric excess determination for 2-Aminobut-3-EN-1-OL derivatives"

As a Senior Application Scientist, I approach the enantiomeric excess (ee) determination of 2-aminobut-3-en-1-ol (often referred to as vinylglycinol) and its derivatives by first evaluating the molecule's structural foot...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the enantiomeric excess (ee) determination of 2-aminobut-3-en-1-ol (often referred to as vinylglycinol) and its derivatives by first evaluating the molecule's structural footprint. These compounds are critical chiral building blocks in the synthesis of unnatural amino acids, sphingosine analogs, and peptidomimetics.

The primary analytical challenge with unprotected 2-aminobut-3-en-1-ol is its low molecular weight and complete lack of a strong UV chromophore. Furthermore, it possesses two competing nucleophilic sites (a primary amine and a primary alcohol). To establish a highly reliable, self-validating analytical system, we must choose between two orthogonal modalities: Chiral High-Performance Liquid Chromatography (HPLC) and Multinuclear NMR Spectroscopy via Chiral Derivatizing Agents (CDAs) .

Here is an in-depth, comparative guide to selecting, optimizing, and validating the ee determination for these specific derivatives.

Comparative Modalities: Chiral HPLC vs. NMR

Before committing to a workflow, it is crucial to objectively compare the performance metrics of the available analytical modalities.

Performance MetricChiral HPLC (Polysaccharide CSPs)NMR Spectroscopy (Mosher's Method)
Primary Mechanism Transient diastereomeric interactions (H-bonding, π−π stacking, steric inclusion)[1].Covalent formation of stable diastereomers via Chiral Derivatizing Agents[2].
Limit of Detection (ee) Excellent ( 0.1% ee achievable with optimized baseline resolution).Moderate (~1–2% ee, limited by NMR signal-to-noise and integration limits).
Throughput High (10–30 minutes per sample run).Low (Requires reaction time, workup, and potentially purification).
Absolute Configuration Cannot be determined independently (requires enantiopure reference standards).Can be assigned using Δδ values via empirical models[2].
Analyte Recovery Yes (Non-destructive; recoverable via semi-prep fraction collection).No (The analyte is permanently covalently modified)[2].

Method 1: Chiral HPLC (The High-Throughput Gold Standard)

The Causality of the Method: Chiral HPLC is the dominant technique for quantifying the enantiomers of amino alcohols[1]. Polysaccharide-based Chiral Stationary Phases (CSPs), such as amylose or cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or Chiralcel OD-H), are the industry standard[1][3]. The chiral recognition mechanism relies on hydrogen bonding between the carbamate linkages of the CSP and the analyte, coupled with structural inclusion into the polysaccharide chiral groove.

Because unprotected 2-aminobut-3-en-1-ol lacks a chromophore, direct UV detection is impossible[1]. We must perform a pre-column derivatization[4]. Benzoylation or 3,5-dinitrobenzoylation not only provides the necessary UV handle (detectable at 254 nm) but also introduces bulky aromatic groups that drastically enhance π−π stacking interactions with the CSP, thereby improving peak resolution (Rs)[1][5].

Self-Validating Experimental Protocol: Note: This protocol assumes the derivatization of the primary amine to an amide. If the amine is already protected (e.g., N-Boc), derivatize the alcohol, or inject directly if the protecting group is UV-active[3].

  • Pre-Column Derivatization: Dissolve 5 mg of the 2-aminobut-3-en-1-ol derivative in 1 mL of anhydrous dichloromethane (DCM).

  • Add 1.5 equivalents of triethylamine (TEA) as a non-chiral base[1].

  • Add 1.2 equivalents of 3,5-dinitrobenzoyl chloride (or benzoyl chloride)[1][5]. Stir at room temperature for 1 hour.

  • Quench and Extract: Quench with saturated aqueous NaHCO3​ . Extract the organic layer, dry over Na2​SO4​ , and evaporate the solvent. Re-dissolve the residue in the HPLC mobile phase (e.g., Hexane/Isopropanol).

  • System Validation (Critical Step): Always perform this derivatization on a known racemic standard of 2-aminobut-3-en-1-ol first. Inject the racemate onto the Chiralcel OD-H column[3][5].

  • Chromatographic Parameters: Run an isocratic elution (e.g., 85:15 n-Hexane:Isopropanol at 1.0 mL/min)[3][5]. Monitor UV at 254 nm.

  • Validation Check: Ensure the peak area ratio of the racemate is exactly 50:50. If it deviates, kinetic resolution occurred during derivatization (meaning one enantiomer reacted faster). If the ratio is 50:50 and Rs > 1.5, the system is validated. Proceed to inject your unknown sample.

Method 2: NMR with Mosher's Derivatization (The Orthogonal Approach)

The Causality of the Method: When HPLC method development fails, or when you need to determine the absolute configuration alongside the ee, Nuclear Magnetic Resonance (NMR) using a Chiral Derivatizing Agent (CDA) is the premier orthogonal choice[2].

Reacting the amino alcohol with α -methoxy- α -trifluoromethylphenylacetic acid chloride (MTPA-Cl, Mosher's acid chloride) breaks the enantiomeric equivalence by forming a mixture of diastereomers[2]. While 1H NMR can be used, 1H spectra of aliphatic chains are often cluttered. Therefore, I highly recommend using 19F NMR. The CF3​ group of the Mosher moiety provides a sharp, distinct singlet for each diastereomer in a spectral region completely free of background interference, allowing for highly precise integration[6].

Self-Validating Experimental Protocol:

  • Sample Preparation: In a dry, inert-flushed vial, dissolve 5 mg of the 2-aminobut-3-en-1-ol derivative in 0.5 mL of anhydrous CDCl3​ or Pyridine- d5​ [2].

  • Reagent Addition: Add 3.0 equivalents of anhydrous pyridine (if using CDCl3​ ) followed by 2.5 equivalents of (R)-MTPA-Cl. (Note: An excess is used to drive the reaction to complete di-derivatization at both the amine and alcohol sites, preventing complex mixtures of mono- and di-adducts).

  • Reaction: Gently agitate and let stand at room temperature for 2–4 hours.

  • Validation Check (Conversion): Acquire a standard 1H NMR spectrum first. Verify the complete disappearance of the starting material's vinylic/aliphatic protons and their shift to the derivatized positions. Incomplete conversion invalidates the ee calculation due to potential kinetic resolution.

  • Data Acquisition: Acquire the 19F NMR spectrum (with 1H decoupling to ensure sharp singlets)[6].

  • Calculation: Identify the two distinct CF3​ singlets corresponding to the diastereomers. Calculate the ee using the integration values: ee(%)=Area1​+Area2​∣Area1​−Area2​∣​×100 .

Analytical Decision Workflow

To streamline method selection in the laboratory, follow this logical decision matrix based on the protective state of your 2-aminobut-3-en-1-ol derivative.

Workflow Start 2-Aminobut-3-en-1-ol Analyte CheckUV Contains UV-Active Protecting Group? (e.g., Benzoyl, Fmoc) Start->CheckUV DirectHPLC Direct Chiral HPLC (e.g., Chiralcel OD-H) UV Detection at 254 nm CheckUV->DirectHPLC Yes NeedDeriv Lacks Chromophore (Unprotected Amino Alcohol) CheckUV->NeedDeriv No HPLC_Analysis HPLC Analysis Calculate Peak Area % DirectHPLC->HPLC_Analysis PreCol Pre-Column Derivatization (3,5-Dinitrobenzoyl Chloride) NeedDeriv->PreCol High Throughput NMRPath NMR Derivatization (Mosher's Acid Chloride) NeedDeriv->NMRPath Absolute Config. PreCol->HPLC_Analysis NMR_Analysis 19F / 1H NMR Analysis Integrate Diastereomeric Peaks NMRPath->NMR_Analysis

Workflow for selecting the optimal ee determination method for 2-aminobut-3-en-1-ol derivatives.

References

  • Palladium-catalyzed allylic amination. Organic & Biomolecular Chemistry. Available at: [Link]

  • Chiral chromatographic analysis of amino acids with pre-column derivatization. Acta Naturae. Available at: [Link]

  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. PMC (NIH). Available at:[Link]

  • Supporting Information: Enantiomeric excess determination via chiral HPLC. Wiley-VCH. Available at: [Link]

Sources

Validation

Advanced Analytical Comparison Guide: Confirming the Structure of 2-Aminobut-3-en-1-ol Hydrochloride via NMR Spectroscopy

2-Aminobut-3-en-1-ol hydrochloride (often referred to as vinylglycinol hydrochloride) is a highly versatile, low-molecular-weight chiral building block widely utilized in the synthesis of unnatural amino acids, iminosuga...

Author: BenchChem Technical Support Team. Date: March 2026

2-Aminobut-3-en-1-ol hydrochloride (often referred to as vinylglycinol hydrochloride) is a highly versatile, low-molecular-weight chiral building block widely utilized in the synthesis of unnatural amino acids, iminosugars, and complex pharmaceutical scaffolds[1]. With the molecular formula C4H10ClNO and a molecular weight of 123.58 g/mol [2], this compound presents a unique analytical challenge: it contains a terminal alkene, a primary alcohol, and a protonated primary amine within a compact four-carbon framework.

For researchers and drug development professionals, confirming the structural integrity and salt form of this compound requires precise analytical methodologies. This guide objectively compares the performance of different Nuclear Magnetic Resonance (NMR) solvent systems and acquisition techniques (1D vs. 2D) to establish a self-validating protocol for the structural elucidation of 2-aminobut-3-en-1-ol hydrochloride.

Comparative Analysis: Solvent Selection for Amine Hydrochlorides

The most critical decision in confirming the structure of an amine hydrochloride by NMR is solvent selection. Because 2-aminobut-3-en-1-ol hydrochloride contains multiple labile protons (the -OH group and the -NH3+ group), the choice of deuterated solvent fundamentally dictates the observable spectrum.

We compare the two primary alternatives: Protic Solvents (e.g., D2O, CD3OD) versus Aprotic Solvents (e.g., DMSO-d6) .

Performance Comparison: D2O vs. DMSO-d6
FeatureDeuterium Oxide (D2O)Dimethyl Sulfoxide (DMSO-d6)Analytical Verdict
Labile Proton Visibility Invisible. Rapid deuterium exchange replaces -OH and -NH3+ with -OD and -ND3+.Visible. Slow exchange allows direct observation of -OH and broad -NH3+ signals.DMSO-d6 is superior for confirming the hydrochloride salt state.
Backbone Resolution Excellent. No interference from exchangeable proton signals.Good, but broad -NH3+ signals (usually around 8.0-8.5 ppm) can occasionally complicate baseline integration.D2O provides a cleaner baseline for integrating the carbon backbone.
Water Peak Overlap HDO peak appears at ~4.7 ppm, which can obscure the C2 methine proton.HDO peak appears at ~3.3 ppm, which can overlap with the C1 hydroxymethyl protons.Context-Dependent . Requires careful sample drying to minimize water interference.
Chemical Shift Stability Shifts are highly dependent on sample concentration and exact pH.Shifts are relatively stable, though hydrogen bonding affects the -OH shift.DMSO-d6 offers more predictable shifts for the non-labile protons.

The Causality of the Salt State: In its free base form, the amine protons of 2-aminobut-3-en-1-ol typically appear upfield (~1.5 ppm). However, in the hydrochloride salt form, protonation creates an electron-withdrawing -NH3+ group. This deshields the adjacent C2 methine proton, shifting it significantly downfield. Using rigorously dried DMSO-d6 allows the researcher to observe the broad -NH3+ integration (integrating to 3 protons), thereby directly confirming the salt form without needing secondary mass spectrometry[3].

Comparative Analysis: 1D vs. 2D NMR Modalities

While 1D 1H and 13C NMR are standard, the allylic system of 2-aminobut-3-en-1-ol presents complex multiplet splitting. The terminal alkene protons (C4) exhibit geminal coupling to each other, as well as vicinal coupling to the C3 methine proton.

Why 1D NMR is Insufficient as a Standalone Method

In a 1D 1H spectrum, the diastereotopic protons of the C1 hydroxymethyl group (CH2-OH) often appear as complex, overlapping multiplets around 3.5–3.7 ppm. Depending on the solvent, these can overlap with residual water or solvent peaks.

The 2D Alternative: COSY and HSQC

Implementing a 2D workflow acts as a self-validating system:

  • 1H-1H COSY (Correlation Spectroscopy): Unambiguously maps the spin system. It proves that the C2 methine proton is coupled both to the C1 hydroxymethyl protons and the C3 alkene proton, confirming the linear connectivity of the chain.

  • 1H-13C HSQC (Heteronuclear Single Quantum Coherence): Resolves overlapping proton signals by separating them along the 13C dimension. It definitively separates the C4 terminal alkene protons (~119 ppm 13C) from the C1 oxygenated carbons (~62 ppm 13C)[1].

NMR_Workflow N1 Sample: 2-Aminobut-3-en-1-ol HCl N2 Solvent Selection N1->N2 N3 DMSO-d6 (Aprotic) Retains -NH3+ / -OH N2->N3 Observe Salt State N4 D2O (Protic) Exchanges Labile Protons N2->N4 Clean Backbone N5 1D NMR (1H, 13C) Chemical Shifts & Integrals N3->N5 N4->N5 N6 2D NMR (COSY, HSQC) Resolve J-Coupling N5->N6 If signals overlap N7 Structure Confirmed N5->N7 If fully resolved N6->N7

Workflow for NMR solvent selection and structural elucidation of amine hydrochlorides.

Standardized Experimental Protocol

To ensure reproducibility and trustworthiness, the following step-by-step methodology should be utilized when acquiring NMR data for 2-aminobut-3-en-1-ol hydrochloride.

Step 1: Sample Preparation and Desiccation Weigh 15–20 mg of the compound. Because hydrochloride salts are highly hygroscopic, dry the sample under a high vacuum (0.1 mbar) for 2 hours prior to analysis to remove ambient moisture.

Step 2: Solvent Preparation Utilize DMSO-d6 stored over 4Å molecular sieves. Add 0.6 mL of the solvent to the sample. Ensure the presence of 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard (0.00 ppm). Transfer to a high-quality 5 mm NMR tube.

Step 3: Instrument Tuning and Shimming Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated tuning and matching (ATMA) for both the 1H and 13C channels. Execute gradient shimming (TopShim) to achieve a highly homogeneous magnetic field. Expert Insight: Poor shimming will blur the fine allylic coupling constants (J ~ 1-2 Hz), making the terminal alkene protons appear as broad singlets rather than distinct doublets of doublets.

Step 4: 1D Acquisition

  • 1H NMR: Acquire 16 scans with a relaxation delay (d1) of 1.5 seconds.

  • 13C{1H} NMR: Acquire 512 to 1024 scans with a relaxation delay of 2.0 seconds, utilizing broadband proton decoupling.

Step 5: 2D Acquisition (If required) If the C1 and solvent water peaks overlap, acquire a gradient-selected 1H-13C HSQC spectrum (typically 2-4 scans per increment, 256 increments) to separate the signals based on their carbon shifts.

Quantitative Data: Reference Chemical Shifts

The following table summarizes the expected quantitative NMR data for 2-aminobut-3-en-1-ol hydrochloride, synthesized from literature precedents of vinylglycinol derivatives[1]. Data is referenced in D2O for backbone clarity.

PositionCarbon Type13C Shift (ppm)1H Shift (ppm)Multiplicity & Coupling (Hz)
C1 -CH2-OH~ 62.03.60 - 3.75m (diastereotopic protons)
C2 -CH-NH3+~ 55.93.90 - 4.10m
C3 -CH=~ 132.45.85 - 6.00ddd (J = 17.0, 10.5, 6.5)
C4 =CH2 (trans)~ 119.05.35 - 5.45d (J = 17.0)
C4 =CH2 (cis)~ 119.05.25 - 5.30d (J = 10.5)

Note: In DMSO-d6, expect an additional broad singlet integrating to 3H at ~8.2 ppm corresponding to the -NH3+ group, and a triplet integrating to 1H at ~5.1 ppm for the primary -OH group.

Conclusion

Confirming the structure of 2-aminobut-3-en-1-ol hydrochloride requires a deliberate approach to analytical chemistry. While protic solvents like D2O offer clean baselines for carbon backbone integration, aprotic solvents like rigorously dried DMSO-d6 are mandatory for confirming the compound's hydrochloride salt state via the observation of labile protons. By coupling intelligent solvent selection with 2D NMR techniques (COSY/HSQC), researchers can create a self-validating analytical system that guarantees structural integrity before utilizing this building block in downstream drug development.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 16007024, (S)-2-aminobut-3-en-1-ol hydrochloride". PubChem. Available at:[Link]

  • National Institutes of Health (PMC). "A Convenient Synthesis of L-α-Vinylglycine from L-Homoserine Lactone". NIH.gov. Available at:[Link]

Sources

Comparative

Biological Activity Comparison of Vinylglycinol Isomers: A Technical Guide for Drug Development

As a Senior Application Scientist, I frequently encounter the challenge of designing highly specific mechanism-based inhibitors. Among the most versatile chiral building blocks in this domain are the isomers of vinylglyc...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of designing highly specific mechanism-based inhibitors. Among the most versatile chiral building blocks in this domain are the isomers of vinylglycinol (2-amino-3-buten-1-ol). These isomers serve as the direct synthetic precursors to α -vinylic amino acids, most notably vinylglycine and vigabatrin , which are potent irreversible inhibitors of Pyridoxal 5'-Phosphate (PLP)-dependent enzymes[1][2].

This guide provides an objective, data-driven comparison of (S)- and (R)-vinylglycinol, detailing how their stereochemical divergence dictates their biological activity, target engagement, and downstream therapeutic utility.

Mechanistic Divergence: The Role of Stereochemistry

The biological significance of vinylglycinol isomers is fundamentally rooted in the stereospecificity of PLP-dependent enzymes. These enzymes, which include 1-aminocyclopropane-1-carboxylate (ACC) synthase and GABA aminotransferase (GABA-T), exclusively recognize the L-configuration (derived from the (S)-isomer) of amino acid substrates[2][3].

(S)-Vinylglycinol: The "Trojan Horse" Precursor

(S)-vinylglycinol is oxidized to L-vinylglycine or functionalized to (S)-vigabatrin. These compounds act as "suicide" (mechanism-based) inhibitors. The causality of their activity relies on a precise geometric alignment:

  • Aldimine Formation : The amine group forms an external aldimine with the PLP cofactor[2].

  • α -Deprotonation : Because the (S)-stereocenter mimics natural L-amino acids, the α -proton is perfectly aligned with the enzyme's active site base (typically a lysine residue)[2].

  • Covalent Trapping : Abstraction of the proton triggers an azaallylic isomerization. The adjacent vinyl group acts as an electrophilic Michael acceptor, irreversibly alkylating the active site nucleophile and forming a dead-end complex[2][4].

(R)-Vinylglycinol: The Orthogonal Scaffold

(R)-vinylglycinol (precursor to D-vinylglycine) is generally inactive against mammalian L-directed PLP enzymes because the inverted stereocenter prevents the necessary α -proton abstraction[2]. However, this "inactive" isomer is highly valuable in drug development as:

  • A Negative Control : Used to validate that inhibition by the (S)-isomer is truly mechanism-based and stereospecific.

  • An Orthogonal Drug Scaffold : (R)-vinylglycinol and its derivatives are utilized to synthesize completely different classes of therapeutics, such as specific enantiomers of anti-tuberculosis agents (e.g., ethambutol analogs) that target mycobacterial cell wall biosynthesis rather than PLP enzymes[1][5].

Quantitative Data Comparison

The following table summarizes the biological performance and target profiles of the downstream active compounds derived from vinylglycinol isomers.

Parameter(S)-Vinylglycinol Derivatives(R)-Vinylglycinol Derivatives
Primary Active Derivative L-Vinylglycine, (S)-VigabatrinD-Vinylglycine, (R)-Vigabatrin
Primary Target Class PLP-Dependent Enzymes (L-directed)D-Amino Acid Transaminases / Cell Wall Enzymes
Specific Enzyme Targets ACC Synthase, GABA AminotransferaseArabinosyltransferases (via Ethambutol scaffold)
Inhibition Mechanism Irreversible, Mechanism-Based (Suicide)Competitive / Reversible (Target dependent)
Kinetic Parameters (ACC Synthase) Kinact​ = 3.3 mM, kmax​ = 0.1 min −1 [3][4]No significant time-dependent inactivation[2]
Therapeutic Application Anti-epileptic (Neurology), Plant Growth RegulationAnti-mycobacterial (Infectious Disease)[5]

Experimental Workflows & Protocols

To ensure scientific integrity, the protocols below describe self-validating systems for both the synthesis of these isomers and the subsequent evaluation of their biological activity.

Protocol A: Asymmetric Synthesis via DYKAT

To obtain highly enantiopure vinylglycinol, classical kinetic resolution is limited to a 50% theoretical yield. We bypass this using a Palladium-catalyzed Dynamic Kinetic Asymmetric Transformation (DYKAT) of racemic butadiene monoepoxide[1][6].

Step-by-Step Methodology:

  • Catalyst Preparation : In a rigorously degassed Schlenk flask, combine 1.0 mol% Pd2​(dba)3​⋅CHCl3​ and 3.0 mol% of the appropriate chiral Trost ligand (e.g., (R,R)

    • or (S,S) -DPPBA) in anhydrous dichloromethane. Stir for 15 minutes to form the active Pd(0) complex[1].
  • Substrate Addition : Add 1.0 equivalent of racemic butadiene monoepoxide and 1.05 equivalents of phthalimide (the nitrogen nucleophile).

  • Dynamic Equilibration : Stir at ambient temperature for 12 hours. Causality note: The Pd catalyst rapidly interconverts the intermediate π -allyl palladium complexes. The chiral ligand dictates that the phthalimide nucleophile attacks only one specific diastereomeric complex, driving the entire racemic mixture to a single enantiomer[1][6].

  • Isolation : Concentrate the mixture and purify via flash chromatography. The resulting phthalimide-protected vinylglycinol is obtained in >95% yield and >98% enantiomeric excess (ee)[1].

Protocol B: Kinetic Evaluation of PLP-Enzyme Inactivation

To prove that (S)-vinylglycinol derivatives act as mechanism-based inhibitors, we must demonstrate time-dependent, pseudo-first-order kinetics that strictly require the PLP cofactor[3].

Step-by-Step Methodology:

  • Pre-incubation : Incubate the purified target enzyme (e.g., ACC synthase, 8.2 units) in 90 mM HEPES buffer (pH 8.2) containing 5 μ M PLP and varying concentrations of the inhibitor (0.5 mM to 5.0 mM) at 30°C[3].

  • Sampling : Withdraw aliquots at specific time intervals (e.g., 0, 15, 30, 60, 90 minutes).

  • Residual Activity Measurement : Immediately dilute the aliquot into an assay mixture containing saturating concentrations of the natural substrate (e.g., S-adenosyl-L-methionine) to halt further inactivation. Measure product formation (e.g., ACC production via gas chromatography)[3].

  • Data Analysis : Plot the natural log of residual activity ( ln(Et​/E0​) ) against time. A linear decay confirms pseudo-first-order inactivation. Plot the inverse of the observed rate constants ( 1/kobs​ ) against the inverse of inhibitor concentration ( 1/[I] ) to extract the maximal inactivation rate ( kmax​ ) and the inhibitor binding constant ( Kinact​ )[3][4].

Mechanistic and Workflow Visualizations

The following diagrams map the logical relationships and biochemical pathways discussed in this guide.

PLP_Inhibition A Enzyme-PLP (Internal Aldimine) B (S)-Isomer Derivative Binding A->B C External Aldimine Formation B->C D alpha-Proton Abstraction C->D Base catalysis E Azaallylic Isomerization D->E Vinyl group activation F Irreversible Covalent Adduct (Dead-End Complex) E->F Nucleophilic attack by Lysine

Mechanism-based inactivation of PLP-dependent enzymes by (S)-vinylglycinol derivatives.

DYKAT_Workflow A Racemic Butadiene Monoepoxide B Pd(0) Catalyst + Chiral Ligand A->B C Equilibrating pi-Allyl-Pd Complexes B->C Oxidative Addition D (S)-Vinylglycinol Derivative (ee > 98%) C->D Ligand L1 + Phthalimide E (R)-Vinylglycinol Derivative (ee > 98%) C->E Ligand L2 + Phthalimide

Dynamic Kinetic Asymmetric Transformation (DYKAT) yielding specific vinylglycinol isomers.

References

  • A Practical Asymmetric Synthesis of Vinylglycinol, Vigabatrin, and Ethambutol Journal of the American Chemical Society[Link]

  • α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms National Institutes of Health (PMC)[Link]

  • Dynamic Kinetic Asymmetric Transformation of Diene Monoepoxides: A Practical Asymmetric Synthesis of Vinylglycinol, Vigabatrin, and Ethambutol Journal of the American Chemical Society[Link]

  • Inactivation of 1-Aminocyclopropane-1-Carboxylate Synthase by L-Vinylglycine as Related to the Mechanism-Based Inactivation of the Enzyme by S-Adenosyl-L-Methionine Plant Physiology (Oxford Academic)[Link]

  • Stereoselective synthesis of tuberculostatic agent (S, S)-Ethambutol ResearchGate[Link]

Sources

Validation

"cost-effectiveness of different chiral building blocks"

Title: Navigating the Economics of Asymmetry: A Comparative Guide to Chiral Building Blocks Introduction In modern pharmaceutical development, the spatial arrangement of atoms is just as critical as the molecular formula...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Navigating the Economics of Asymmetry: A Comparative Guide to Chiral Building Blocks

Introduction In modern pharmaceutical development, the spatial arrangement of atoms is just as critical as the molecular formula itself. With the industry increasingly favoring enantiopure drug candidates to maximize therapeutic efficacy and minimize off-target side effects, the demand for high-purity chiral building blocks has surged[1]. However, as an Application Scientist, I constantly face the reality that chemical elegance must be balanced against process economics. The cost-effectiveness of sourcing or synthesizing a chiral center dictates the overall viability and Cost of Goods Sold (COGS) for a drug's manufacturing route.

This guide provides an objective, data-driven comparison of the three primary methodologies for accessing chiral building blocks—the chiral pool, biocatalysis, and chemocatalysis—and equips drug development professionals with a framework for evaluating their economic and experimental trade-offs.

The Three Pillars of Chiral Sourcing

The Chiral Pool: Nature’s Inventory The chiral pool utilizes naturally occurring, enantiomerically pure compounds—such as L-amino acids, carbohydrates, and terpenes—as starting materials.

  • Cost-Effectiveness: This is highly economical for target molecules that closely resemble the starting material. However, if the target requires extensive "self-immolative" restructuring to achieve a non-natural scaffold, the extended step count and low overall yield quickly erode the initial raw material cost advantage.

Biocatalysis: The Green Economic Engine Enzyme-mediated asymmetric synthesis (e.g., using transaminases or imine reductases) has revolutionized the production of chiral amines and alcohols.

  • Cost-Effectiveness: While the upfront R&D costs for enzyme screening and directed evolution are notable, biocatalysis is exceptionally cost-effective at scale[2]. Enzymes operate under mild conditions (aqueous media, ambient temperature), eliminating the need for expensive high-pressure infrastructure, and they generate minimal waste, resulting in a highly favorable environmental E-factor[3].

Chemocatalysis: The Premium for Structural Freedom Transition-metal catalyzed asymmetric synthesis (e.g., using Ruthenium or Rhodium with chiral ligands like BINAP or DuPHOS) allows chemists to build chirality into almost any prochiral substrate.

  • Cost-Effectiveness: This is typically the most expensive route. The high cost of precious metals, proprietary ligand licensing, and the rigorous downstream purification required to meet stringent API heavy-metal limits drive up process costs. However, for highly complex or unnatural scaffolds where enzymes fail, chemocatalysis remains indispensable.

Real-World Economics: When Chemistry Bows to Business

The ultimate decision often comes down to scalable economics rather than pure chemical performance. A classic example is Pfizer’s historical development of the drug candoxatril. Initially, a Rhodium-MeDuPHOS catalyst system provided an exceptional 95% yield and >99% enantiomeric excess (ee) for a key chiral glutarate building block[4].

However, when scaling up to produce two tons for Phase III trials, the process chemistry team switched to a Ruthenium-MeOBIPHEP system. Despite the Ruthenium system suffering from lower yields and lower ee%, the catalyst availability and favorable licensing agreements made it the superior business choice[4]. This underscores that cost-effectiveness is a holistic metric encompassing Intellectual Property (IP), supply chain robustness, and chemical yield.

Quantitative Cost-Effectiveness Matrix

MethodologyTypical Cost at Scale ($/kg)Enantiomeric Excess (ee%)Structural ScopeAtom EconomyPrimary Cost Driver
Chiral Pool $10 - $50>99%Narrow (Natural motifs)High (if direct)Extraction / Fermentation
Biocatalysis $100 - $500>99%Moderate to BroadVery HighEnzyme Engineering / Cofactors
Chemocatalysis $500 - $2000+90% - 98%Very BroadModeratePrecious Metals / Ligand IP

Strategic Decision Workflow

To optimize process economics, researchers should follow a structured decision matrix when selecting a chiral building block route.

G Start Target Chiral Building Block PoolCheck Available in Chiral Pool? Start->PoolCheck UsePool Chiral Pool (Lowest Cost) PoolCheck->UsePool Yes BioCheck Amenable to Biocatalysis? PoolCheck->BioCheck No UseBio Biocatalysis (High ROI at Scale) BioCheck->UseBio Yes (e.g., Amines, Alcohols) UseChemo Chemocatalysis (High Cost, Broad Scope) BioCheck->UseChemo No (Complex Scaffolds)

Workflow for selecting cost-effective chiral building blocks based on structural needs.

Experimental Protocol: Benchmarking Biocatalysis vs. Chemocatalysis

To empirically validate the cost-effectiveness of these methodologies, the following self-validating protocol benchmarks the synthesis of a high-value chiral building block: (R)-1-phenylethylamine.

Route A: Biocatalytic Transamination (Green & Scalable)

Objective: Synthesize (R)-1-phenylethylamine from acetophenone using an engineered ω -transaminase.

  • Reaction Setup: In a 500 mL jacketed bioreactor, suspend 50 mM acetophenone in 100 mM potassium phosphate buffer (pH 7.5). Add isopropylamine (IPA) as the amine donor (5 equivalents).

    • Causality: Ketone transamination is thermodynamically unfavorable. Using a 5-fold excess of inexpensive IPA drives the equilibrium toward the product amine via Le Chatelier's principle.

  • Biocatalyst Addition: Introduce 2 mg/mL of engineered (R)-selective ω -transaminase and 1 mM pyridoxal-5'-phosphate (PLP).

    • Causality: PLP is the obligate cofactor that shuttles the amino group. Maintaining a 1 mM concentration ensures the enzyme's active site remains saturated, preventing catalytic stalling.

  • Incubation: Stir at 30°C for 24 hours. Monitor conversion via achiral HPLC (C18 column, UV 210 nm).

    • Causality: 30°C provides optimal kinetic turnover without risking thermal denaturation of the enzyme, keeping energy costs negligible.

  • Workup & Validation: Adjust the reaction pH to 11.0 using 5M NaOH, then extract three times with ethyl acetate. Dry the organic layer over MgSO 4​ and concentrate.

    • Self-Validation: At pH 11, the product amine is fully deprotonated and partitions entirely into the organic phase, allowing for an accurate mass balance. Analyze the crude product via Chiral GC (e.g., Chirasil-Dex CB column) to confirm an ee% >99%.

Route B: Chemocatalytic Asymmetric Reductive Amination (High-Cost Benchmark)

Objective: Synthesize the same target using a transition-metal catalyst to evaluate downstream purification costs.

  • Reaction Setup: In a high-pressure Parr reactor, dissolve 50 mM acetophenone and 500 mM ammonium acetate in anhydrous methanol.

    • Causality: Anhydrous conditions are critical. Trace water can hydrolyze the intermediate imine back to the ketone or deactivate the highly sensitive metal catalyst.

  • Catalyst Addition: Add 1 mol% of[RuCl 2​ (R-BINAP)(DMF) n​ ] under an inert argon atmosphere.

    • Causality: The bulky R-BINAP ligand provides the chiral steric environment necessary for enantiofacial discrimination during the hydride transfer.

  • Hydrogenation: Pressurize the reactor with 50 bar H 2​ gas and heat to 60°C for 24 hours.

    • Causality: High pressure is required to solubilize sufficient H 2​ in methanol to achieve a practical reaction rate. This necessitates expensive, specialized high-pressure safety infrastructure.

  • Workup & Validation: Vent the H 2​ gas safely. Filter the mixture through a pad of Celite to remove bulk precipitated metal. Concentrate the filtrate and purify via silica gel column chromatography.

    • Self-Validation: Analyze via Chiral GC. While the ee% may reach 95%, the mandatory column chromatography step highlights the hidden downstream costs (solvents, silica, time) required to remove toxic Ruthenium residues—a major economic penalty compared to the simple liquid-liquid extraction in Route A.

Conclusion

The cost-effectiveness of chiral building blocks is not determined solely by the price of raw materials. It is a complex equation balancing atom economy, infrastructure requirements, IP licensing, and downstream purification. While chemocatalysis offers unparalleled versatility for novel scaffolds, the pharmaceutical industry's shift toward biocatalysis reflects a broader recognition that green chemistry and process economics are intrinsically linked.

References

  • Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development.AiFChem.
  • Biocatalysis: A smart and green tool for the prepar
  • The Transformative Power of Biocatalysis in Convergent Synthesis.NIH (PMC).
  • C&EN: CHIRAL BUSINESS - REALITY CHECK - When Chemistry Bows To Economics.American Chemical Society (ACS).

Sources

Comparative

"assessing the purity of commercial 2-Aminobut-3-EN-1-OL hydrochloride"

An objective, data-driven comparison guide for researchers, analytical chemists, and drug development professionals. Introduction: The Analytical Challenge of Aliphatic Amino Alcohols 2-Aminobut-3-en-1-ol hydrochloride (...

Author: BenchChem Technical Support Team. Date: March 2026

An objective, data-driven comparison guide for researchers, analytical chemists, and drug development professionals.

Introduction: The Analytical Challenge of Aliphatic Amino Alcohols

2-Aminobut-3-en-1-ol hydrochloride (CAS: 219803-57-3 for the (S)-enantiomer) is a highly versatile, low-molecular-weight allylic amino alcohol used extensively as a building block in the synthesis of unnatural amino acids, sphingosine analogs, and complex heterocycles [1].

However, assessing the true purity of commercial batches presents a significant analytical challenge. The molecule possesses three problematic characteristics for standard chromatography:

  • High Polarity: The combination of a hydroxyl group, a primary amine, and its hydrochloride salt form prevents adequate retention on standard reversed-phase (C18) columns.

  • Lack of a Chromophore: The isolated terminal alkene absorbs weakly in the low UV range (~200–210 nm), leading to poor signal-to-noise ratios and the complete invisibility of saturated impurities.

  • Salt Form: Inorganic impurities (e.g., excess ammonium chloride or sodium chloride from synthesis) are invisible to traditional organic assays but artificially inflate the mass of the commercial product [2].

Relying on standard HPLC-UV for this compound frequently results in a dangerous overestimation of purity. To ensure scientific integrity in downstream syntheses, this guide objectively compares three robust analytical methodologies—qNMR , HILIC-CAD , and Fmoc-Derivatization HPLC-UV —providing causality-driven protocols and comparative experimental data.

Comparative Analysis of Purity Assessment Methodologies

To establish a self-validating analytical system, researchers must select a method based on available instrumentation and the specific need for absolute versus relative quantification.

G Start Amino Alcohol Purity Assessment Q1 Is absolute quantification without reference std needed? Start->Q1 qNMR qNMR (1H) Internal Std (e.g., Maleic Acid) Q1->qNMR Yes Q2 Is a CAD/ELSD detector available? Q1->Q2 No HILIC HILIC-CAD Direct Analysis Q2->HILIC Yes Deriv Fmoc-Cl Derivatization + RP-HPLC-UV Q2->Deriv No

Decision matrix for selecting the optimal purity analysis method for aliphatic amino alcohols.

Quantitative NMR (qNMR)

The Mechanism: qNMR provides a direct, primary ratio measurement. By integrating the analyte's proton signals against a highly pure, traceable internal standard, absolute mass fraction purity is calculated without needing a reference standard of the analyte itself [2]. The Causality: For 2-Aminobut-3-en-1-ol, the vinyl protons (multiplet at ~5.8 ppm) are highly distinct and shifted away from typical aliphatic impurities, making them ideal for integration. Using Deuterium Oxide ( D2​O ) as the solvent prevents the exchangeable amine and hydroxyl protons from broadening the spectrum.

HILIC-CAD (Charged Aerosol Detection)

The Mechanism: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar analytes using a water-rich layer on a polar stationary phase. The CAD detector nebulizes the eluent, evaporates the solvent, and measures the charge transferred to the residual non-volatile analyte particles. The Causality: CAD provides a mass-proportional response independent of chemical structure or chromophore presence. This ensures that non-UV-absorbing byproducts (like saturated 2-aminobutanol) are detected with the same sensitivity as the target alkene.

Pre-column Fmoc-Cl Derivatization (RP-HPLC-UV)

The Mechanism: 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) reacts with primary amines to form stable carbamates. The Causality: The basic reaction buffer deprotonates the hydrochloride salt, freeing the nucleophilic amine. The bulky fluorenyl group adds massive hydrophobicity (enabling standard C18 retention) and a strong chromophore (enabling sensitive UV detection at 265 nm) [3].

Workflow Step1 Sample Prep Dissolve in Borate Buffer (pH 9.5) Step2 Derivatization Add Fmoc-Cl in ACN Incubate 30 min Step1->Step2 Step3 Quenching Add 1-Adamantanamine to consume excess Fmoc Step2->Step3 Step4 Analysis RP-HPLC-UV (265 nm) C18 Column Step3->Step4

Step-by-step experimental workflow for the pre-column Fmoc-Cl derivatization of amino alcohols.

Experimental Protocols: Self-Validating Workflows

Protocol A: Absolute Purity via qNMR
  • Sample Preparation: Accurately weigh ~10.0 mg of 2-Aminobut-3-en-1-ol HCl and ~5.0 mg of a certified reference standard (e.g., TraceCERT® Maleic Acid) using a microbalance (d = 0.01 mg).

  • Solvation: Dissolve the mixture in 0.6 mL of D2​O (100% atom D) and transfer to a 5 mm NMR tube.

  • Acquisition: Acquire the 1H NMR spectrum at 400 MHz. Critical Step: Set the relaxation delay ( D1​ ) to at least 30 seconds (or 5×T1​ of the slowest relaxing proton) to ensure complete magnetization recovery and quantitative accuracy [4].

  • Processing: Phase and baseline correct manually. Integrate the maleic acid singlet (~6.28 ppm, 2H) and the analyte's internal vinyl proton multiplet (~5.80 ppm, 1H). Calculate purity using the standard qNMR mass-balance equation.

Protocol B: Fmoc-Cl Derivatization for RP-HPLC-UV
  • Buffer Preparation: Prepare a 0.1 M sodium borate buffer, adjusted to pH 9.5 with NaOH.

  • Derivatization Reaction: In a 2 mL HPLC vial, mix 100 µL of the sample solution (1 mg/mL in water) with 100 µL of the borate buffer. Add 200 µL of a 10 mM Fmoc-Cl solution in Acetonitrile.

  • Incubation & Quenching: Vortex and incubate at room temperature for 30 minutes. Add 50 µL of a 20 mM 1-Adamantanamine solution to quench unreacted Fmoc-Cl (preventing massive reagent peaks from obscuring the chromatogram).

  • Chromatography: Inject 10 µL onto a C18 column (150 x 4.6 mm, 5 µm). Run a gradient of Water/Acetonitrile (both containing 0.1% TFA) from 20% to 90% ACN over 15 minutes. Monitor at 265 nm.

Experimental Data: Evaluating Commercial Batches

To demonstrate the critical importance of method selection, two hypothetical commercial batches of 2-Aminobut-3-en-1-ol hydrochloride ("Supplier A" and "Supplier B") were evaluated using standard HPLC-UV (underivatized) versus our robust methodologies.

Table 1: Comparative Purity Assessment of Commercial Batches

Analytical MethodTarget Analyte Property LeveragedSupplier A (Premium Grade)Supplier B (Economy Grade)False Positive Risk
Vendor Declared Purity N/A>98.0%>95.0%N/A
Standard HPLC-UV (210 nm) Weak alkene absorbance99.5%98.2%High. Misses saturated impurities and inorganic salts.
qNMR (Absolute Mass %) Unique proton resonance98.1%89.4%Low. Accounts for total mass, revealing inorganic salt contamination.
HILIC-CAD (Relative Area %) Total non-volatile mass99.1%91.2%Low. Detects saturated aliphatic amino alcohol byproducts.
Fmoc-Derivatization UV Primary amine reactivity99.0%92.5%Moderate. Misses non-amine impurities but accurately separates amines.

Data Interpretation: Supplier B's batch shows a classic analytical trap. Standard HPLC-UV reports a highly acceptable 98.2% purity. However, qNMR reveals the absolute mass purity is only 89.4%. The discrepancy is caused by the presence of excess inorganic salts (invisible to UV and CAD) and saturated byproducts (invisible to UV but detected by CAD and Fmoc-derivatization). For rigorous drug development, qNMR remains the gold standard for validating the absolute purity of polar hydrochloride salts.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 16007024, (S)-2-aminobut-3-en-1-ol hydrochloride". PubChem,[Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014.[Link]

  • National Institutes of Health (NIH). "Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride." PMC, 2023.[Link]

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for 2-Aminobut-3-en-1-ol Hydrochloride

Executive Summary & Chemical Profile As a Senior Application Scientist, I frequently see researchers underestimate the handling requirements of chiral allylic amino alcohol salts. 2-Aminobut-3-en-1-ol hydrochloride is a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

As a Senior Application Scientist, I frequently see researchers underestimate the handling requirements of chiral allylic amino alcohol salts. 2-Aminobut-3-en-1-ol hydrochloride is a highly versatile building block utilized extensively in the asymmetric synthesis of complex heterocycles, such as functionalized piperidines and natural product analogues like tetrahydropseudodistomin[1].

However, the presence of the primary amine hydrochloride makes this compound exceptionally hygroscopic[2]. Exposure to ambient humidity not only leads to inaccurate stoichiometric weighing due to water absorption but can also cause the crystalline powder to clump, accelerating degradation[3]. This guide provides field-validated, self-validating protocols for the safe handling, storage, and disposal of this reagent.

Physicochemical Properties & Hazard Profile

Before handling, personnel must understand the specific risks associated with this chemical. As a hydrochloride salt, it presents as a solid powder that poses a significant inhalation risk if aerosolized[4].

Table 1: Chemical Profile and GHS Classification

Property / HazardSpecification
CAS Number 99726-03-1 (Racemic)[5] / 313995-40-3 (R-enantiomer)
Molecular Formula C₄H₁₀ClNO[4]
Physical State Solid / Crystalline Powder[5]
Storage Requirements 2-8°C, stored strictly under an inert atmosphere (Nitrogen/Argon)[5]
GHS Signal Word Warning (Pictogram: GHS07)[4][5]
H-Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[4]
P-Statements P261, P264, P280, P305+P351+P338[4][5]

Personal Protective Equipment (PPE) Matrix

To mitigate the risks of skin/eye irritation and respiratory exposure, the following PPE must be strictly adhered to. The causality behind these choices is rooted in the compound's physical state (dust-forming solid) and its hygroscopic nature, which causes it to adhere to skin moisture, leading to localized acidic irritation[3][4].

Table 2: Mandatory PPE Specifications

PPE CategorySpecificationMechanistic Justification
Eye/Face ANSI Z87.1 compliant safety goggles with side-shields.Prevents ingress of fine particulate dust which causes severe eye irritation (H319) upon contact with ocular fluid[4].
Skin/Body Impervious, flame-resistant lab coat; closed-toe non-porous shoes.Prevents accumulation of reactive dust on personal clothing[4].
Hands Nitrile gloves (minimum 4 mil thickness).Nitrile provides an excellent barrier against amine salts. Double-gloving is mandatory during spill cleanup[4].
Respiratory N95, P100 particulate respirator, or PAPR.Critical for mitigating H335 (respiratory irritation). The solid form easily aerosolizes during weighing and transfer operations[4].

Operational Workflows & Handling Protocols

Because 2-Aminobut-3-en-1-ol hydrochloride is a moisture-sensitive salt, exposure to ambient humidity will result in the absorption of water[2]. Every protocol must be a self-validating system to ensure scientific integrity.

Step-by-Step Methodology: Moisture-Free Weighing and Transfer
  • Thermal Equilibration (Self-Validation Step): Remove the sealed reagent bottle from the 2-8°C refrigerator. Crucial: Allow the bottle to sit in a desiccator for at least 30-60 minutes to reach ambient room temperature before opening. Opening a cold bottle will cause immediate condensation of atmospheric moisture onto the hygroscopic salt, ruining the batch[2].

  • Environmental Preparation: Transfer the equilibrated bottle into a glovebox purged with high-purity Nitrogen or Argon. Verify that the internal moisture and oxygen sensors read <5 ppm to validate the inert environment.

  • PPE Verification: Ensure nitrile gloves, lab coat, and safety goggles are equipped. (If a glovebox is unavailable and a Schlenk line/glovebag must be used, an N95/P100 respirator is mandatory to prevent inhalation)[4].

  • Weighing: Use an anti-static weigh boat or a static-eliminator gun. Amine hydrochloride powders often carry static charges, causing them to scatter and aerosolize when manipulated with a metal spatula.

  • Transfer: Transfer the weighed solid directly into the oven-dried reaction vessel. Seal the vessel with a rubber septum and flush with inert gas before removing it from the controlled environment.

  • Resealing: Flush the headspace of the primary reagent bottle with Argon, seal the cap tightly, wrap with Parafilm or Teflon tape, and return immediately to 2-8°C storage[5].

G A 1. Purge Environment (Glovebox or Schlenk Line with N2/Ar) B 2. Equip Mandatory PPE (Nitrile, N95/P100, Goggles, Lab Coat) A->B C 3. Transfer Reagent (Move bottle to inert atmosphere) B->C D 4. Weighing Protocol (Use anti-static weigh boat) C->D E 5. Reseal & Store (Parafilm/Teflon, return to 2-8°C) D->E F 6. Reaction Setup (Dissolve in anhydrous solvent) D->F

Workflow for handling moisture-sensitive 2-Aminobut-3-en-1-ol HCl under inert conditions.

Emergency Response & Spill Management

In the event of an accidental release, immediate containment is required to prevent inhalation exposure and environmental contamination[4].

Step-by-Step Spill Mitigation
  • Evacuation and Assessment: Isolate the spill area immediately. Assess the volume of the spill and ensure no personnel are downwind of the dust.

  • PPE Donning: Personnel responding to the spill MUST don a P100 respirator and double nitrile gloves[4].

  • Dry Cleanup (Causality Note): Do not use water initially. Adding water to the hydrochloride salt will create a concentrated, acidic, and highly irritating solution. Instead, use a dry anti-static broom or a HEPA-filtered vacuum dedicated to chemical spills to collect the bulk solid[4].

  • Surface Decontamination: Once the bulk solid is removed, wipe the area with a damp cloth (using a mild alkaline solution or soapy water) to neutralize and remove residual traces.

  • Ventilation: Ensure the area is well-ventilated to clear any remaining suspended particulates before allowing general access.

SpillResponse A Solid Spill Detected B Assess Size & Risk A->B C Don PPE (Respirator required) B->C D Dry Sweep (Avoid aerosolization) C->D E Ventilate Area C->E F Dispose as Hazardous Waste D->F E->D

Logical decision matrix for managing a solid spill of 2-Aminobut-3-en-1-ol hydrochloride.

Waste Disposal Plan

Proper disposal ensures compliance with environmental regulations and prevents dangerous cross-reactivity in waste streams.

  • Solid Waste: Collect all spilled material, contaminated weigh boats, and used Kimwipes into a clearly labeled, sealable hazardous waste container designated for "Halogenated Organic Solids" (due to the hydrochloride counterion).

  • Aqueous Waste: If the compound is dissolved in an aqueous stream during a reaction workup, the pH should be checked. Neutralize cautiously to pH 6-8 before transferring to the "Aqueous Amine/Halogenated Waste" carboy. Do not mix with strong oxidizing agents.

  • Contaminated PPE: Heavily soiled gloves or masks must be disposed of as solid hazardous waste, not in general municipal trash.

References

  • Journal of the Chemical Society, Perkin Transactions 1. "Cycloaddition of a nitrone to 2-aminobut-3-en-1-ol for large-scale preparation of 3-aminopiperidin-4-ols: a new asymmetric synthesis of (2R, 4R, 5S)-tetrahydropseudodistomin". RSC Publishing. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Aminobut-3-EN-1-OL hydrochloride
Reactant of Route 2
2-Aminobut-3-EN-1-OL hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.